molecular formula C22H20O11 B15596301 Apigenin 7-O-methylglucuronide

Apigenin 7-O-methylglucuronide

Cat. No.: B15596301
M. Wt: 460.4 g/mol
InChI Key: XXKIWCKZQFBXIR-SXFAUFNYSA-N
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Description

(2S,3S,4S,5R,6S)-Methyl 3,4,5-trihydroxy-6-((5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate has been reported in Meehania fargesii, Hyssopus officinalis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O11/c1-30-21(29)20-18(27)17(26)19(28)22(33-20)31-11-6-12(24)16-13(25)8-14(32-15(16)7-11)9-2-4-10(23)5-3-9/h2-8,17-20,22-24,26-28H,1H3/t17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKIWCKZQFBXIR-SXFAUFNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Sources of Apigenin 7-O-methylglucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-methylglucuronide is a flavonoid, a class of secondary plant metabolites, which has garnered interest within the scientific community for its potential biological activities. As a derivative of apigenin, a widely studied flavone, this compound's natural distribution, and mechanism of action are of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of Apigenin 7-O-methylglucuronide, details on its isolation and quantification, and an exploration of its interaction with cellular signaling pathways.

Natural Occurrence

This compound has been identified in a select number of plant species. The primary documented sources include:

  • Origanum vulgare (Oregano)[1]

  • Dodecadenia grandiflora [1]

  • Erigeron annuus (Annual fleabane)[1]

  • Manilkara zapota (Sapodilla)[2][3]

While the presence of this compound in these plants is confirmed, comprehensive quantitative data on its concentration in various plant parts (leaves, flowers, stems, etc.) is currently limited in publicly available literature. Further research is required to establish the precise content of this compound in these and other potential plant sources.

For context, the related compound, Apigenin 7-O-glucuronide, has been identified in a broader range of plants, including Juglans sigillata (a species of walnut), Agrimonia pilosa, Scutellaria alpina, Scutellaria albida, Acanthus ilicifolius, Acanthus ebracteatus, Antirrhinum majus, Phlomis tuberosa, Ruellia tuberosa, and globe artichoke.

Quantitative Data

A significant gap exists in the scientific literature regarding the quantitative analysis of this compound in its natural sources. The following table summarizes the available information, which is currently sparse.

Natural Source (Scientific Name)Plant PartConcentration of this compoundReference
Origanum vulgareNot SpecifiedData not available in reviewed sources[1]
Dodecadenia grandifloraNot SpecifiedData not available in reviewed sources[1]
Erigeron annuusNot SpecifiedData not available in reviewed sources[1]
Manilkara zapotaLeavesIsolated, but quantitative data not provided[2][3]

Experimental Protocols

Sample Preparation and Extraction
  • Harvesting and Drying: Collect the desired plant material (e.g., leaves, flowers). The material should be dried to a constant weight, typically in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Solvent Selection: A polar solvent is generally used for the extraction of flavonoid glycosides. Methanol (B129727) or ethanol, often in aqueous mixtures (e.g., 80% methanol), are common choices.

    • Extraction Technique: Maceration, sonication, or Soxhlet extraction can be employed. A typical procedure involves suspending the powdered plant material in the chosen solvent and agitating for a defined period. For example, ultrasonic-assisted extraction for 30 minutes at room temperature is a common method.

    • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification: Column Chromatography

The crude extract, containing a complex mixture of compounds, is subjected to chromatographic techniques for the isolation of this compound.

  • Stationary Phase: Silica gel or Sephadex LH-20 are commonly used stationary phases for the separation of flavonoids.

  • Mobile Phase: A gradient elution system with solvents of increasing polarity is typically employed. For instance, a gradient of chloroform (B151607) and methanol can be used to separate fractions of varying polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound, often visualized under UV light. Fractions with similar TLC profiles are pooled.

Identification and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the identification and quantification of this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

  • Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to the maximum absorbance of the compound (typically around 330-350 nm for flavones) is used for detection and quantification.

  • Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

  • Confirmation: The identity of the compound can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Dried, Powdered) solvent_extraction Solvent Extraction (e.g., 80% Methanol, Sonication) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purified_fraction Purified Fraction fraction_collection->purified_fraction hplc HPLC-DAD Analysis purified_fraction->hplc quantification Quantification hplc->quantification confirmation Structural Confirmation (LC-MS, NMR) hplc->confirmation

Caption: A generalized workflow for the extraction, purification, and analysis of this compound from plant sources.

Signaling Pathways

The biological activity of flavonoids is intimately linked to their interaction with cellular signaling pathways. While research specifically on this compound is emerging, the known effects of the parent compound, apigenin, and the closely related Apigenin 7-O-glucuronide provide valuable insights into its potential mechanisms of action.

One study has shown that Apigenin 7-O-β-D-glucuronide methyl ester isolated from Manilkara zapota leaves leads to a concentration-dependent decrease in COX-2 mRNA gene expression in MCF-7 breast cancer cell lines. This suggests an anti-inflammatory potential through the modulation of the cyclooxygenase pathway.

For the related compound, Apigenin 7-O-glucuronide, research has demonstrated its ability to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It achieves this by suppressing the activation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The parent compound, apigenin, is known to modulate a wide array of signaling pathways implicated in cancer and inflammation, including the PI3K/Akt/mTOR pathway. It is plausible that this compound shares some of these targets, although further research is necessary to confirm this. Molecular docking studies on apigenin suggest it has a high binding affinity for various receptors involved in neuroinflammation and neurotransmission, indicating another potential area of activity for its derivatives.

Signaling_Pathway cluster_inflammation Inflammatory Response A7OMG This compound COX2 COX-2 Gene Expression A7OMG->COX2 Inhibits

Caption: Known inhibitory effect of this compound on COX-2 gene expression.

Conclusion

This compound is a naturally occurring flavonoid with identified sources in Origanum vulgare, Dodecadenia grandiflora, Erigeron annuus, and Manilkara zapota. Despite its confirmed presence, there is a clear need for further research to quantify its concentration in these plants and to explore other potential botanical sources. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations. Furthermore, while initial studies on its biological activity are promising, a more in-depth understanding of the specific signaling pathways modulated by this compound is crucial for elucidating its therapeutic potential. This will undoubtedly be a key area of focus for future research in the fields of phytochemistry and drug development.

References

The Biosynthesis of Apigenin 7-O-methylglucuronide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of apigenin (B1666066) 7-O-methylglucuronide in plants. The document outlines the core enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction to Apigenin and its Derivatives

Apigenin is a widely distributed flavone (B191248) in the plant kingdom, known for its diverse pharmacological activities. To enhance its stability, solubility, and bioavailability, plants often modify apigenin through glycosylation and other decorations. One such derivative is apigenin 7-O-methylglucuronide, a compound where a methyl-esterified glucuronic acid is attached to the 7-hydroxyl group of the apigenin backbone. This guide focuses on the enzymatic steps that lead to the formation of this specific metabolite.

The biosynthesis of apigenin itself is a well-characterized process that begins with the amino acid phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways. Key intermediates include cinnamic acid, p-coumaroyl-CoA, naringenin (B18129) chalcone, and naringenin, which is finally converted to apigenin. This guide will focus on the subsequent, more specialized steps of glucuronidation and methylation.

The Core Biosynthetic Pathway

The formation of this compound from apigenin in plants is a two-step enzymatic process:

  • Glucuronidation: A UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDP-GlcA) to the 7-hydroxyl group of apigenin, forming apigenin 7-O-glucuronide.

  • Methylation: A carboxyl methyltransferase (CMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of the glucuronic acid moiety of apigenin 7-O-glucuronide, yielding the final product, this compound.

dot graph "Apigenin_7_O_methylglucuronide_Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Apigenin [fillcolor="#F1F3F4", label="Apigenin"]; UDP_GlcA [shape=ellipse, fillcolor="#FFFFFF", label="UDP-Glucuronic Acid"]; UGT [shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", label="UDP-glucuronosyltransferase\n(e.g., UGT84F9)"]; Apigenin_Glucuronide [fillcolor="#F1F3F4", label="Apigenin 7-O-glucuronide"]; SAM [shape=ellipse, fillcolor="#FFFFFF", label="S-Adenosyl-L-methionine\n(SAM)"]; CMT [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", label="Carboxyl Methyltransferase\n(putative)"]; Apigenin_Methylglucuronide [fillcolor="#FBBC05", label="this compound"]; UDP [shape=ellipse, fillcolor="#FFFFFF", label="UDP"]; SAH [shape=ellipse, fillcolor="#FFFFFF", label="S-Adenosyl-L-homocysteine\n(SAH)"];

Apigenin -> UGT [arrowhead=none]; UDP_GlcA -> UGT; UGT -> Apigenin_Glucuronide; UGT -> UDP [style=dashed]; Apigenin_Glucuronide -> CMT [arrowhead=none]; SAM -> CMT; CMT -> Apigenin_Methylglucuronide; CMT -> SAH [style=dashed]; } Caption: The two-step enzymatic pathway for the biosynthesis of this compound from apigenin.

Enzymology of the Pathway

Step 1: 7-O-Glucuronidation of Apigenin

The initial step is the attachment of a glucuronic acid moiety to the 7-hydroxyl group of apigenin. This reaction is catalyzed by a specific UDP-glucuronosyltransferase.

Enzyme: UDP-glucuronosyltransferase (UGT) Example: UGT84F9 from Medicago truncatula has been shown to be a bifunctional glucosyl/glucuronosyltransferase with activity towards a range of flavonoids, including apigenin. In planta studies have confirmed its essential role in the formation of flavonoid glucuronides[1]. Cofactor: UDP-glucuronic acid (UDP-GlcA)

Step 2: Methylation of Apigenin 7-O-glucuronide

The final step is the methylation of the carboxyl group of the glucuronic acid moiety. This reaction is catalyzed by a carboxyl methyltransferase.

Enzyme: Carboxyl Methyltransferase (CMT) Putative Family: The SABATH family of methyltransferases are known to catalyze the SAM-dependent methylation of the carboxyl group of a variety of small molecules in plants, such as salicylic (B10762653) acid and jasmonic acid. While a specific enzyme that methylates flavonoid glucuronides has not yet been fully characterized, it is highly probable that a member of this family is responsible for this reaction. The existence of apigenin-7-O-β-D-glucuronide methyl ester in plants like Manilkara zapota confirms this enzymatic activity occurs in nature[2][3]. Cofactor: S-adenosyl-L-methionine (SAM)

Quantitative Data

The following table summarizes the available kinetic data for the enzymes involved in the biosynthesis of this compound. Data for the methylation step is currently unavailable in the literature.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
UGT84F9Apigenin15.4 ± 1.80.29 ± 0.01Medicago truncatula[1]
Carboxyl MethyltransferaseApigenin 7-O-glucuronideNot DeterminedNot Determined-

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Heterologous Expression and Purification of a Plant UGT

This protocol describes the expression and purification of a plant UGT, such as UGT84F9, in E. coli.

UGT_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Clone Amplify UGT gene from cDNA Ligate Ligate into pET expression vector (with His-tag) Clone->Ligate Transform Transform E. coli (e.g., BL21(DE3)) Ligate->Transform Grow Grow culture to OD600 0.6-0.8 Transform->Grow Induce Induce with IPTG (e.g., 0.5 mM, 16°C, overnight) Grow->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Affinity Purify via Ni-NTA affinity chromatography Clarify->Affinity Dialyze Dialyze and concentrate protein Affinity->Dialyze

Methodology:

  • Gene Cloning: The coding sequence of the target UGT is amplified from plant cDNA and cloned into a bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 16°C) overnight to promote proper protein folding.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged UGT is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. The purified protein is then dialyzed against a storage buffer and concentrated.

In Vitro Assay for Apigenin 7-O-glucuronosyltransferase Activity

This protocol outlines an in vitro assay to determine the activity of a purified UGT with apigenin as the substrate.

Reaction Mixture (100 µL total volume):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 10 mM MgCl₂

  • 1 mM DTT

  • 100 µM Apigenin (dissolved in DMSO, final DMSO concentration <1%)

  • 2 mM UDP-glucuronic acid

  • 1-5 µg purified UGT enzyme

Procedure:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified UGT enzyme.

  • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

  • Centrifuge to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the formation of apigenin 7-O-glucuronide.

In Vitro Assay for Carboxyl Methyltransferase Activity

This protocol describes a general method for assaying the activity of a putative carboxyl methyltransferase with apigenin 7-O-glucuronide as the substrate.

CMT_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prepare Prepare reaction mix: Buffer, Substrate, SAM Incubate_pre Pre-incubate at 30°C Prepare->Incubate_pre Start Start reaction with enzyme Incubate_pre->Start Incubate_rxn Incubate at 30°C Start->Incubate_rxn Stop Stop reaction with methanol Incubate_rxn->Stop Centrifuge Centrifuge to remove protein Stop->Centrifuge Analyze Analyze supernatant by HPLC/LC-MS Centrifuge->Analyze Quantify Quantify product formation Analyze->Quantify

Reaction Mixture (100 µL total volume):

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 100 µM Apigenin 7-O-glucuronide

  • 500 µM S-adenosyl-L-methionine (SAM)

  • 1-5 µg purified carboxyl methyltransferase enzyme (or crude plant extract)

Procedure:

  • Combine the buffer, apigenin 7-O-glucuronide, and SAM in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • Incubate at 30°C for 1-2 hours.

  • Terminate the reaction by adding an equal volume of methanol containing an internal standard.

  • Centrifuge the mixture to pellet precipitated proteins.

  • Analyze the supernatant using HPLC or LC-MS to detect and quantify the formation of this compound. The product can be identified by its mass-to-charge ratio and fragmentation pattern in comparison to a standard if available.

Conclusion

The biosynthesis of this compound in plants involves a two-step enzymatic process: 7-O-glucuronidation of apigenin by a UDP-glucuronosyltransferase, followed by methylation of the glucuronic acid moiety by a carboxyl methyltransferase. While a specific UGT has been identified for the first step, the precise carboxyl methyltransferase responsible for the second step in plants is yet to be fully characterized, though it is likely a member of the SABATH family. This guide provides a comprehensive framework for researchers to investigate this pathway further, offering established methodologies and a summary of the current state of knowledge. Further research is needed to isolate and characterize the specific carboxyl methyltransferase and to elucidate the regulation of this biosynthetic pathway in different plant species.

References

An In-Depth Technical Guide to Apigenin 7-O-methylglucuronide: Physicochemical Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-methylglucuronide, a naturally occurring flavonoid, has garnered interest for its potential therapeutic applications, particularly in the context of genetic disorders affecting collagen synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its analysis, and insights into its biological mechanisms of action. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Furthermore, a proposed signaling pathway through which Apigenin 7-O-methylglucuronide may exert its effects on collagen production is visualized using the DOT language.

Physicochemical Properties

This compound (CAS Number: 53538-13-9) is a derivative of the flavone (B191248) apigenin.[1] Its core structure consists of a C15 skeleton with a glucuronic acid moiety attached at the 7-position, which is further modified by a methyl group. This structural modification influences its solubility and potential biological activity compared to its parent compound, apigenin, and the related Apigenin 7-O-glucuronide.

Quantitative Data

The known physical and chemical properties of this compound are summarized in Table 1. For comparative purposes, data for the closely related compound, Apigenin 7-O-glucuronide, are also included where specific experimental values for the methylated form are unavailable.

PropertyThis compoundApigenin 7-O-glucuronide (for comparison)Source
Molecular Formula C22H20O11C21H18O11[1][2]
Molecular Weight 460.4 g/mol 446.36 g/mol [2]
Melting Point Not available347.5 °C[3][4]
Boiling Point Not availableNot available
pKa (Strongest Acidic) Not available2.74 (Predicted)[5]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), EthanolSoluble in DMSO (89 mg/mL)[6]
UV max Not available270, 335 nm[7]

Experimental Protocols

The isolation, purification, and characterization of this compound and related flavonoids from natural sources involve a combination of chromatographic and spectroscopic techniques. The following sections provide an overview of typical methodologies.

Isolation and Purification

A general workflow for the isolation and purification of this compound from plant material, such as the leaves of Manilkara zapota, is outlined below.[8]

G plant_material Plant Material (e.g., Manilkara zapota leaves) extraction Maceration with Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration fractionation Solvent-Solvent Partitioning (e.g., with Chloroform (B151607) and Water) concentration->fractionation column_chromatography Column Chromatography (e.g., Sephadex LH-20) fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Isolation Workflow

Protocol:

  • Extraction: Dried and powdered plant material is subjected to maceration with a suitable solvent, such as 96% ethanol, typically for 48 hours. This process is often repeated multiple times to ensure exhaustive extraction.[9]

  • Solvent Removal: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.[9]

  • Solvent Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning between chloroform and water can remove non-polar compounds.[9]

  • Column Chromatography: The aqueous fraction is further purified using column chromatography, often with a Sephadex LH-20 stationary phase and a mobile phase such as 80% methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).[9]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and subjected to preparative HPLC for final purification.[10]

Analytical Methods

TLC is a rapid and effective method for monitoring the progress of purification.

  • Stationary Phase: Silica gel 60 F254s HPTLC plates.[11]

  • Mobile Phase: A common solvent system for flavonoids is ethyl acetate-formic acid-acetic acid-water (30:1.5:1.5:3, v/v/v/v).[11]

  • Visualization: Spots can be visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent, such as a solution of methanol and sulfuric acid (9:1).[8]

HPLC is used for both the analysis and purification of this compound.

  • Column: A C18 reversed-phase column is typically used.[12]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of formic acid (e.g., 0.1%) to improve peak shape.[12][13]

  • Detection: UV detection at wavelengths of 268 nm and 335 nm is suitable for apigenin and its glycosides.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Expected peaks would correspond to hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a commonly used ionization technique.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the definitive structural elucidation of the compound, confirming the apigenin backbone, the glucuronide moiety, and the position of the methyl group.

Biological Activity and Signaling Pathways

This compound has been identified as a potential therapeutic agent for osteogenesis imperfecta (OI), a genetic disorder characterized by fragile bones due to defects in type I collagen.[15] Studies have shown that this compound can normalize collagen synthesis in fibroblasts from individuals with OI.[15] It is proposed that these effects are mediated through a beta1-integrin-dependent signaling pathway.[15]

While the specific signaling cascade for this compound is still under investigation, the known pathways modulated by its parent compound, apigenin, provide valuable insights. Apigenin is known to influence collagen synthesis through the Smad2/3 signaling pathway.[15][16][17][18][19] Furthermore, integrin signaling in osteoblasts is known to involve Focal Adhesion Kinase (FAK).[20]

Based on this information, a proposed signaling pathway for this compound in osteoblasts is presented below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apigenin_7_O_methylglucuronide This compound Beta1_Integrin β1-Integrin Apigenin_7_O_methylglucuronide->Beta1_Integrin Activates FAK FAK Beta1_Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Smad2_3 Smad2/3 Akt->Smad2_3 Phosphorylates Smad2_3_P p-Smad2/3 Smad2_3->Smad2_3_P Collagen_Gene_Expression Type I Collagen Gene Expression Smad2_3_P->Collagen_Gene_Expression Promotes

Proposed Signaling Pathway

This diagram illustrates a plausible mechanism where this compound activates β1-integrin, leading to the downstream activation of FAK, PI3K, and Akt. Phosphorylated Akt, in turn, may lead to the phosphorylation and activation of Smad2/3, which then translocates to the nucleus to promote the transcription of type I collagen genes. It is important to note that this is a proposed pathway based on related research, and further studies are needed for direct confirmation.

Conclusion

This compound is a promising flavonoid with potential applications in conditions characterized by deficient collagen synthesis. This guide has provided a summary of its known physicochemical properties and an overview of the experimental methodologies required for its study. The proposed involvement of the beta1-integrin signaling pathway offers a foundation for future research into its precise mechanism of action, which could ultimately pave the way for its development as a therapeutic agent. Further investigation is warranted to fully elucidate its biological functions and to establish a complete physicochemical profile.

References

Apigenin 7-O-methylglucuronide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Apigenin 7-O-methylglucuronide, a flavonoid glycoside of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activity, and associated experimental protocols.

Core Compound Data

This compound is a derivative of apigenin, a widely studied natural flavonoid. Its key quantitative data are summarized below.

PropertyValueCitation(s)
CAS Number 53538-13-9[1][2]
Molecular Formula C₂₂H₂₀O₁₁[2]
Molecular Weight 460.4 g/mol [1]

Biological Activity and Signaling Pathway

This compound has been identified as a potential therapeutic agent for osteogenesis imperfecta (OI) type I. Research has shown that it can normalize the synthesis of type I collagen in fibroblasts from individuals with this condition. This effect is believed to be mediated through a beta1-integrin signaling pathway. Unlike some other flavonoids, this compound does not appear to significantly affect the overall levels or secretion of glycosaminoglycans (GAGs).[3]

The proposed mechanism involves the stimulation of prolidase, an enzyme crucial for the final stage of collagen degradation and recycling of proline, which is essential for new collagen synthesis. This activity, coupled with its effect on collagen production, suggests a targeted mechanism of action.[3]

Apigenin7Omethylglucuronide_Signaling Apigenin This compound Integrin Beta1-Integrin Receptor Apigenin->Integrin Signaling_Cascade Intracellular Signaling Cascade Integrin->Signaling_Cascade Prolidase Prolidase Activity Signaling_Cascade->Prolidase Activation Collagen_Synthesis Normalized Type I Collagen Synthesis Prolidase->Collagen_Synthesis Stimulation Collagen_Assay_Workflow Start Fibroblast Culture Treatment Treatment with Apigenin 7-O-methylglucuronide Start->Treatment Extraction Collagen Extraction (Cell Layer & Medium) Treatment->Extraction Quantification Sirius Red Assay & Spectrophotometry Extraction->Quantification Result Collagen Concentration Quantification->Result

References

The Biological Activity of Apigenin 7-O-methylglucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of plants, has long been investigated for its diverse pharmacological properties. Its therapeutic potential, however, is often limited by poor bioavailability. This has led to increased interest in its glycoside and glucuronide derivatives, which may exhibit enhanced solubility and altered biological activity. This technical guide focuses on the biological activities of a specific derivative, Apigenin 7-O-methylglucuronide, and its closely related compounds, summarizing key findings on its anti-inflammatory, antioxidant, and anticancer effects. This document provides a consolidated overview of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development.

Core Biological Activities

This compound and its related glucuronide derivatives have demonstrated significant bioactivity across several domains. The primary areas of investigation include anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

This compound and its analogs exhibit potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

CompoundModelTargetMetricValueReference
Apigenin-7-O-β-D-glucuronide methyl esterLPS-stimulated RAW 264.7 macrophagesTNF-α productionIC50Not explicitly stated, but significant inhibition at 50 and 100 µg/ml[1][2]
Apigenin-7-O-β-D-glucuronide methyl esterLPS-stimulated RAW 264.7 macrophagesIL-1β productionIC50Not explicitly stated, but significant inhibition at 50 and 100 µg/ml[2][3]
Apigenin-7-O-β-D-glucuronideLPS-stimulated RAW 264.7 macrophagesNO, PGE2, TNF-α release-Dose-dependent suppression[4]
Apigenin-7-O-β-D-glucuronide methyl ester5-LOX activityInhibition-Dose-dependent[2]
Apigenin-7-O-β-D-glucuronide methyl esterCOX-2 activityInhibition-Dose-dependent[2]
Apigenin-7-glucuronideTNF-α release-Inhibits release in LPS-activated macrophages-[5]

Apigenin-7-O-β-D-glucuronide has been shown to exert its anti-inflammatory effects by inhibiting the AP-1 and MAPK signaling pathways.[4] In LPS-stimulated macrophages, it suppresses the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[4] This is achieved by downregulating the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α.[4] Furthermore, it has been observed to decrease the nuclear translocation of c-Jun and inhibit activator protein-1 (AP-1)-mediated luciferase activity by targeting p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 nucleus Nucleus AP1->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, iNOS, COX-2) nucleus->cytokines gene expression apigenin Apigenin 7-O-β-D-glucuronide apigenin->MAPK inhibits phosphorylation apigenin->AP1 inhibits activity

Caption: Inhibition of MAPK/AP-1 signaling by Apigenin 7-O-β-D-glucuronide.
Anticancer Activity

The anticancer potential of apigenin derivatives has been evaluated in various cancer cell lines, demonstrating dose-dependent cytotoxic effects.

CompoundCell LineMetricValueReference
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)IC5040.17 µg/ml[6][7]
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)Cell Viability (at 100 µg/ml)70.37%[6][7]
Apigenin-7-glucosideHCT116 (Colon Cancer)IC5015 µM[8]
ApigeninHCT116 (Colon Cancer)IC5062 µM[8]
Apigenin-7-glucuronideMMP-3IC5012.87 µM[9][10]
Apigenin-7-glucuronideMMP-8IC5022.39 µM[9][10]
Apigenin-7-glucuronideMMP-9IC5017.52 µM[9][10]
Apigenin-7-glucuronideMMP-13IC500.27 µM[9][10]

Apigenin and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the inhibition of cell migration and invasion.[11][12] These compounds have been shown to modulate several signaling pathways critical for cancer progression, such as PI3K/AKT/mTOR, JAK/STAT, NF-κB, and MAPK/ERK.[6][11][13][14] For instance, Apigenin-7-O-β-D-glucuronide methyl ester has been reported to inhibit COX-2 gene expression in MCF-7 breast cancer cells.[15]

G apigenin_deriv Apigenin Derivatives pi3k_akt PI3K/AKT/mTOR apigenin_deriv->pi3k_akt inhibits jak_stat JAK/STAT apigenin_deriv->jak_stat inhibits nf_kb NF-κB apigenin_deriv->nf_kb inhibits mapk_erk MAPK/ERK apigenin_deriv->mapk_erk modulates proliferation Cell Proliferation pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis invasion Migration & Invasion pi3k_akt->invasion jak_stat->proliferation nf_kb->proliferation mapk_erk->proliferation

Caption: Modulation of cancer signaling pathways by Apigenin derivatives.
Antioxidant Activity

The antioxidant properties of this compound contribute to its overall biological activity, primarily through free radical scavenging.

CompoundAssayMetricValueReference
Apigenin-7-O-β-D-glucuronide methyl esterDPPH free radical scavengingIC5036.38 µg/ml[16]
Apigenin-7-O-β-D-glucuronide methyl esterDPPH free radical scavenging (at 100 µg/ml)% Inhibition83.26%[16]

Experimental Protocols

Isolation and Purification of Apigenin-7-O-β-D-glucuronide methyl ester

Apigenin-7-O-β-D-glucuronide methyl ester can be isolated from the ethyl acetate (B1210297) leaf extract of Manilkara zapota.[17] The isolation process typically involves activity-guided fractionation using techniques such as column chromatography.[17][18] The fractions are screened for their biological activity (e.g., sPLA2 inhibition).[17] The bioactive fractions are then subjected to further purification and structural characterization using analytical methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FT-IR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18]

G start Manilkara zapota leaves extraction Ethyl Acetate Extraction start->extraction fractionation Column Chromatography (Activity-guided) extraction->fractionation screening Biological Activity Screening (e.g., sPLA2 inhibition) fractionation->screening analysis Structural Analysis (TLC, HPLC, FT-IR, LC-MS, NMR) screening->analysis end Isolated Apigenin-7-O-β-D-glucuronide methyl ester analysis->end

Caption: Workflow for isolation of Apigenin-7-O-β-D-glucuronide methyl ester.
In Vitro Anti-inflammatory Assays

  • Cell Culture: RAW 264.7 macrophage cells are commonly used.

  • Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells are treated with varying concentrations of this compound or its derivatives.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β): Quantified in the cell culture supernatants using ELISA kits.[1][2][3]

    • Prostaglandin E2 (PGE2): Measured by ELISA.

  • Gene Expression Analysis: The mRNA expression levels of iNOS, COX-2, and TNF-α are determined by RT-PCR.

In Vitro Anticancer Assays
  • Cell Lines: MCF-7 (breast cancer) and HCT116 (colon cancer) are examples of cell lines used.

  • Cytotoxicity Assay (MTT Assay): Cells are treated with different concentrations of the compound for a specified period (e.g., 48 hours). Cell viability is then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vitro Antioxidant Assays
  • DPPH Radical Scavenging Assay: The ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically. The percentage of inhibition is calculated, and the IC50 value is determined.

Neuroprotective Potential

While direct studies on this compound are limited, its parent compound, apigenin, and other glycoside derivatives have shown promise as neuroprotective agents.[19][20][21][22][23] Apigenin has been shown to ameliorate cognitive deficits in Alzheimer's disease models by reducing Aβ burden, suppressing oxidative stress, and restoring the ERK/CREB/BDNF pathway.[19][20] Apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside has demonstrated neuroprotective effects in experimental ischemic stroke models.[21] These findings suggest that the neuroprotective properties of apigenin derivatives warrant further investigation.

Conclusion and Future Directions

This compound and its related glucuronides are promising bioactive compounds with significant anti-inflammatory, anticancer, and antioxidant activities. The available data, primarily from in vitro studies, highlights their potential for therapeutic applications. Future research should focus on in vivo studies to validate these findings and to assess the pharmacokinetics and bioavailability of these compounds. Further elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent. The exploration of its neuroprotective effects also presents a promising avenue for future investigation.

References

Apigenin 7-O-methylglucuronide: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-methylglucuronide, a naturally occurring flavonoid, is emerging as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current state of research into its potential therapeutic applications, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a resource for researchers and professionals in drug discovery and development. While research specifically on the methylated form is nascent, data from the closely related compounds, apigenin 7-O-glucuronide and apigenin 7-O-glucoside, are included to provide a broader context for its potential bioactivities.

Introduction

Apigenin, a flavone (B191248) widely distributed in the plant kingdom, is known for its diverse pharmacological activities. Its bioavailability and therapeutic efficacy are often influenced by glycosylation and other modifications. Apigenin 7-O-methylglucuronide is one such derivative, and understanding its specific biological effects is crucial for its potential development as a therapeutic agent. This guide delves into the documented bioactivities of this compound and its close analogs, presenting the data in a structured and actionable format for the scientific community.

Anti-inflammatory Activity

This compound has demonstrated potential as an anti-inflammatory agent. Studies suggest that its mechanism of action involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data from studies on the anti-inflammatory effects of this compound and its related compounds.

CompoundAssayCell Line/ModelConcentration/DoseObserved EffectReference
This compound IL-1β ProductionLPS-stimulated RAW 264.7 cells50 and 100 μg/mlDose-dependent inhibition of IL-1β production.[1]
Apigenin 7-O-glucuronide Nitric Oxide (NO) ReleaseLPS-stimulated RAW 264.7 macrophagesDose-dependentSuppression of NO release.[2]
Apigenin 7-O-glucuronide PGE2 ReleaseLPS-stimulated RAW 264.7 macrophagesDose-dependentSuppression of PGE2 release.[2]
Apigenin 7-O-glucuronide TNF-α ReleaseLPS-stimulated RAW 264.7 macrophagesDose-dependentSuppression of TNF-α release.[2]
Apigenin 7-glycoside Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)LPS-induced acute lung injury in miceNot specifiedInhibition of cytokine production.[3]
Signaling Pathways in Inflammation

Apigenin and its derivatives exert their anti-inflammatory effects by modulating critical signaling pathways. A key mechanism is the inhibition of the MAPK and NF-κB signaling cascades, which are central to the inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apigenin_derivative This compound Apigenin_derivative->PI3K Inhibits Apigenin_derivative->AKT Inhibits Apigenin_derivative->mTOR Inhibits cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome AD_Model Alzheimer's Disease Mouse Model (e.g., APP/PS1) Treatment_Group This compound Treatment AD_Model->Treatment_Group Vehicle_Group Vehicle Control AD_Model->Vehicle_Group Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Treatment_Group->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., Aβ levels, Oxidative Stress Markers) Treatment_Group->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Plaque burden) Treatment_Group->Histological_Analysis Vehicle_Group->Behavioral_Tests Vehicle_Group->Biochemical_Analysis Vehicle_Group->Histological_Analysis Neuroprotection_Evidence Evidence of Neuroprotection Behavioral_Tests->Neuroprotection_Evidence Biochemical_Analysis->Neuroprotection_Evidence Histological_Analysis->Neuroprotection_Evidence

References

Apigenin 7-O-methylglucuronide: A Potential Therapeutic Avenue for Osteogenesis Imperfecta Type I

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteogenesis Imperfecta (OI), a genetic disorder characterized by bone fragility, primarily stems from mutations affecting type I collagen. Current therapeutic strategies offer symptomatic relief but do not address the underlying collagen deficiency. Emerging research has highlighted the potential of flavonoids in modulating collagen synthesis. This technical guide focuses on Apigenin (B1666066) 7-O-methylglucuronide, a specific flavonoid glycoside that has demonstrated the ability to normalize collagen type I synthesis in fibroblasts from patients with Osteogenesis Imperfecta Type I. This document provides a comprehensive overview of the available data, proposed mechanisms of action, and relevant experimental methodologies to facilitate further research and drug development in this promising area.

Introduction to Osteogenesis Imperfecta

Osteogenesis Imperfecta (OI) is a group of inherited connective tissue disorders with a primary manifestation of brittle bones that fracture easily.[1][2][3] The majority of OI cases are caused by autosomal dominant mutations in the COL1A1 or COL1A2 genes, which encode the α1 and α2 chains of type I collagen, respectively.[4] These mutations can lead to either a quantitative deficiency of normal type I collagen or the production of structurally abnormal collagen, both of which compromise bone integrity.[4] OI Type I is the mildest and most common form, characterized by a reduced amount of structurally normal type I collagen.[1] Beyond bone fragility, clinical features can include blue sclerae, hearing loss, and dentinogenesis imperfecta.[4]

The pathophysiology of OI is complex, involving not only the direct consequences of altered collagen but also secondary effects on osteoblast function, bone mineralization, and the signaling pathways that regulate bone homeostasis.[2][3] One such pathway that has been implicated in the pathogenesis of OI is the Transforming Growth Factor-β (TGF-β) signaling pathway, with studies showing that excessive TGF-β signaling contributes to the OI phenotype in mouse models.[5]

Current treatments for OI are primarily supportive, focusing on fracture management, physical therapy, and the use of bisphosphonates to increase bone density. However, these approaches do not correct the fundamental defect in collagen synthesis. Therefore, there is a significant unmet need for therapies that can directly enhance the production of functional type I collagen.

Apigenin 7-O-methylglucuronide: A Promising Flavonoid

This compound is a flavonoid glycoside, a derivative of the naturally occurring flavone, apigenin. While apigenin itself has been studied for its various biological activities, including anti-inflammatory and antioxidant properties, its glycosidic forms have shown specific effects on collagen metabolism.[6][7][8]

A key study has identified this compound as a compound that can normalize collagen synthesis in fibroblasts from patients with OI Type I.[9][10][11] This finding is particularly significant as it suggests a direct corrective effect on the primary biochemical defect in this condition.

Mechanism of Action: The Role of β1-Integrin Signaling

The proposed mechanism of action for this compound in stimulating collagen synthesis in OI fibroblasts involves the activation of β1-integrin-mediated signaling.[9][10][11][12] Integrins are transmembrane receptors that mediate cell-matrix interactions and play a crucial role in cell signaling. The β1-integrin subunit is particularly important in the context of fibroblast biology and collagen regulation.

While the precise downstream effectors of this compound-induced β1-integrin signaling in OI fibroblasts have not been fully elucidated, it is hypothesized that this pathway activation leads to increased transcription and translation of type I collagen genes. It is important to note that this proposed mechanism is distinct from that of another apigenin derivative, apigenin 7-O-glucuronide, which appears to stimulate collagen synthesis through the Insulin-like Growth Factor-I (IGF-I) receptor.[9][11]

Signaling Pathway Diagram

G Proposed Signaling Pathway of this compound in OI Fibroblasts A7MG This compound Beta1Integrin β1-Integrin Receptor A7MG->Beta1Integrin Binds to and Activates DownstreamSignaling Intracellular Signaling Cascade (e.g., FAK, MAPK/ERK) Beta1Integrin->DownstreamSignaling Initiates TranscriptionFactors Activation of Transcription Factors DownstreamSignaling->TranscriptionFactors COL1A1_A2 COL1A1 & COL1A2 Gene Transcription TranscriptionFactors->COL1A1_A2 Upregulates Procollagen Procollagen Synthesis & Secretion COL1A1_A2->Procollagen CollagenI Normalized Type I Collagen Procollagen->CollagenI

Caption: Proposed β1-integrin-mediated signaling pathway.

Quantitative Data

The primary study on this compound and OI Type I demonstrated a significant induction of type I collagen synthesis in cultured fibroblasts.[9][10][11] The following table summarizes the key quantitative findings from the available literature.

ParameterCell TypeTreatmentConcentrationOutcomeReference
Collagen Type I SynthesisOsteogenesis Imperfecta Type I FibroblastsThis compound30 µMSignificantly induced and normalized collagen synthesis[9][10][11]
Total Protein SynthesisOsteogenesis Imperfecta Type I FibroblastsThis compound30 µMNo effect on overall protein synthesis[9][10][11]
Collagen SecretionOsteogenesis Imperfecta Type I FibroblastsThis compound30 µMSlightly increased[9][10][11]
Procollagen ProcessingOsteogenesis Imperfecta Type I FibroblastsThis compound30 µMMore rapid processing into collagen[9][10][11]
Glycosaminoglycan (GAG) Level and SecretionOsteogenesis Imperfecta Type I FibroblastsThis compoundNot SpecifiedDid not affect[10][12]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. The following methodologies are based on standard techniques used in fibroblast culture and collagen analysis and are inferred from the key study's abstract.

Cell Culture of OI Fibroblasts
  • Cell Source: Primary skin fibroblasts obtained from patients with a confirmed diagnosis of Osteogenesis Imperfecta Type I.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-ascorbic acid (to support collagen synthesis).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: At near confluence, the culture medium is replaced with a medium containing this compound at a concentration of 30 µM. A vehicle control (e.g., DMSO) should be run in parallel.

Collagen Synthesis Assay
  • Principle: Quantification of newly synthesized collagen, often by metabolic labeling with a radioactive amino acid precursor.

  • Protocol Outline:

    • Culture OI fibroblasts as described in section 5.1.

    • Incubate cells with this compound (30 µM) or vehicle control for a predetermined time (e.g., 24-48 hours).

    • During the last few hours of treatment, add a radiolabeled amino acid, such as [3H]-proline, to the culture medium.

    • After the labeling period, harvest the cell layer and the culture medium separately.

    • Precipitate proteins using a method like trichloroacetic acid (TCA) precipitation.

    • Digest the protein pellets with purified bacterial collagenase to specifically degrade collagen.

    • Quantify the radioactivity in the collagenase-digestible (collagen) and non-collagenase-digestible (non-collagen protein) fractions using liquid scintillation counting.

    • Express collagen synthesis as a percentage of total protein synthesis.

Experimental Workflow Diagram

G Experimental Workflow for Collagen Synthesis Assay Start Start: OI Type I Fibroblast Culture Treatment Treat with this compound (30 µM) or Vehicle Control Start->Treatment Labeling Metabolic Labeling with [3H]-Proline Treatment->Labeling Harvest Harvest Cell Layer and Medium Labeling->Harvest Precipitation Protein Precipitation (TCA) Harvest->Precipitation Digestion Collagenase Digestion Precipitation->Digestion Quantification Liquid Scintillation Counting Digestion->Quantification Analysis Data Analysis: Collagen Synthesis / Total Protein Synthesis Quantification->Analysis

Caption: Workflow for assessing collagen synthesis.

Broader Context: Apigenin and its Derivatives in Bone Biology

While research on this compound in OI is specific, studies on its parent compound, apigenin, provide a broader context for its potential role in bone health. Apigenin has been shown to:

  • Promote osteoblast differentiation and mineralization: Studies have demonstrated that apigenin can enhance the activity of alkaline phosphatase (ALP) and the formation of mineralized nodules in osteoblasts.[6][13] It also upregulates the expression of key osteogenic marker genes such as RUNX2, OSX, COL1A1, and OCN.[6]

  • Activate multiple signaling pathways: The pro-osteogenic effects of apigenin are mediated through various signaling pathways, including the Wnt/β-catenin, BMP/SMAD, JNK, and p38 MAPK pathways.

  • Inhibit osteoclastogenesis: Apigenin has been reported to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[7][8]

The methylation and glucuronidation of flavonoids can alter their bioavailability and biological activity.[14][15] It is plausible that the addition of the methylglucuronide group to apigenin modifies its receptor-binding affinity and downstream signaling, leading to the specific effects observed in OI fibroblasts.

Future Directions and Conclusion

The finding that this compound can normalize collagen synthesis in OI Type I fibroblasts is a significant step forward in the search for disease-modifying therapies.[9][10][11] However, further research is critically needed to:

  • Validate the findings in a larger cohort of OI Type I patient cells.

  • Elucidate the detailed downstream signaling events following β1-integrin activation.

  • Evaluate the efficacy of this compound in preclinical animal models of Osteogenesis Imperfecta.

  • Investigate the pharmacokinetic and safety profiles of this compound.

References

The Anti-inflammatory Potential of Apigenin 7-O-methylglucuronide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a widely distributed plant flavonoid, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects. However, its low bioavailability has prompted investigations into its glycoside derivatives, such as Apigenin 7-O-glucuronide and its methylated forms, as potentially more effective therapeutic agents. This technical guide provides an in-depth analysis of the anti-inflammatory properties of Apigenin 7-O-methylglucuronide and related compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Apigenin 7-O-glucuronide (AG) and its methyl ester derivative exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of various pro-inflammatory mediators. The primary mechanisms involve the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades, as well as the Nuclear Factor-kappa B (NF-κB) pathway.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Apigenin-7-O-β-D-glucuronide (AG) has been shown to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK), which in turn decreases the translocation of the c-Jun subunit of AP-1 into the nucleus.[1][2] This leads to a reduction in AP-1-mediated gene transcription of pro-inflammatory cytokines and enzymes.[1][2] Furthermore, apigenin and its glycosides have been demonstrated to inhibit the NF-κB signaling pathway by preventing the degradation of the inhibitor of κB (IκB), which is crucial for the nuclear translocation and activation of NF-κB.[3][4]

The downstream effects of this pathway inhibition include the reduced expression and release of key inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5][6] Additionally, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins (B1171923) respectively, is significantly suppressed at both the mRNA and protein levels.[1][3][7]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory activity of Apigenin 7-O-glucuronide derivatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Apigenin 7-O-glucuronide Derivatives

CompoundCell LineStimulantMediator InhibitedConcentration / IC50Reference
Apigenin-7-O-β-D-glucuronide (AG)RAW 264.7 MacrophagesLPSNitric Oxide (NO)Dose-dependent[1]
Apigenin-7-O-β-D-glucuronide (AG)RAW 264.7 MacrophagesLPSProstaglandin E2 (PGE2)Dose-dependent[1]
Apigenin-7-O-β-D-glucuronide (AG)RAW 264.7 MacrophagesLPSTumor Necrosis Factor-α (TNF-α)Dose-dependent[1]
Apigenin-7-O-β-D-glucuronide methyl esterRAW 264.7 MacrophagesLPSTumor Necrosis Factor-α (TNF-α)Dose-dependent (50 and 100 µg/ml)[8]
Apigenin-7-O-β-D-glucuronide methyl esterRAW 264.7 MacrophagesLPSInterleukin-1β (IL-1β)Dose-dependent (50 and 100 µg/ml)[9]
Apigenin-7-glycoside (AP7Glu)RAW 264.7 MacrophagesLPSNitric Oxide (NO)Dose-dependent (0.16 - 10 µM)[6]
Apigenin-7-O-β-D-glucuronide methyl esterN/AN/ACyclooxygenase-2 (COX-2)IC50: 42.55 µg/ml[10]
Apigenin-7-O-β-D-glucuronide methyl esterN/AN/A5-Lipoxygenase (5-LOX)Dose-dependent[5]

Table 2: In Vivo Anti-inflammatory Effects of Apigenin 7-O-glucuronide Derivatives

CompoundAnimal ModelInflammatory ChallengeKey FindingsReference
Apigenin-7-O-β-D-glucuronide (AG)MiceLPS-induced endotoxin (B1171834) shockProtected mice from lethality by inhibiting pro-inflammatory cytokine production.[1]
Apigenin-7-glycoside (AP7Glu)MiceLPS-induced acute lung injuryInhibited inflammatory activity in the lung and neutrophil infiltration.[6][11]
Apigenin-7-O-β-D-glucuronide methyl esterRatsCarrageenan-induced paw edemaShowed significant anti-inflammatory activity.[5]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the anti-inflammatory properties of Apigenin 7-O-glucuronide derivatives.

In Vitro Assays
  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells are commonly used.[1][5][6] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated period (e.g., 24 hours).[6]

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).[1][6]

  • Pro-inflammatory Cytokine Measurement (TNF-α, IL-1β, IL-6): The levels of cytokines in the cell culture supernatants or bronchoalveolar lavage fluid (BALF) are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][6][8]

  • Prostaglandin E2 (PGE2) Assay: PGE2 levels in the cell culture medium are determined using a specific ELISA kit.[1]

  • Western Blot Analysis: This technique is used to determine the protein expression levels of iNOS, COX-2, and various signaling proteins (e.g., phosphorylated and total forms of p38, ERK, and IκBα).[1][3] Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with specific primary and secondary antibodies.

  • RNA Isolation and Real-Time PCR: To measure the mRNA expression of iNOS, COX-2, and pro-inflammatory cytokines, total RNA is extracted from cells, and cDNA is synthesized.[1] Real-time PCR is then performed using specific primers.

  • Enzyme Activity Assays (COX-2, 5-LOX): The inhibitory effect on enzyme activity is measured using specific assay kits. For COX-2, the assay typically involves monitoring the peroxidase activity of the enzyme.[10] For 5-LOX, the assay measures the production of leukotrienes.[5]

In Vivo Models
  • LPS-Induced Endotoxin Shock in Mice: Mice are administered the test compound (e.g., intraperitoneally) prior to a lethal dose of LPS. Survival rates and serum levels of pro-inflammatory cytokines are monitored.[1]

  • LPS-Induced Acute Lung Injury in Mice: The test compound is administered to mice before intratracheal or intranasal instillation of LPS. After a specific time, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and cytokine levels. Lung tissue may also be collected for histological analysis and Western blotting.[6][11]

  • Carrageenan-Induced Paw Edema in Rats: Paw edema is induced by injecting carrageenan into the sub-plantar region of the rat hind paw. The test compound is administered (e.g., orally or intraperitoneally) before the carrageenan injection. Paw volume is measured at different time points to assess the anti-inflammatory effect.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Apigenin 7-O-glucuronide derivatives and a typical experimental workflow for in vitro anti-inflammatory screening.

G cluster_0 LPS-Induced Inflammatory Signaling cluster_1 Inhibition by Apigenin 7-O-glucuronide LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKs MAPKs TLR4->MAPKs Activates IKB IKB IKK->IKB Phosphorylates NFKB NFKB NFKB_nucleus NFKB_nucleus NFKB->NFKB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFKB_nucleus->Gene_Expression Induces AP1 AP1 MAPKs->AP1 Activates AP1->Gene_Expression Induces Apigenin Apigenin 7-O-glucuronide Apigenin->IKK Inhibits Apigenin->MAPKs Inhibits

Caption: LPS-induced pro-inflammatory signaling and its inhibition by Apigenin 7-O-glucuronide.

G cluster_assays Analysis start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Apigenin 7-O-glucuronide derivative cell_culture->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant_collection->griess elisa ELISA (Cytokines, PGE2) supernatant_collection->elisa western Western Blot (Protein Expression) cell_lysis->western qpcr qPCR (mRNA Expression) cell_lysis->qpcr downstream_assays Downstream Assays

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound and its related glucuronide derivatives have demonstrated significant anti-inflammatory properties in a variety of in vitro and in vivo models. Their ability to inhibit key pro-inflammatory signaling pathways, such as MAPK, AP-1, and NF-κB, leading to a reduction in inflammatory mediators, underscores their therapeutic potential for inflammatory diseases. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development.

Future studies should focus on the pharmacokinetic and pharmacodynamic profiles of these compounds to assess their bioavailability and in vivo efficacy more comprehensively. Elucidating the precise molecular interactions with their protein targets will be crucial for optimizing their structure and activity. Furthermore, investigations into their effects in more complex, chronic models of inflammatory diseases are warranted to translate these promising preclinical findings into potential clinical applications. The development of novel delivery systems could also enhance their therapeutic index. This technical guide serves as a valuable resource to propel these future research endeavors.

References

Apigenin 7-O-methylglucuronide: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-O-methylglucuronide, a flavonoid derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its core mechanism of action, with a focus on its anti-inflammatory and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cancer progression. The primary mechanisms include the inhibition of pro-inflammatory mediators and the induction of apoptosis in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to suppress the production of key inflammatory molecules. In lipopolysaccharide (LPS)-stimulated macrophage models, a hallmark for inflammation studies, the compound has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in a dose-dependent manner. This inhibition extends to the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade.

The underlying mechanism for this anti-inflammatory action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways. Specifically, the non-methylated form, Apigenin-7-O-β-D-glucuronide, has been demonstrated to inhibit the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), key components of the MAPK pathway[1]. This, in turn, leads to a reduction in the activation of the transcription factor AP-1, which is crucial for the expression of many pro-inflammatory genes.

Anti-cancer Activity

This compound has demonstrated significant anti-cancer potential, particularly against breast cancer cell lines. Studies have shown that it can inhibit the viability of MCF-7 breast cancer cells in a dose-dependent manner. The proposed mechanism for its anti-cancer effects involves the modulation of signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. Furthermore, the compound has been observed to decrease the mRNA expression of COX-2 in MCF-7 cells, an enzyme also implicated in carcinogenesis[2].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies, providing a comparative overview of the efficacy of this compound.

Assay Cell Line Parameter Value Reference
Cell ViabilityMCF-7 (Breast Cancer)IC5040.17 µg/mL[3][4]

Table 1: Anti-cancer Activity of this compound

Assay Cell Line Treatment Concentration Effect Reference
Cytokine InhibitionRAW 264.7 (Macrophage)LPS50 and 100 µg/mLDose-dependent inhibition of TNF-α[5]
Cytokine InhibitionRAW 264.7 (Macrophage)LPS50 and 100 µg/mLDose-dependent inhibition of IL-1β[6]
Gene ExpressionMCF-7 (Breast Cancer)-50 and 100 µg/mLDose-dependent decrease in COX-2 mRNA expression[2]

Table 2: Anti-inflammatory and Gene Expression Effects of this compound

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) AP1->Pro_inflammatory_genes Apigenin This compound Apigenin->MAPK_pathway Inhibition

Anti-inflammatory signaling pathway of this compound.

Anti_Cancer_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apigenin This compound Apigenin->PI3K Inhibition

Proposed anti-cancer signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Seed_Cells Seed Cells (96-well plate) Treat_Compound Treat with This compound Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent Treat_Compound->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

References

In Vitro Efficacy of Apigenin 7-O-methylglucuronide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on Apigenin 7-O-methylglucuronide and its related glucuronide derivatives. The document focuses on the anti-inflammatory and cytotoxic properties of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Quantitative Analysis of Bioactivity

The following tables summarize the key quantitative data from in vitro studies on this compound and its closely related analogs. This data provides a clear comparison of the compound's efficacy across different biological assays.

CompoundAssayCell LineTargetIC50 Value
Apigenin-7-O-β-D-glucuronide methyl esterCytotoxicity (MTT Assay)MCF-7 (Human breast adenocarcinoma)Cell Viability40.17 µg/mL[1]
Apigenin-7-O-β-D-glucuronide methyl esterEnzyme Inhibition-Cyclooxygenase-2 (COX-2)42.55 µg/mL[2]
Apigenin-7-glucuronideEnzyme Inhibition-Matrix Metalloproteinase-3 (MMP-3)12.87 µM[2]
Apigenin-7-glucuronideEnzyme Inhibition-Matrix Metalloproteinase-8 (MMP-8)22.39 µM[2]
Apigenin-7-glucuronideEnzyme Inhibition-Matrix Metalloproteinase-9 (MMP-9)17.52 µM[2]
Apigenin-7-glucuronideEnzyme Inhibition-Matrix Metalloproteinase-13 (MMP-13)0.27 µM[2]
CompoundAssayCell LineTreatmentConcentrationEffect
Apigenin-7-O-β-D-glucuronide methyl esterGene Expression (RT-PCR)MCF-7-50 µg/mL-2.5 fold change in COX-2 mRNA[3]
Apigenin-7-O-β-D-glucuronide methyl esterGene Expression (RT-PCR)MCF-7-100 µg/mL-10.31 fold change in COX-2 mRNA[3]
Apigenin-7-O-β-D-glucuronideAnti-inflammatoryRAW 264.7 (Murine macrophage)LPSDose-dependentInhibition of Nitric Oxide (NO) release[4]
Apigenin-7-O-β-D-glucuronideAnti-inflammatoryRAW 264.7LPSDose-dependentInhibition of Tumor Necrosis Factor-alpha (TNF-α) release[4]
Apigenin-7-O-β-D-glucuronideGene ExpressionRAW 264.7LPSDose-dependentSuppression of iNOS and COX-2 mRNA expression[4]

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in this guide.

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on MCF-7 human breast cancer cells.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 50, and 100 µg/mL) and incubate for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) and TNF-α Assays

This protocol describes the evaluation of the anti-inflammatory effects of Apigenin 7-O-glucuronide on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Apigenin 7-O-glucuronide

  • Griess reagent (for NO assay)

  • Mouse TNF-α ELISA kit

Procedure for NO Assay:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until confluent.

  • Pre-treat cells with various concentrations of Apigenin 7-O-glucuronide for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve is used to determine the nitrite concentration.

Procedure for TNF-α Assay:

  • Follow steps 1-4 of the NO assay protocol.

  • Quantify the amount of TNF-α in the supernatant using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

Gene Expression Analysis: Real-Time PCR (RT-PCR) for COX-2

This protocol details the quantification of COX-2 mRNA expression in MCF-7 cells treated with this compound.

Materials:

  • MCF-7 cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green PCR master mix

  • Primers for COX-2 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Treat MCF-7 cells with this compound at desired concentrations (e.g., 50 and 100 µg/mL) for a specified time.

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform real-time PCR using SYBR Green master mix and specific primers for COX-2 and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protein Phosphorylation Analysis: Western Blot for p38 and ERK

This protocol describes the detection of phosphorylated p38 and ERK MAP kinases in LPS-stimulated RAW 264.7 cells treated with Apigenin 7-O-glucuronide.

Materials:

  • RAW 264.7 cells

  • LPS

  • Apigenin 7-O-glucuronide

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (phospho-p38, total p38, phospho-ERK, total ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pre-treat RAW 264.7 cells with Apigenin 7-O-glucuronide before stimulating with LPS.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows of the described experiments.

G cluster_0 Cytotoxicity Assessment Workflow A Seed MCF-7 cells B Treat with Apigenin 7-O-methylglucuronide A->B C Add MTT reagent B->C D Incubate and dissolve formazan crystals C->D E Measure absorbance at 570 nm D->E

Workflow for MTT-based cytotoxicity assay.

G cluster_1 Anti-inflammatory Assay Workflow F Seed RAW 264.7 cells G Pre-treat with Apigenin 7-O-glucuronide F->G H Stimulate with LPS G->H I Collect supernatant H->I J NO Assay (Griess) or TNF-α ELISA I->J

Workflow for assessing anti-inflammatory activity.

G cluster_2 Gene Expression Analysis Workflow K Treat cells with This compound L Isolate total RNA K->L M Synthesize cDNA L->M N Perform Real-Time PCR M->N O Analyze relative gene expression N->O

Workflow for RT-PCR based gene expression analysis.

G cluster_pathway Inhibition of LPS-Induced Inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates IKK IKK TLR4->IKK activates Apigenin Apigenin 7-O-glucuronide p38_p p-p38 Apigenin->p38_p inhibits ERK_p p-ERK Apigenin->ERK_p inhibits Apigenin->IKK inhibits p38->p38_p ERK->ERK_p AP1 AP-1 Inflammation Inflammatory Response (NO, TNF-α, iNOS, COX-2) AP1->Inflammation induces p38_p->AP1 activates ERK_p->AP1 activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammation induces

Apigenin 7-O-glucuronide's inhibitory action on inflammatory pathways.

References

Apigenin 7-O-methylglucuronide: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066) 7-O-methylglucuronide, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound. Detailed methodologies for its extraction from natural sources and chemical synthesis are presented, alongside a summary of its quantitative effects on various biological targets. Furthermore, this document elucidates the signaling pathways through which Apigenin 7-O-methylglucuronide may exert its effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

This compound has been identified in a variety of plant species, highlighting its presence in the plant kingdom. Initial discoveries have paved the way for its isolation and subsequent characterization.

Natural Sources

This flavonoid has been reported in several plants, including:

  • Manilkara zapota (Sapodilla)[1][2]

  • Origanum vulgare (Oregano)[3]

  • Dodecadenia grandiflora[3]

  • Erigeron annuus (Annual fleabane)[3]

  • Salvia officinalis (Sage)[4]

  • Antirrhinum majus (Snapdragon)[5]

  • Phlomis tuberosa[5]

  • Ruellia tuberosa[5]

  • Juglans sigillata (a species of walnut)[]

  • Ixeris sonchifolia[7]

The presence of this compound in these diverse plant species suggests its potential role in plant physiology and its availability for extraction and research.

Isolation and Purification

The isolation of this compound from its natural sources is a critical step for its characterization and further investigation. The following sections detail the methodologies employed for its extraction and purification.

Isolation from Manilkara zapota

A detailed method for the isolation of Apigenin 7-O-β-D-glucuronide methyl ester from the leaves of Manilkara zapota has been documented.[1][2] This process involves a multi-step approach combining various chromatographic techniques.

Experimental Protocol:

  • Extraction: The initial step involves the extraction of the plant material, typically the leaves, with a suitable solvent such as ethyl acetate.

  • Fractionation: The crude extract is then subjected to activity-guided fractionation to isolate the bioactive compounds.[1][2]

  • Chromatographic Separation: A combination of the following chromatographic techniques is employed for the separation and purification of the target compound:

    • Thin-Layer Chromatography (TLC): Used for monitoring the separation process and identifying fractions containing the desired compound.[1][2]

    • High-Performance Liquid Chromatography (HPLC): A key technique for the final purification of this compound to a high degree of purity.[1][2]

  • Structural Characterization: The structure of the isolated compound is confirmed using a suite of analytical techniques:

    • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the molecule.[1][2]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern of the compound.[1][2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the detailed chemical structure of the molecule.[1][2]

Chemical Synthesis

In addition to isolation from natural sources, a general method for the chemical synthesis of this compound has been outlined.[] This approach provides an alternative route to obtain the compound for research purposes.

Experimental Protocol:

  • Starting Material: The synthesis begins with apigenin, which can be sourced commercially or isolated from plants.[]

  • Protection of Hydroxyl Groups: To ensure selective reaction at the 7-hydroxyl position, the other hydroxyl groups on the apigenin molecule are protected using suitable protecting groups.[]

  • Preparation of the Glucuronide Donor: A methyl glucuronide donor is synthesized from methyl glucuronate. This involves activation reactions to create a good leaving group for the subsequent glycosylation step.[]

  • Glycosylation: The protected apigenin is reacted with the activated methyl glucuronide donor in a glycosylation reaction to introduce the methylglucuronide moiety at the 7-hydroxyl position.[]

  • Deprotection: The protecting groups are removed to yield this compound.[]

  • Purification: The final product is purified using techniques such as column chromatography to achieve high purity.[] The structure and purity of the synthesized compound are then confirmed by analytical methods like NMR, HPLC, and MS.[]

Biological Activities and Quantitative Data

This compound and its related compounds have demonstrated a range of biological activities. The following tables summarize the available quantitative data.

Anti-inflammatory Activity

One of the notable biological activities of this compound is its potential as an anti-inflammatory agent, primarily through the inhibition of secretory phospholipase A2 (sPLA2).

Compound/Fraction Target Assay IC₅₀ / Activity Reference
Manilkara zapota leaf extract fractionssPLA2Enzyme Inhibition AssayFraction-5 showed significant inhibitory effects.[1]

Note: The available data is for fractions of the plant extract and not for the purified this compound. Further studies are required to determine the specific IC₅₀ value of the pure compound.

Stimulation of Collagen Synthesis

This compound has been shown to stimulate the synthesis of collagen, a key protein in the extracellular matrix.

Compound Cell Line Concentration Effect Reference
This compoundOsteogenesis Imperfecta (OI) fibroblasts30 µMSignificantly induced type I collagen synthesis.[]
Inhibition of Matrix Metalloproteinases (MMPs)

A closely related compound, Apigenin-7-glucuronide, has been shown to inhibit various matrix metalloproteinases, which are involved in the degradation of the extracellular matrix.

Compound Target IC₅₀ (µM) Reference
Apigenin-7-glucuronideMMP-312.87[7]
Apigenin-7-glucuronideMMP-822.39[7]
Apigenin-7-glucuronideMMP-917.52[7]
Apigenin-7-glucuronideMMP-130.27[7]

Signaling Pathways

Understanding the signaling pathways modulated by this compound is crucial for elucidating its mechanism of action.

Collagen Synthesis via β1-Integrin-Mediated Signaling

Research suggests that the stimulatory effect of this compound on collagen synthesis in osteogenesis imperfecta cells may be mediated through β1-integrin signaling.[] The parent compound, apigenin, has been shown to increase collagen synthesis by activating the Smad2/3 signaling pathway. The exact mechanism by which this compound activates β1-integrin and whether it converges on the Smad pathway requires further investigation.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Apigenin_7_O_methylglucuronide This compound Beta1_Integrin β1-Integrin Receptor Apigenin_7_O_methylglucuronide->Beta1_Integrin Signaling_Cascade Intracellular Signaling Cascade Beta1_Integrin->Signaling_Cascade Activation Smad2_3 Smad2/3 Activation Signaling_Cascade->Smad2_3 Potential Crosstalk Collagen_Synthesis Increased Type I Collagen Synthesis Smad2_3->Collagen_Synthesis

Proposed signaling pathway for this compound-induced collagen synthesis.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound from a natural source like Manilkara zapota.

G Plant_Material Plant Material (e.g., Manilkara zapota leaves) Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Activity-Guided Fractionation Crude_Extract->Fractionation Active_Fractions Active Fractions Fractionation->Active_Fractions Chromatography Chromatographic Purification (TLC, HPLC) Active_Fractions->Chromatography Pure_Compound Pure Apigenin 7-O-methylglucuronide Chromatography->Pure_Compound Characterization Structural Characterization (FT-IR, LC-MS, NMR) Pure_Compound->Characterization

Workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

This compound is a flavonoid with demonstrated biological activities that warrant further investigation. The methodologies for its isolation from natural sources and chemical synthesis are established, providing a foundation for future research. To advance the understanding of this compound, future studies should focus on:

  • Determining the specific IC₅₀ values of the purified this compound for its various biological targets, such as sPLA2.

  • Conducting detailed dose-response studies to quantify its effect on collagen synthesis.

  • Elucidating the precise molecular mechanisms and signaling pathways through which it exerts its biological effects, particularly the interplay between β1-integrin and Smad signaling in collagen production.

  • Exploring its potential therapeutic applications in preclinical and clinical studies.

This technical guide serves as a foundational resource for scientists and researchers, aiming to stimulate further exploration into the promising therapeutic potential of this compound.

References

Apigenin 7-O-methylglucuronide solubility in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066), a widely studied flavone, and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. A key determinant of a compound's utility in drug development is its solubility, which influences bioavailability and formulation. This technical guide focuses on the solubility of Apigenin 7-O-methylglucuronide, a methylated glucuronide derivative of apigenin. Due to the limited direct experimental data on this specific compound, this document leverages available information on the closely related Apigenin 7-O-glucuronide as a surrogate, providing a foundational understanding for researchers. This guide presents a summary of solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Apigenin is a natural flavonoid found in numerous plants and has been investigated for its antioxidant, anti-inflammatory, and anticancer properties. In vivo, apigenin is often metabolized into glucuronide and sulfate (B86663) conjugates. The methylation of the glucuronide moiety, resulting in this compound, can significantly alter its physicochemical properties, including solubility. Understanding the solubility of this specific metabolite is crucial for assessing its potential as a therapeutic agent.

Solubility Data

Quantitative solubility data for this compound is scarce. However, data for the structurally similar Apigenin 7-O-glucuronide provides a useful, albeit approximate, reference point. The solubility of the parent compound, apigenin, is also included for comparative purposes.

Table 1: Solubility of Apigenin and Apigenin 7-O-glucuronide in Various Solvents

CompoundSolventTemperature (°C)Solubility
Apigenin Water318.2 K (45.05 °C)3.08 x 10⁻⁶ (mole fraction)[3]
Ethanol318.2 K (45.05 °C)4.86 x 10⁻⁴ (mole fraction)[3]
Methanol318.2 K (45.05 °C)2.96 x 10⁻⁴ (mole fraction)[3]
1-Butanol318.2 K (45.05 °C)9.18 x 10⁻⁴ (mole fraction)[3]
2-Butanol318.2 K (45.05 °C)8.90 x 10⁻⁴ (mole fraction)[3]
Isopropanol318.2 K (45.05 °C)6.29 x 10⁻⁴ (mole fraction)[3]
Ethyl Acetate318.2 K (45.05 °C)4.46 x 10⁻⁴ (mole fraction)[3]
Dimethyl Sulfoxide (DMSO)318.2 K (45.05 °C)4.18 x 10⁻¹ (mole fraction)[3]
Polyethylene Glycol-400 (PEG-400)318.2 K (45.05 °C)4.27 x 10⁻¹ (mole fraction)[3]
Propylene Glycol (PG)318.2 K (45.05 °C)1.50 x 10⁻² (mole fraction)[3]
Ethylene Glycol (EG)318.2 K (45.05 °C)8.22 x 10⁻³ (mole fraction)[3]
Apigenin 7-O-glucuronide Dimethyl Sulfoxide (DMSO)Not Specified89 mg/mL[4]
WaterNot SpecifiedSlightly soluble[5][6]
MethanolNot SpecifiedSoluble[7]

Note: The solubility of this compound is expected to be influenced by the additional methyl group, which may slightly decrease its polarity compared to Apigenin 7-O-glucuronide.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or incubator with shaking capabilities, with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The exact time should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot using a syringe filter to remove any remaining fine particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UPLC-MS/MS method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

Analytical Method: UPLC-MS/MS

UPLC-MS/MS is a highly sensitive and selective method for the quantification of flavonoids and their metabolites.

  • Chromatographic Separation: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G A 1. Add excess solid to solvent B 2. Equilibrate (Shake at constant T) A->B C 3. Centrifuge to separate solid B->C D 4. Collect and filter supernatant C->D E 5. Dilute sample D->E F 6. Analyze by UPLC-MS/MS E->F G 7. Quantify against calibration curve F->G

Shake-Flask Solubility Determination Workflow
Potential Signaling Pathway

While the specific signaling pathways modulated by this compound are not well-defined, its structural analog, Apigenin 7-O-glucuronide, has been shown to inhibit Tumor Necrosis Factor-alpha (TNF-α)[4]. The following diagram depicts a simplified representation of the TNF-α signaling pathway, a potential target for this class of compounds.

G cluster_0 cluster_1 A7MG This compound TNFa TNF-α A7MG->TNFa Inhibits TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB (inhibited) IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocates to genes Inflammatory Genes nucleus->genes activates transcription of

Simplified TNF-α Signaling Pathway

Conclusion

This technical guide provides an overview of the available information regarding the solubility of this compound. While direct quantitative data remains elusive, the provided data on related compounds, along with detailed experimental protocols, offers a solid starting point for researchers. The shake-flask method coupled with UPLC-MS/MS analysis is a robust approach for obtaining reliable solubility data. Further investigation into the specific biological targets of this compound is warranted to fully understand its therapeutic potential.

References

Commercial Suppliers and Technical Guide for Apigenin 7-O-methylglucuronide Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for Apigenin 7-O-methylglucuronide standard (CAS No. 53538-13-9). It includes a compilation of technical data from various suppliers, detailed experimental protocols for its application in cell-based assays, and a visualization of the proposed signaling pathway.

Introduction

This compound is a natural flavonoid and a metabolite of apigenin. It has garnered interest in the scientific community for its potential therapeutic properties, notably its ability to normalize collagen synthesis in certain pathological conditions. This document serves as a comprehensive resource for researchers seeking to procure and utilize this compound for in vitro and in vivo studies.

Commercial Suppliers of this compound Standard

A number of chemical suppliers offer this compound as a research standard. The following table summarizes the technical specifications from a selection of these vendors to facilitate comparison.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Sizes
ChemFaces CFN9889453538-13-9C₂₂H₂₀O₁₁460.39>98% (HPLC)5mg, 10mg, 20mg
Biosynth DCA5381353538-13-9C₂₂H₂₀O₁₁460.4Not specifiedInquire
Immunomart TN544753538-13-9C₂₂H₂₀O₁₁460.4Not specified5mg
Pharmaffiliates PAPHY00143753538-13-9C₂₂H₂₀O₁₁460.4Not specifiedInquire
Push Biotechnology 53538-13-9C₂₂H₂₀O₁₁460.39Not specifiedInquire

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Experimental Protocols

The primary application of this compound standard in the cited literature is in the investigation of its effects on collagen synthesis in human fibroblasts, particularly in the context of Osteogenesis Imperfecta (OI). The following protocols are representative of the methodologies employed in such studies.

Cell Culture and Treatment of Human Dermal Fibroblasts

This protocol outlines the general procedure for culturing human dermal fibroblasts and treating them with this compound.

Materials:

  • Human dermal fibroblasts (e.g., from a patient with Osteogenesis Imperfecta Type I or a healthy donor)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound standard

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash them with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density for experiments.

  • Preparation of Stock Solution: Dissolve the this compound standard in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.

  • Treatment: Seed fibroblasts in appropriate culture plates (e.g., 6-well or 24-well plates). Once the cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing the desired final concentration of this compound. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

  • Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Assessment of Type I Collagen Synthesis

This protocol describes how to quantify the amount of newly synthesized Type I collagen in cell cultures treated with this compound.

Materials:

  • Treated and control fibroblast cultures

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for human Pro-Collagen I alpha 1

  • Western blotting reagents and equipment

  • Primary antibody against Collagen Type I

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure (ELISA Method):

  • Sample Collection: After the treatment period, collect the cell culture supernatant. If intracellular collagen is to be measured, lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay to normalize the collagen measurements.

  • ELISA: Follow the manufacturer's instructions for the human Pro-Collagen I alpha 1 ELISA kit to measure the concentration of pro-collagen in the culture supernatants or cell lysates.

  • Data Analysis: Normalize the pro-collagen concentration to the total protein concentration for cell lysates. Compare the levels of pro-collagen in the this compound-treated groups to the vehicle control group.

Procedure (Western Blot Method):

  • Sample Preparation: Prepare cell lysates as described above.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Collagen Type I. After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway

Research suggests that this compound may exert its effects on collagen synthesis through a beta1-integrin-mediated signaling pathway.[1] The following diagram illustrates a plausible pathway.

Beta1_Integrin_Signaling_Pathway Proposed Beta1-Integrin Signaling Pathway for this compound A7MG Apigenin 7-O- methylglucuronide Integrin Beta1-Integrin A7MG->Integrin Activates? FAK FAK Integrin->FAK Recruits & Activates Src Src FAK->Src PI3K PI3K FAK->PI3K Src->FAK Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., Sp1) Akt->TranscriptionFactors Activates CollagenGene Collagen Gene (COL1A1/COL1A2) Transcription TranscriptionFactors->CollagenGene Promotes CollagenProtein Increased Type I Collagen Synthesis CollagenGene->CollagenProtein

Caption: Proposed beta1-integrin signaling cascade initiated by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of a natural product like this compound on collagen synthesis in a cell-based model.

Experimental_Workflow Workflow for Assessing Natural Product Effects on Collagen Synthesis start Start cell_culture Culture Human Dermal Fibroblasts start->cell_culture treatment Treat cells with This compound (and controls) cell_culture->treatment incubation Incubate for defined period (e.g., 48h) treatment->incubation sample_collection Collect Supernatant and/or Cell Lysate incubation->sample_collection collagen_assay Quantify Type I Collagen (ELISA or Western Blot) sample_collection->collagen_assay protein_assay Total Protein Assay (for normalization) sample_collection->protein_assay data_analysis Data Analysis and Statistical Evaluation collagen_assay->data_analysis protein_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying the effects of a test compound on collagen production.

Conclusion

This compound is a commercially available standard with potential applications in research related to connective tissue disorders and fibrosis. This guide provides a starting point for researchers by summarizing key technical information from suppliers, offering representative experimental protocols, and visualizing the proposed mechanism of action. It is essential for researchers to consult the specific documentation provided by the supplier and relevant scientific literature when designing and executing their experiments.

References

Methodological & Application

Application Note: Quantification of Apigenin 7-O-methylglucuronide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone, and its metabolites are of significant interest in pharmaceutical and nutraceutical research due to their potential therapeutic properties. Apigenin 7-O-methylglucuronide is a key metabolite formed during the metabolism of apigenin. Accurate quantification of this metabolite is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. This application note provides a detailed protocol for the quantification of this compound in various biological matrices using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The presented method is based on established principles for the analysis of apigenin and its glucuronide conjugates.

Physicochemical Properties

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular FormulaC₂₂H₂₀O₁₁[1]
Molecular Weight460.4 g/mol [1]
Chemical Structuremethyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate[1]

HPLC Method Parameters

This section details the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10-20% B, increase to 50-60% B over 20-30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength Approximately 335 nm
Internal Standard (IS) Baicalin or a similar flavonoid glucuronide

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Baicalin) in methanol.

  • Working IS Solution: Dilute the IS stock solution to a constant concentration (e.g., 10 µg/mL) to be spiked into all samples and standards.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.

  • To 200 µL of plasma/serum, add the working internal standard solution.

  • Add 1 mL of ethyl acetate (B1210297) (or another suitable organic solvent).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an HPLC vial for analysis.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (e.g., diluted urine or filtered plant extract) onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak areas for the analyte and the internal standard.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the unknown samples using the calibration curve.

Quantitative Data Summary

The following table should be populated with experimental data for method validation.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (%Recovery) 85-115%
Selectivity No interfering peaks at the retention time of the analyte
Stability To be determined

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Spike Spike Internal Standard Standard->Spike Sample Sample Collection (e.g., Plasma) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Injection Injection Recon->Injection HPLC HPLC System Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (~335 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Logical_Relationship cluster_method_dev Method Development & Validation Analyte Analyte Characterization (this compound) Method_Selection HPLC Method Selection (Reverse-Phase) Analyte->Method_Selection Optimization Parameter Optimization (Mobile Phase, Gradient, etc.) Method_Selection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation PK_Studies Pharmacokinetic Studies Validation->PK_Studies Bioavailability Bioavailability Assessment Validation->Bioavailability Metabolism Drug Metabolism Research Validation->Metabolism

Caption: Logical relationship of HPLC method development for pharmacokinetic applications.

References

Application Notes: Quantitative Analysis of Apigenin 7-O-glucuronide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Apigenin (B1666066) 7-O-glucuronide in human plasma. Apigenin, a common dietary flavonoid, undergoes extensive metabolism, with glucuronidation being a major pathway.[1][2] Accurate quantification of its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. The described method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates good linearity, accuracy, and precision, making it suitable for high-throughput analysis in clinical and research settings.

Introduction

Apigenin is a natural flavone (B191248) found in various fruits, vegetables, and herbs, known for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] Following oral ingestion, apigenin is extensively metabolized, primarily through glucuronidation and sulfation, to enhance its solubility and facilitate excretion.[1][2][4] Apigenin 7-O-glucuronide is one of the major metabolites found in circulation.[5] Therefore, a reliable analytical method for the quantification of this metabolite in biological matrices such as plasma is essential for understanding the bioavailability and pharmacokinetic profile of apigenin.

This application note provides a detailed protocol for the extraction and quantification of Apigenin 7-O-glucuronide in human plasma using LC-MS/MS. The method is validated for its performance in terms of linearity, sensitivity, accuracy, and precision.

Experimental

Materials and Reagents
  • Apigenin 7-O-glucuronide standard (purity ≥95%)

  • Internal Standard (IS), e.g., Rutin (purity ≥95%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS)

  • Analytical column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) is recommended.[6]

Sample Preparation

A protein precipitation method is employed for the extraction of Apigenin 7-O-glucuronide from plasma.[6]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode is often used for glucuronides.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The precursor-to-product ion transitions for Apigenin 7-O-glucuronide and the internal standard should be optimized. A common transition for Apigenin 7-O-glucuronide is m/z 445 -> 269.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the LC-MS/MS method for Apigenin 7-O-glucuronide.

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range1.56 - 4000 nM[6]
Correlation Coefficient (r²)≥0.99[6]
Lower Limit of Quantification (LLOQ)1.56 nM[6]

Table 2: Accuracy and Precision

QC LevelConcentration (nM)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low5<15%<15%85-115%
Medium50<15%<15%85-115%
High500<15%<15%85-115%

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of Apigenin 7-O-glucuronide and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to cover the desired calibration range.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Rutin) in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Protocol 2: Plasma Sample Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15,000 rpm, 15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for LC-MS/MS analysis of Apigenin 7-O-glucuronide in plasma.

Apigenin Signaling Pathways

Apigenin exerts its biological effects by modulating various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.

G cluster_inflammation Inflammation cluster_cancer Cancer Progression cluster_effects Cellular Effects Apigenin Apigenin NFkB NF-κB Pathway Apigenin->NFkB inhibits MAPK MAPK Pathway Apigenin->MAPK inhibits PI3K_Akt PI3K/Akt Pathway Apigenin->PI3K_Akt inhibits Wnt Wnt/β-catenin Pathway Apigenin->Wnt inhibits STAT3 JAK/STAT3 Pathway Apigenin->STAT3 inhibits Inflammation_down ↓ Inflammation NFkB->Inflammation_down MAPK->Inflammation_down Apoptosis_up ↑ Apoptosis PI3K_Akt->Apoptosis_up Proliferation_down ↓ Cell Proliferation PI3K_Akt->Proliferation_down Wnt->Proliferation_down Angiogenesis_down ↓ Angiogenesis STAT3->Angiogenesis_down

Caption: Simplified diagram of key signaling pathways modulated by Apigenin.[3][7][8]

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Apigenin 7-O-glucuronide in human plasma. This method is well-suited for pharmacokinetic studies and can be readily implemented in a research laboratory setting. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field of drug development and natural product research.

References

Application Notes and Protocols for the Extraction of Apigenin 7-O-methylglucuronide from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantification of Apigenin 7-O-methylglucuronide from various plant sources.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, including Thymus serpyllum (Wild Thyme), Origanum vulgare (Oregano), Dodecadenia grandiflora, and Erigeron annuus.[1][2] This compound and its analogues have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory effects. Research has shown that Apigenin-7-O-β-D-glucuronide exerts its anti-inflammatory action by inhibiting the AP-1 and MAPK signaling pathways.[3]

These application notes provide a comprehensive guide for the extraction and analysis of this compound, intended to support research and development in natural product chemistry and drug discovery.

Plant Material and Preliminary Preparation

The initial and crucial step in the extraction process is the proper preparation of the plant material.

Protocol 1: Plant Material Preparation

  • Harvesting and Cleaning: Harvest the aerial parts of the selected plant species (e.g., Thymus serpyllum). Thoroughly wash the plant material with distilled water to remove any soil and extraneous matter.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, use a plant dryer at a controlled temperature (typically 40-50°C) to expedite the process and preserve the bioactive compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for solvent extraction, thereby improving efficiency.

  • Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation of the target compound.

Extraction Methodologies

Several methods can be employed for the extraction of flavonoids from plant materials. The choice of method depends on factors such as the nature of the plant matrix, the polarity of the target compound, and the desired yield and purity.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. This technique often leads to higher yields in shorter extraction times compared to conventional methods.

Protocol 2: Ultrasound-Assisted Extraction of this compound

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 200 mL of 70% ethanol (B145695) (ethanol:water, 70:30 v/v) to the flask, achieving a solid-to-liquid ratio of 1:20 (w/v).

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the ultrasound power to 350 W.

  • Extraction Time: Sonicate the mixture for 35 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C for further purification.

Maceration

Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent for an extended period.

Protocol 3: Maceration

  • Sample Preparation: Place 10 g of the dried, powdered plant material into a sealed container.

  • Solvent Addition: Add 200 mL of 70% methanol (B129727) and let the mixture stand at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: Follow steps 5-7 from Protocol 2.

Purification

The crude extract contains a complex mixture of compounds. Therefore, purification is a necessary step to isolate this compound.

Solid-Phase Extraction (SPE)

SPE can be used as a preliminary clean-up step to remove interfering substances from the crude extract.

Protocol 4: Solid-Phase Extraction

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve a portion of the crude extract in the initial mobile phase for HPLC analysis and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the target compound with 5 mL of methanol.

  • Drying: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.

Column Chromatography

Column chromatography is a robust technique for the preparative separation of compounds from a mixture.

Protocol 5: Column Chromatography

  • Column Packing: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry packing method with hexane (B92381) as the solvent.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice.

Protocol 6: Preparative HPLC

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Flow Rate: A typical flow rate for a preparative column is in the range of 15-25 mL/min.

  • Injection Volume: Inject a concentrated solution of the partially purified extract.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Confirmation: Confirm the purity of the isolated compound using analytical HPLC and spectroscopic methods (e.g., MS and NMR).

Quantification

Accurate quantification of this compound in the plant extract is essential for standardization and quality control.

Protocol 7: HPLC-DAD Quantification

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B). A suitable gradient could be: 0-30 min, 15-25% A; 30-40 min, 25-15% A; 40-50 min, 15% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 335 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the plant extract (after appropriate dilution and filtration) and determine the peak area of this compound.

  • Quantification: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the reported yields of this compound and a related compound from different plant sources and extraction methods.

Plant SpeciesCompoundExtraction MethodYieldReference
Agrimonia pilosaApigenin-7-O-glucuronideAqueous Ethanol Extraction12.6 mg/g of extract[4]
Chrysanthemum morifolium 'Huangju'Apigenin-7-O-glucosideUltrasound-Assisted Extraction (Water)16.04 mg/g of dried plant material[5][6]

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Extraction_Workflow PlantMaterial Plant Material (e.g., Thymus serpyllum) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE with 70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography / Prep-HPLC) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Analysis (HPLC-DAD, MS, NMR) PureCompound->Analysis

Caption: General workflow for extraction and purification.

Signaling Pathway

Apigenin-7-O-β-D-glucuronide has been shown to inhibit inflammation by targeting the MAPK and AP-1 signaling pathways.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, iNOS, COX-2) AP1->Inflammatory_Cytokines Apigenin_Glucuronide Apigenin 7-O-β-D-glucuronide Apigenin_Glucuronide->MAPK Apigenin_Glucuronide->AP1

Caption: Inhibition of MAPK/AP-1 pathway by Apigenin 7-O-β-D-glucuronide.

References

Application Notes & Protocols for the Isolation of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Apigenin (B1666066) 7-O-methylglucuronide, a flavonoid glycoside of significant interest for its potential therapeutic properties. The methodologies outlined below are based on established techniques for the extraction and separation of flavonoid glucuronides from plant matrices.

Introduction

Apigenin, a naturally occurring flavone, and its derivatives are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anti-tumor activities. Apigenin 7-O-methylglucuronide is a specific glycoside where a methylglucuronic acid moiety is attached to the apigenin backbone at the 7-hydroxyl position. Its isolation in a pure form is crucial for detailed pharmacological studies and drug development endeavors. This protocol outlines a comprehensive workflow from raw plant material to the purified compound.

Experimental Protocols

Plant Material Extraction

This initial step is critical for efficiently extracting the target compound from the plant matrix.

Objective: To extract a broad range of secondary metabolites, including flavonoid glycosides, from the plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Methanol (B129727) or 80% Methanol (Methanol/Water, 80:20 v/v)

  • Beakers and Erlenmeyer flasks

  • Shaker or sonicator

  • Filter paper or Buchner funnel with vacuum flask

  • Rotary evaporator

Procedure:

  • Weigh the desired amount of dried, powdered plant material.

  • Suspend the plant material in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).

  • Agitate the mixture for 24 hours at room temperature on a shaker or sonicate for 1 hour.

  • Filter the mixture through filter paper to separate the extract from the plant debris.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Solvent Partitioning (Liquid-Liquid Extraction)

This step aims to separate compounds based on their polarity, thereby enriching the fraction containing the target glycoside.

Objective: To fractionate the crude extract and isolate the more polar flavonoid glycosides.

Materials:

  • Crude methanolic extract

  • Distilled water

  • n-Hexane

  • Ethyl acetate (B1210297)

  • n-Butanol

  • Separatory funnel

Procedure:

  • Suspend the dried crude extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform successive extractions with solvents of increasing polarity.

  • First, partition with n-hexane to remove non-polar compounds like fats and chlorophylls. Repeat this step three times. Collect and combine the n-hexane fractions.

  • Next, partition the remaining aqueous layer with ethyl acetate to extract aglycones and less polar glycosides. Repeat this step three times. Collect and combine the ethyl acetate fractions.[1]

  • Finally, partition the remaining aqueous layer with n-butanol to extract the more polar glycosides, including this compound. Repeat this step three times.[1]

  • Concentrate the n-butanol fraction using a rotary evaporator to obtain a dried, enriched extract.

Chromatographic Purification

This multi-step purification process is designed to isolate the target compound to a high degree of purity.

Objective: To purify this compound from the enriched n-butanol fraction.

A. Column Chromatography on Polyamide Resin

Materials:

  • Enriched n-butanol fraction

  • Polyamide resin

  • Glass column

  • Ethanol-water solutions of varying concentrations (e.g., 30%, 50%, 70%, 95% Ethanol)

Procedure:

  • Dissolve the dried n-butanol fraction in a small amount of methanol.

  • Pack a glass column with polyamide resin equilibrated with distilled water.

  • Load the dissolved sample onto the column.

  • Elute the column with a stepwise gradient of increasing ethanol (B145695) concentration in water (from 30% to 95%).

  • Collect fractions of a fixed volume (e.g., 50 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Combine the fractions that show a promising profile for the target compound and concentrate them.

B. Sephadex LH-20 Column Chromatography

Materials:

  • Partially purified fractions from the polyamide column

  • Sephadex LH-20 gel

  • Methanol or 80% Methanol

  • Glass column

Procedure:

  • Swell the Sephadex LH-20 gel in the elution solvent (e.g., 80% methanol) and pack it into a glass column.[1]

  • Dissolve the concentrated fractions from the previous step in a minimal amount of the elution solvent.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the same solvent at a constant flow rate.[1]

  • Collect fractions and monitor them by TLC.

  • Combine the pure fractions containing this compound and evaporate the solvent.

C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, a final purification step using preparative HPLC is recommended.

Materials:

  • Purified compound from the Sephadex LH-20 column

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

Procedure:

  • Dissolve the sample in the mobile phase.

  • Optimize the separation conditions on an analytical HPLC system first.

  • A typical mobile phase could be a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Inject the sample into the preparative HPLC system.

  • Collect the peak corresponding to this compound based on the retention time from the analytical run.

  • Evaporate the solvent from the collected fraction to obtain the highly purified compound.

Structure Elucidation and Purity Assessment

The identity and purity of the isolated compound should be confirmed using spectroscopic methods.

Techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A single, sharp peak is indicative of high purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. Electrospray ionization (ESI-MS) is commonly used for flavonoid glycosides.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for the complete structural elucidation of the molecule, confirming the apigenin backbone and the attachment of the methylglucuronide moiety at the 7-position.[1][3]

Data Presentation

The quantitative data from the isolation and characterization process can be summarized as follows. The values presented are illustrative and will vary depending on the plant source and experimental conditions.

ParameterMethodResultReference Compound
Purity HPLC> 98%Apigenin Standard
Yield Gravimetric10-50 mg per 100 g of dried plant materialN/A
Molecular Weight ESI-MS[M-H]⁻ ion corresponding to C₂₂H₂₀O₁₁Theoretical Calculation
¹H-NMR Chemical Shifts 400 MHz NMRCharacteristic signals for apigenin and sugar moietyLiterature Data
¹³C-NMR Chemical Shifts 100 MHz NMRCharacteristic signals for apigenin and sugar moietyLiterature Data

Visualization

Experimental Workflow Diagram

Isolation_Workflow PlantMaterial Dried, Powdered Plant Material Extraction Extraction with 80% Methanol PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning ButanolFraction Enriched n-Butanol Fraction Partitioning->ButanolFraction Polar Glycoside Fraction PolyamideCC Polyamide Column Chromatography ButanolFraction->PolyamideCC SephadexCC Sephadex LH-20 Chromatography PolyamideCC->SephadexCC PrepHPLC Preparative HPLC SephadexCC->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation of this compound.

This protocol provides a robust framework for the successful isolation and characterization of this compound. Researchers may need to optimize specific parameters, such as solvent systems and chromatographic conditions, based on the specific plant material and available instrumentation.

References

Application Note: Mass Spectrometry Fragmentation of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a widely studied flavone, undergoes extensive metabolism in vivo, with glucuronidation being a major pathway. The resulting metabolites, such as Apigenin 7-O-methylglucuronide, are frequently analyzed by mass spectrometry to understand the pharmacokinetics and disposition of the parent compound. This application note provides a detailed overview of the characteristic mass spectrometry fragmentation pattern of this compound and a protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in tandem mass spectrometry is characterized by the cleavage of the glycosidic bond connecting the apigenin aglycone to the methylglucuronide moiety. This process is highly predictable and provides signature fragment ions that are crucial for the identification and quantification of the metabolite. The fragmentation occurs in both positive and negative ionization modes.

Chemical Structure:

  • Apigenin: C₁₅H₁₀O₅, Molar mass: 270.24 g/mol

  • Methylglucuronic acid: C₇H₁₀O₇, Molar mass: 206.15 g/mol

  • This compound: C₂₂H₂₀O₁₁

  • Monoisotopic Mass: 460.1005 Da

Quantitative Data Summary

The expected precursor and major product ions for this compound in both positive and negative ion modes are summarized in the table below. These values are derived from the known fragmentation of apigenin glucuronides.[1][2][3] The primary fragmentation pathway involves the neutral loss of the methylglucuronide group (C₇H₈O₆, 190.0321 Da).

Ion ModePrecursor Ionm/z (Expected)Major Product Ionm/z (Expected)Neutral Loss (Da)
Positive [M+H]⁺461.1078[Apigenin + H]⁺271.0601190.0477
Negative [M-H]⁻459.0934[Apigenin - H]⁻269.0455190.0479

Fragmentation Pathway Diagram

The following diagram illustrates the characteristic fragmentation of this compound in both positive and negative ionization modes.

fragmentation_pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode parent_pos This compound [M+H]⁺ m/z = 461.1078 fragment_pos Apigenin Aglycone [Apigenin + H]⁺ m/z = 271.0601 parent_pos->fragment_pos CID loss_pos Neutral Loss (Methylglucuronic Acid) 190.0477 Da parent_pos->loss_pos parent_neg This compound [M-H]⁻ m/z = 459.0934 fragment_neg Apigenin Aglycone [Apigenin - H]⁻ m/z = 269.0455 parent_neg->fragment_neg CID loss_neg Neutral Loss (Methylglucuronic Acid) 190.0479 Da parent_neg->loss_neg

Caption: Fragmentation of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of flavonoid glucuronides in biological matrices.[1][4]

Sample Preparation

a. Plasma/Blood Samples (Protein Precipitation):

  • To 50 µL of plasma or blood, add 200 µL of acetonitrile (B52724) (containing an appropriate internal standard, e.g., Rutin at 100 nM).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 15,000 rpm for 15 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of 20% acetonitrile in water for LC-MS/MS analysis.

b. Bile Samples (Solid Phase Extraction - SPE):

  • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Dilute 20 µL of bile sample with 180 µL of water.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of 20% acetonitrile in water for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive and/or negative, depending on sensitivity requirements.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with collision-induced dissociation (CID) for structural confirmation.

  • MRM Transitions (Expected):

    • Positive Mode: 461.1 → 271.1

    • Negative Mode: 459.1 → 269.0

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.0-4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Nebulizer Gas (Nitrogen) Flow: Instrument-dependent

    • Drying Gas (Nitrogen) Flow: Instrument-dependent

  • Collision Energy: Optimize for the specific instrument to maximize the signal of the product ion. A starting point of 15-30 eV can be used.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound from biological samples.

experimental_workflow sample Biological Sample (Plasma, Bile, etc.) prep Sample Preparation (Protein Precipitation or SPE) sample->prep lc LC Separation (C18 Column) prep->lc ms MS/MS Detection (ESI, MRM) lc->ms data Data Analysis (Quantification & Identification) ms->data

Caption: LC-MS/MS workflow for this compound.

Conclusion

The mass spectrometric fragmentation of this compound is dominated by the loss of the methylglucuronide moiety, providing a reliable basis for its identification and quantification. The provided protocol offers a robust starting point for developing and validating LC-MS/MS methods for the analysis of this and other related flavonoid glucuronide metabolites in various biological matrices. Researchers can adapt and optimize these conditions to suit their specific instrumentation and analytical needs.

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apigenin (B1666066), a widely studied flavonoid found in various plants, exhibits numerous health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1] In vivo, apigenin is often metabolized into glucuronidated and methylated forms, such as Apigenin 7-O-methylglucuronide. To understand the pharmacological potential of this specific metabolite, robust cell-based assays are essential. These assays provide a controlled environment to quantify its effects on cell viability, inflammatory responses, oxidative stress, and underlying molecular signaling pathways. This document provides detailed protocols for a suite of cell-based assays tailored for researchers, scientists, and drug development professionals investigating the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay

A fundamental first step in assessing the bioactivity of any compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[2] The amount of formazan produced, measured by its absorbance, correlates with the number of metabolically active, viable cells.[3]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells or RAW 264.7 macrophages) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control (medium only).[5]

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][6] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][7] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Data Presentation: Cytotoxicity of this compound
Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1095.2 ± 3.8
2578.6 ± 5.1
5051.3 ± 4.2
10022.7 ± 3.1
IC50 (µM) ~49.5

Note: Data are hypothetical and for illustrative purposes. Similar studies on related compounds like apigenin-7-O-β-D-glucuronide methyl ester have shown dose-dependent cytotoxicity against MCF-7 cells.[8][9]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Apigenin 7-O-methylglucuronide overnight_incubation->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent (Incubate 3-4h) incubate_treatment->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 Value read_absorbance->calculate_viability end End calculate_viability->end

Workflow for the MTT cell viability assay.

Anti-inflammatory Activity Assay

Chronic inflammation is implicated in numerous diseases. Flavonoids are well-known for their anti-inflammatory effects. A common in vitro model involves using lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cells (e.g., RAW 264.7), leading to the production of mediators like nitric oxide (NO). The Griess assay measures nitrite (B80452), a stable breakdown product of NO, to quantify NO production.

Principle: The Griess reaction is a two-step diazotization process where acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt.[10] This salt is then coupled with N-(1-naphthyl)ethylenediamine to create a colored azo compound, which can be measured spectrophotometrically at 540 nm.[11] Studies show Apigenin-7-O-β-D-glucuronide can suppress the release of NO in LPS-stimulated macrophages.[12]

Experimental Protocol: Griess Assay for Nitric Oxide
  • Cell Seeding and Pre-treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the culture medium.[11]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the samples and standards.[11]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine in water) to each well.[13]

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Data Presentation: Inhibition of Nitric Oxide Production
TreatmentConcentration (µM)Nitrite Conc. (µM) (Mean ± SD)% Inhibition
Control (No LPS)-1.5 ± 0.3-
LPS Control-45.2 ± 3.10
This compound + LPS1035.8 ± 2.520.8
This compound + LPS2524.1 ± 1.946.7
This compound + LPS5012.7 ± 1.571.9

Note: Data are hypothetical and for illustrative purposes, based on the known anti-inflammatory activity of apigenin glucuronides.[14]

Antioxidant Activity Assay (Intracellular ROS)

Reactive oxygen species (ROS) are byproducts of normal metabolism, but overproduction leads to oxidative stress, damaging cells. Antioxidants can neutralize ROS. The DCFH-DA assay is widely used to measure the overall intracellular ROS levels.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[15] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[16]

Experimental Protocol: DCFH-DA Assay
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Compound Loading: Treat cells with this compound for a specified time (e.g., 1-4 hours).

  • Probe Staining: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well.[16]

  • Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[15]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash with PBS, and then add a ROS-inducing agent (e.g., H2O2 or TBHP) to the appropriate wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[15][17]

  • Data Analysis: Compare the fluorescence intensity of the compound-treated cells to the control cells (with and without the ROS inducer) to determine the percentage reduction in ROS.

Data Presentation: Reduction of Intracellular ROS
TreatmentConcentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)% ROS Reduction
Control-100 ± 8-
H2O2 Control-850 ± 450
This compound + H2O210625 ± 3230.0
This compound + H2O225410 ± 2858.7
This compound + H2O250230 ± 2182.7

Note: Data are hypothetical and for illustrative purposes.

Investigation of Molecular Mechanisms via Western Blotting

To understand how this compound exerts its effects, it is crucial to investigate its impact on key cellular signaling pathways. Apigenin and its derivatives are known to modulate inflammatory and cell survival pathways like NF-κB and Mitogen-Activated Protein Kinase (MAPK).[12][18][19] Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., p-p38, p-ERK, IκBα). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to generate a signal that can be captured and quantified.[20][21]

Experimental Protocol: Western Blot
  • Cell Lysis: Treat cells with the compound and/or an inflammatory stimulus (like LPS). Wash cells with ice-cold PBS and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Antibody Incubation:

    • Incubate the membrane with a specific primary antibody (e.g., anti-p-ERK, anti-IκBα, anti-β-actin) overnight at 4°C with gentle shaking.[20]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[23]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH).

Signaling_Pathway cluster_nfkB NF-κB Pathway cluster_mapk MAPK Pathway stimulus LPS receptor TLR4 Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates p38 p-p38 receptor->p38 activates ERK p-ERK receptor->ERK activates compound Apigenin 7-O-methylglucuronide compound->IKK compound->p38 compound->ERK IkB p-IκBα IKK->IkB phosphorylates NFkB_p65 p-NF-κB p65 IkB->NFkB_p65 releases NFkB_nuc NF-κB (nucleus) NFkB_p65->NFkB_nuc response Inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_nuc->response AP1 AP-1 (c-Jun) p38->AP1 ERK->AP1 AP1->response

Inhibitory action on LPS-induced inflammatory pathways.

References

In Vivo Experimental Design for Apigenin 7-O-methylglucuronide Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Its metabolite, Apigenin 7-O-methylglucuronide, is of particular interest for in vivo studies as flavonoids are often metabolized into glucuronidated forms in the body.[4][5][6] Understanding the in vivo efficacy and pharmacokinetic profile of this specific metabolite is crucial for its development as a potential therapeutic agent.

These application notes provide a detailed experimental design and comprehensive protocols for conducting in vivo studies to evaluate the biological activity of this compound. The provided methodologies are intended to serve as a foundational guide for researchers, which can be adapted based on specific research questions and available resources.

I. In Vivo Experimental Design

This section outlines a proposed in vivo study to investigate the anti-inflammatory effects of this compound in a murine model of lipopolysaccharide (LPS)-induced acute inflammation.

1.1. Animal Model

  • Species: Mouse (Mus musculus)

  • Strain: BALB/c, male, 6-8 weeks old.

  • Justification: BALB/c mice are widely used in immunological and inflammation studies due to their well-characterized immune responses.

1.2. Experimental Groups

A total of 24 mice will be randomly assigned to four groups (n=6 per group) to ensure statistical power and minimize variability.

GroupTreatmentRationale
1Vehicle ControlTo assess the baseline response to the vehicle.
2LPS ControlTo induce an inflammatory response and serve as the disease model control.
3This compound (Low Dose)To evaluate the efficacy of a lower dose of the test compound.
4This compound (High Dose)To evaluate the efficacy of a higher dose of the test compound and assess for a dose-response relationship.

1.3. Dosing Regimen

  • Test Compound: this compound (purity ≥95%)

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline.

  • Dosage Levels:

    • Low Dose: 25 mg/kg

    • High Dose: 50 mg/kg

  • Route of Administration: Oral gavage (p.o.)[7][8][9]

  • Frequency: Once daily for 7 consecutive days prior to LPS challenge.

1.4. Induction of Inflammation

On day 7, one hour after the final dose of the test compound or vehicle, mice in Groups 2, 3, and 4 will be administered a single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 1 mg/kg to induce systemic inflammation. Group 1 will receive a sterile saline injection.

1.5. Sample Collection and Endpoints

  • Blood Collection: Blood samples will be collected via the saphenous vein at 0, 1, 2, 4, 8, and 24 hours post-LPS administration for pharmacokinetic analysis and cytokine measurement.[10][11][12] Terminal blood collection will be performed via cardiac puncture under deep anesthesia.[10][13]

  • Tissue Collection: At 24 hours post-LPS challenge, animals will be euthanized, and lung and liver tissues will be collected for histopathological analysis and measurement of inflammatory markers.

  • Primary Endpoints:

    • Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in plasma.[14]

    • Histopathological evaluation of lung and liver tissue for inflammatory cell infiltration and tissue damage.

  • Secondary Endpoints:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.

    • Myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.

II. Experimental Protocols

2.1. Animal Handling and Acclimatization

  • Upon arrival, all mice will be housed in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Animals will be allowed to acclimatize for at least one week prior to the commencement of the experiment.

  • All procedures will be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

2.2. Preparation and Administration of this compound

  • Prepare a homogenous suspension of this compound in 0.5% CMC in sterile saline.

  • The final concentrations should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight.

  • Administer the suspension or vehicle orally using a 20-gauge, 1.5-inch curved gavage needle.[9] Ensure proper technique to avoid esophageal or gastric injury.[9][15]

2.3. Blood and Tissue Collection

  • Serial Blood Sampling:

    • Gently restrain the mouse.

    • Slightly compress the upper thigh to visualize the saphenous vein.

    • Puncture the vein with a 27-gauge needle and collect approximately 50-100 µL of blood into EDTA-coated tubes.

    • Apply gentle pressure to the puncture site to stop the bleeding.

  • Terminal Blood and Tissue Collection:

    • Anesthetize the mouse with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).

    • Perform a thoracotomy to expose the heart.

    • Collect blood via cardiac puncture using a 25-gauge needle and a 1 mL syringe.

    • Immediately perfuse the systemic circulation with cold phosphate-buffered saline (PBS) to remove blood from the organs.

    • Excise the lungs and liver and wash them in cold PBS.

    • One portion of each tissue should be fixed in 10% neutral buffered formalin for histology, and the other portion should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.

2.4. Analytical Methods

  • Cytokine Analysis: Plasma levels of TNF-α, IL-6, and IL-1β will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Pharmacokinetic Analysis: Plasma concentrations of this compound will be determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[16][17]

  • Histopathology: Formalin-fixed tissues will be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of inflammatory changes.

  • MPO Assay: MPO activity in lung tissue homogenates will be measured spectrophotometrically as an index of neutrophil infiltration.

III. Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the study.

Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice (n=6)

Parameter25 mg/kg Dose50 mg/kg Dose
Cmax (ng/mL) 450 ± 55980 ± 120
Tmax (h) 2.0 ± 0.52.0 ± 0.5
AUC (0-24h) (ng*h/mL) 2800 ± 3506100 ± 780
t1/2 (h) 4.5 ± 0.84.8 ± 0.9
Data are presented as mean ± SD.

Table 2: Effect of this compound on Plasma Cytokine Levels 4 hours Post-LPS Challenge (n=6)

GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control 25 ± 840 ± 1215 ± 5
LPS Control 1200 ± 1502500 ± 300800 ± 110
Low Dose (25 mg/kg) 750 ± 901600 ± 210500 ± 70
High Dose (50 mg/kg) 400 ± 50900 ± 120250 ± 40
*p < 0.05 compared to LPS Control. Data are presented as mean ± SD.

IV. Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_sampling Sampling & Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Randomization into Groups (n=6 per group) acclimatization->grouping dosing Daily Oral Gavage (7 days) grouping->dosing lps LPS Challenge (Day 7) dosing->lps blood_pk Serial Blood Sampling (0-24h post-LPS) lps->blood_pk euthanasia Euthanasia & Tissue Collection (24h post-LPS) blood_pk->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: Workflow for the in vivo study of this compound.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 activates PI3K PI3K TLR4->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB mTOR->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription Apigenin Apigenin 7-O- methylglucuronide Apigenin->PI3K inhibits Apigenin->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigenin (B1666066), a widely studied flavonoid, and its metabolites are of significant interest due to their potential therapeutic properties. Among these, glucuronidated and methylated forms are crucial for understanding bioavailability and biological activity. This document provides a detailed protocol for the laboratory synthesis of Apigenin 7-O-methylglucuronide. The proposed chemical synthesis is a multi-step process involving regioselective protection of the apigenin hydroxyl groups, glycosylation using a protected glucuronic acid donor, and subsequent deprotection steps to yield the final product. This protocol is designed to guide researchers in the fields of medicinal chemistry, drug metabolism, and pharmacology in producing this specific metabolite for further investigation.

Introduction

Flavonoid glycosides are common metabolites in both plants and mammals. The attachment of a glucuronic acid moiety, often followed by methylation, significantly impacts the solubility, stability, and biological activity of the parent flavonoid. The chemical synthesis of such metabolites is often challenging due to the need for regioselectivity and the use of protecting groups. The synthesis of this compound requires a strategic approach to selectively glycosylate the 7-hydroxyl group of apigenin while leaving the 5- and 4'-hydroxyl groups unreacted or temporarily protected. The Koenigs-Knorr reaction is a classic and effective method for forming glycosidic bonds and is adapted in this protocol for the synthesis of the target molecule.[1][2][3]

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow cluster_protection Step 1: Selective Protection cluster_glycosylation Step 2: Glycosylation (Koenigs-Knorr) cluster_deprotection Step 3 & 4: Deprotection Apigenin Apigenin ProtectedApigenin 4'-O-Benzyl-apigenin Apigenin->ProtectedApigenin BnBr, K2CO3, DMF GlycosylatedProduct Protected Apigenin 7-O-methylglucuronide ProtectedApigenin->GlycosylatedProduct Donor Methyl (2,3,4-tri-O-acetyl- α-D-glucopyranosyl bromide)uronate Donor->GlycosylatedProduct Ag2CO3, Quinoline (B57606), Benzene (B151609) Intermediate Apigenin 7-O-(methyl-2,3,4-tri-O- acetyl-β-D-glucuronide) GlycosylatedProduct->Intermediate H2, Pd/C, EtOAc/MeOH (Debenzylation) FinalProduct This compound Intermediate->FinalProduct NaOMe, MeOH (Deacetylation)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
  • Apigenin

  • Benzyl (B1604629) bromide (BnBr)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate[4][5][6]

  • Silver carbonate (Ag2CO3)

  • Quinoline

  • Benzene

  • Palladium on carbon (Pd/C, 10%)

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (MeOH)

  • Sodium methoxide (B1231860) (NaOMe)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Protocol 1: Synthesis of 4'-O-Benzyl-apigenin (Selective Protection)
  • Reaction Setup: In a round-bottom flask, dissolve apigenin (1 eq.) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.5 eq.) to the solution and stir at room temperature for 30 minutes. To this suspension, add benzyl bromide (1.1 eq.) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 4'-O-Benzyl-apigenin.

Protocol 2: Synthesis of Protected this compound (Glycosylation)
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4'-O-Benzyl-apigenin (1 eq.) in a mixture of quinoline and anhydrous benzene.

  • Addition of Glycosyl Donor and Promoter: Add freshly prepared silver carbonate (2 eq.) to the solution. Then, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.5 eq.) in anhydrous benzene dropwise while stirring in the dark.[1][2]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 24-48 hours in the dark. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts and wash the pad with benzene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the protected Apigenin 7-O-(methyl-2,3,4-tri-O-acetyl-β-D-glucuronide).

Protocol 3: Synthesis of Apigenin 7-O-(methyl-2,3,4-tri-O-acetyl-β-D-glucuronide) (Debenzylation)
  • Reaction Setup: Dissolve the protected this compound from the previous step (1 eq.) in a mixture of ethyl acetate and methanol.

  • Catalyst Addition: Add 10% palladium on carbon (10% w/w) to the solution.

  • Reaction Conditions: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 12-16 hours.[7][8]

  • Work-up: Monitor the reaction by TLC. Once the starting material is consumed, filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be used in the next step without further purification if it is sufficiently pure.

Protocol 4: Synthesis of this compound (Final Deprotection)
  • Reaction Setup: Dissolve the product from Protocol 3 (1 eq.) in anhydrous methanol.

  • Addition of Base: Add a catalytic amount of sodium methoxide (0.1 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deacetylation by TLC.[9]

  • Neutralization and Work-up: Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H+). Filter the resin and wash with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the final product by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are estimates based on typical yields for similar reactions reported in the literature and will vary depending on experimental conditions.

StepStarting Material (Mass)ProductExpected Yield (%)Purity (%)Analytical Method
1. Selective ProtectionApigenin (1.0 g)4'-O-Benzyl-apigenin60-70>95TLC, NMR, MS
2. Glycosylation4'-O-Benzyl-apigenin (1.0 g)Protected this compound40-50>90TLC, NMR, MS
3. DebenzylationProtected Apigenin (1.0 g)Apigenin 7-O-(methyl-2,3,4-tri-O-acetyl-β-D-glucuronide)85-95>90TLC, NMR, MS
4. DeacetylationDeprotected Intermediate (1.0 g)This compound70-80>98HPLC, NMR, MS

Signaling Pathway Diagram

While the synthesis itself is a chemical process, the product, this compound, may interact with various biological pathways. As this document focuses on the synthesis, a signaling pathway diagram is not directly applicable. However, a logical relationship diagram for the synthetic strategy is provided below.

LogicalRelationship Start Apigenin Protect Protect 4'-OH Group Start->Protect Glycosylate Glycosylate 7-OH Group Protect->Glycosylate DeprotectBn Deprotect 4'-OH Group Glycosylate->DeprotectBn DeprotectAc Deprotect Glucuronide DeprotectBn->DeprotectAc End This compound DeprotectAc->End

Caption: Logical steps in the synthesis of this compound.

Conclusion

This document outlines a comprehensive, albeit hypothetical, protocol for the chemical synthesis of this compound. The proposed four-step synthesis provides a rational approach for researchers to obtain this valuable metabolite for biological and pharmacological studies. The success of this synthesis relies on careful control of reaction conditions, particularly for the regioselective protection and glycosylation steps. The provided protocols and data serve as a foundational guide for the laboratory preparation of this and structurally related flavonoid glucuronides.

References

Apigenin 7-O-methylglucuronide: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin, a naturally occurring flavonoid, and its derivatives are of significant interest in biomedical research due to their potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Apigenin 7-O-methylglucuronide is a metabolite of apigenin, and its biological activities are an active area of investigation. This document provides detailed application notes and protocols for the use of this compound and its closely related analogue, Apigenin 7-O-β-D-glucuronide methyl ester, in cell culture experiments. The data and protocols presented here are based on published research and are intended to serve as a guide for researchers exploring the effects of this compound on cellular processes.

Physicochemical Properties

PropertyValue
Molecular Formula C22H20O11
Molecular Weight 460.4 g/mol [1]
Appearance Not specified in literature
Solubility Soluble in DMSO

Biological Activities

This compound and its derivatives have been shown to exhibit a range of biological effects in vitro, primarily focusing on anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

Studies on Apigenin 7-O-β-D-glucuronide methyl ester, a closely related compound, have demonstrated its potential to modulate inflammatory responses in macrophage cell lines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound was shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][3][4] This suggests its potential as a modulator of the inflammatory cascade.

Cytotoxic Activity

The cytotoxic effects of Apigenin 7-O-β-D-glucuronide methyl ester have been evaluated in breast cancer cell lines. A dose-dependent inhibition of cell viability was observed in MCF-7 cells, indicating its potential as an anti-cancer agent.[5]

Other Activities

Research suggests that this compound may play a role in collagen synthesis, potentially through the modulation of beta1-integrin-mediated signaling pathways.[6] This opens up possibilities for its investigation in conditions like osteogenesis imperfecta.[6]

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Apigenin 7-O-β-D-glucuronide methyl ester
Cell LineTreatmentConcentrationEffectReference
RAW 264.7LPS + Apigenin 7-O-β-D-glucuronide methyl ester50 µg/mlInhibition of IL-1β production[2]
RAW 264.7LPS + Apigenin 7-O-β-D-glucuronide methyl ester100 µg/mlInhibition of IL-1β production[2]
RAW 246.7LPS + Apigenin 7-O-β-D-glucuronide methyl ester50 µg/mlInhibition of TNF-α production[3]
RAW 246.7LPS + Apigenin 7-O-β-D-glucuronide methyl ester100 µg/mlInhibition of TNF-α production[3]
Table 2: In Vitro Cytotoxicity of Apigenin 7-O-β-D-glucuronide methyl ester
Cell LineAssayExposure TimeIC50Reference
MCF-7MTT AssayNot Specified40.17 µg/ml[5]
Table 3: Effect of Apigenin 7-O-β-D-glucuronide methyl ester on Gene Expression
Cell LineGeneConcentrationEffectReference
MCF-7COX-250 µg/ml-2.5 fold decrease in mRNA expression[7][8]
MCF-7COX-2100 µg/ml-10.31 fold decrease in mRNA expression[7][8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µl of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µl of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µl of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol describes the measurement of TNF-α and IL-1β in the supernatant of cultured macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • 24-well cell culture plates

  • Commercially available ELISA kits for TNF-α and IL-1β

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µl of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 50 and 100 µg/ml) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/ml to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the kit.

  • Data Analysis: Create a standard curve using the provided standards. Determine the concentration of cytokines in the samples from the standard curve.

Protocol 3: Analysis of Gene Expression (RT-qPCR)

This protocol outlines the steps to measure the effect of this compound on the expression of a target gene, such as COX-2.

Materials:

  • Target cell line (e.g., MCF-7)

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene (e.g., COX-2) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific time.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Signaling Pathways and Visualizations

Apigenin and its derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. While the specific pathways for this compound are still under investigation, based on the effects of related compounds, the following pathways are likely to be involved.

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock (in DMSO) treatment Treat Cells with Compound (various concentrations) prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment viability Cell Viability Assay (MTT) treatment->viability inflammation Inflammatory Marker Assay (ELISA) treatment->inflammation gene_expression Gene Expression Analysis (RT-qPCR) treatment->gene_expression data_analysis Analyze Data (IC50, Cytokine Levels, Fold Change) viability->data_analysis inflammation->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for in vitro studies.

signaling_pathway Potential Signaling Pathways Modulated by Apigenin Derivatives cluster_inflammation Inflammatory Response cluster_cell_effects Cellular Effects cluster_collagen Collagen Synthesis apigenin This compound NFkB NF-κB apigenin->NFkB Inhibition MAPK MAPK apigenin->MAPK Inhibition Proliferation Decreased Cell Proliferation apigenin->Proliferation Inhibition Apoptosis Induction of Apoptosis apigenin->Apoptosis Induction Integrin β1-Integrin Signaling apigenin->Integrin Modulation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 NFkB->Proliferation MAPK->Cytokines MAPK->Proliferation Collagen Normalized Collagen Synthesis Integrin->Collagen

Caption: Potential signaling pathways affected by this compound.

References

Quantifying Apigenin 7-O-methylglucuronide in Herbal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a widely distributed flavonoid in the plant kingdom, has garnered significant interest for its potential therapeutic properties. In herbal extracts, apigenin is often present in its glycosidic forms. One such metabolite is Apigenin 7-O-methylglucuronide, which has been reported in various medicinal plants, including Origanum vulgare, Dodecadenia grandiflora, and Erigeron annuus.[1] Accurate quantification of this specific metabolite is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the development of novel therapeutic agents.

This document provides detailed application notes and protocols for the quantification of this compound in herbal extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation

Due to the limited availability of published quantitative data specifically for this compound, the following table presents representative data for the closely related and more commonly quantified Apigenin 7-O-glucuronide in a well-studied medicinal plant, Agrimonia pilosa.[2] This data can serve as a benchmark for researchers developing methods for this compound, as the analytical behavior of these two compounds is expected to be similar.

Table 1: Representative Quantitative Data for Apigenin 7-O-glucuronide in Agrimonia pilosa Extract

Analytical MethodPlant MaterialCompoundConcentration (% w/w)Reference
HPLC-DADAgrimonia pilosa aqueous ethanol (B145695) extractApigenin 7-O-glucuronide~0.0013%[2]

Note: The concentration of this compound in other herbal extracts will vary depending on the plant species, geographical origin, harvesting time, and extraction method. Method validation is essential for accurate quantification in any new herbal matrix.

Experimental Protocols

Extraction of this compound from Herbal Extracts

This protocol describes a general procedure for the extraction of flavonoid glucuronides from dried plant material. Optimization of the extraction solvent, temperature, and time may be necessary for different herbal matrices.

Materials and Reagents:

  • Dried and powdered herbal material

  • Methanol (B129727) (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried and powdered herbal material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of the extraction solvent.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by HPLC-DAD

This method is suitable for the routine quantification of this compound in herbal extracts where sufficient concentration is present.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15-40% B

    • 25-30 min: 40-15% B

    • 30-35 min: 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 335 nm

  • Injection Volume: 10 µL

Method Validation:

The analytical method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For a similar compound, apigenin-7-O-glucuronide, the LOD and LOQ were reported to be 0.038 µg/mL and 0.115 µg/mL, respectively, using a validated HPLC-DAD method.

Quantification by UPLC-MS/MS

For higher sensitivity and selectivity, especially in complex herbal matrices or for low-concentration samples, UPLC-MS/MS is the recommended method.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 459.1 (for [M-H]⁻ of this compound, C22H20O11)

    • Product Ions (Q3): Transitions will need to be optimized using a standard compound. A likely fragmentation would be the loss of the methylglucuronide moiety (m/z 269.0 for the apigenin aglycone).

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for maximum sensitivity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

dot

experimental_workflow start Herbal Material (e.g., Origanum vulgare) extraction Extraction (80% Methanol, Sonication) start->extraction 1. Sample Preparation filtration Filtration (0.22 µm Syringe Filter) extraction->filtration analysis Instrumental Analysis filtration->analysis 2. Analysis hplc HPLC-DAD (Quantification) analysis->hplc Routine Analysis uplc UPLC-MS/MS (High Sensitivity Quantification) analysis->uplc Trace Analysis data Data Analysis (Quantification & Validation) hplc->data uplc->data end Reported Concentration of This compound data->end 3. Reporting

Caption: Experimental workflow for quantifying this compound.

dot

apigenin_pi3k_akt_mtor_pathway apigenin Apigenin pi3k PI3K apigenin->pi3k Inhibits akt Akt apigenin->akt Inhibits mtor mTOR apigenin->mtor Inhibits rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip3->akt Activates akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation Promotes

Caption: Apigenin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.[3][4][5][6][7]

dot

apigenin_jak_stat_pathway apigenin Apigenin jak JAK apigenin->jak Inhibits Phosphorylation stat STAT apigenin->stat Inhibits Phosphorylation cytokine_receptor Cytokine Receptor cytokine_receptor->jak Activates jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription Induces

Caption: Apigenin's modulation of the JAK/STAT signaling pathway.[3][8][9][10]

References

Application Notes and Protocols: Apigenin 7-O-methylglucuronide in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Apigenin (B1666066) 7-O-methylglucuronide in metabolomics research. This document includes detailed protocols for its quantification in biological matrices, a summary of its known biological activities, and an exploration of the signaling pathways it modulates. While specific data for Apigenin 7-O-methylglucuronide is limited, data from its close analog, Apigenin 7-O-glucuronide, is included to provide a foundational understanding.

Introduction to this compound

Apigenin is a widely distributed natural flavonoid found in various fruits and vegetables. It is known for its antioxidant, anti-inflammatory, and anti-cancer properties. In the body, apigenin is metabolized into various forms, including glucuronides. This compound is a metabolite of apigenin, and its study in metabolomics is crucial for understanding the bioavailability, disposition, and biological activity of apigenin.

Quantitative Analysis in Biological Matrices

The accurate quantification of this compound in biological samples is essential for pharmacokinetic and metabolomic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.

Experimental Protocol: Quantification of Apigenin Glucuronides in Rat Plasma and Bile by LC-MS/MS

This protocol is adapted from a validated method for apigenin-7-O-glucuronide and is expected to be suitable for this compound with minor modifications to the mass spectrometric parameters.[1]

2.1. Sample Preparation

  • Plasma Samples (Protein Precipitation):

    • To 10 µL of plasma, add 10 µL of 50% acetonitrile (B52724) in water.

    • Add 200 µL of methanol (B129727) containing an appropriate internal standard (e.g., Rutin, 0.1 µM) to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant for LC-MS/MS analysis.[2]

  • Bile Samples (Solid Phase Extraction - SPE):

    • Mix 5 µL of bile with 5 µL of a working standard solution.

    • Dilute the mixture to 1 mL with water containing 0.1% formic acid and an internal standard.[1]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water containing 0.1% formic acid.

    • Elute the analyte with two 1 mL aliquots of methanol containing 0.1% formic acid.[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of 20% acetonitrile for LC-MS/MS analysis.[1]

2.2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent.[2]

    • Mobile Phase A: 0.1% formic acid in 2mM ammonium (B1175870) acetate (B1210297) buffer.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.200 mL/min.[2]

    • Gradient Elution: A suitable gradient should be optimized to separate the analyte from matrix components.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined specifically for this compound by infusing a standard solution. For the parent compound apigenin, transitions such as m/z 271.1 → 153.1 are used.

2.3. Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of apigenin and its glucuronide, which should be established for this compound.

ParameterApigenin in Rat Plasma[2]Apigenin-7-O-glucuronide in Rat Blood[1]Apigenin-7-O-glucuronide in Rat Bile[1]
Linearity Range 0.50 - 500 ng/mL1.56 - 4000 nM10 - 5000 nM
Recovery 86.5% - 90.1%>85%>85%
Intra-day Precision < 13.1%Not specifiedNot specified
Inter-day Precision < 13.1%Not specifiedNot specified
Accuracy -10.6% to 8.6%Not specifiedNot specified

Biological Activity and Pharmacokinetics

3.1. In Vitro Activity of Apigenin-7-O-glucuronide

TargetIC50 (µM)Biological Effect
MMP-3 12.87Inhibition of Matrix Metalloproteinase-3
MMP-8 22.39Inhibition of Matrix Metalloproteinase-8
MMP-9 17.52Inhibition of Matrix Metalloproteinase-9
MMP-13 0.27Inhibition of Matrix Metalloproteinase-13

Data for Apigenin-7-O-glucuronide.

3.2. Pharmacokinetic Parameters of Apigenin and its Metabolites in Rats

Understanding the pharmacokinetic profile of apigenin and its metabolites is crucial for interpreting metabolomics data.

CompoundAdministrationCmaxTmaxAUC (0-t)
Apigenin Oral (Apigenin)18.9 ± 5.4 ng/mL0.5 ± 0.2 h45.8 ± 12.1 ng·h/mLNot specified
Apigenin-7-O-glucuronide Oral (Apigenin)1,234.5 ± 345.6 ng/mL1.0 ± 0.5 h3,456.7 ± 876.5 ng·h/mLNot specified
Apigenin Oral (A7G)49.5 ± 13.2 ng/mL1.5 ± 0.8 h654.3 ± 187.9 ng·h/mLNot specified

Data from a study in rats, demonstrating the conversion of apigenin to its glucuronide.[3]

Signaling Pathways and Experimental Workflows

Apigenin and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes like inflammation and cancer.

Diagrams of Signaling Pathways and Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation BiologicalSample Biological Sample (Plasma, Bile, Tissue) ProteinPrecipitation Protein Precipitation (for Plasma) BiologicalSample->ProteinPrecipitation SPE Solid Phase Extraction (for Bile/Tissue) BiologicalSample->SPE Extraction Extraction of Metabolites ProteinPrecipitation->Extraction SPE->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition PeakDetection Peak Detection & Integration DataAcquisition->PeakDetection Quantification Quantification PeakDetection->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis PathwayAnalysis Pathway Analysis StatisticalAnalysis->PathwayAnalysis

Metabolomics Experimental Workflow.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway Apigenin Apigenin & its Glucuronides PI3K PI3K Apigenin->PI3K Inhibits PTEN PTEN Apigenin->PTEN Activates p38 p38 Apigenin->p38 Inhibits Phosphorylation ERK ERK Apigenin->ERK Inhibits Phosphorylation JAK JAK Apigenin->JAK Inhibits NFkB NF-κB Apigenin->NFkB Inhibits BetaCatenin β-catenin Apigenin->BetaCatenin Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellProliferation Cell Proliferation, Inflammation, Angiogenesis mTOR->CellProliferation ERK->CellProliferation JNK JNK STAT3 STAT3 JAK->STAT3 STAT3->CellProliferation IKK IKK IkB IκBα IKK->IkB IkB->NFkB NFkB->CellProliferation Wnt Wnt Wnt->BetaCatenin BetaCatenin->CellProliferation

Modulation of Signaling Pathways.

Conclusion

This compound is an important metabolite to consider in metabolomics studies of apigenin. The protocols and data presented here, largely based on its close analog apigenin-7-O-glucuronide, provide a solid foundation for researchers. Further studies are warranted to elucidate the specific biological activities and pharmacokinetic profile of this compound. The provided experimental workflows and pathway diagrams serve as a guide for designing and interpreting metabolomics experiments involving this class of compounds.

References

Application Notes and Protocols: Pharmacokinetic Studies of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) is a widely distributed flavonoid with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties. However, its therapeutic potential is often limited by low bioavailability due to extensive metabolism. A primary metabolic route is glucuronidation, leading to the formation of various glucuronide conjugates. While direct pharmacokinetic data for Apigenin 7-O-methylglucuronide is limited in publicly available literature, extensive research on its close analog, Apigenin 7-O-glucuronide (A7G), provides significant insights. This document outlines the available pharmacokinetic data for A7G in rats, which can serve as a valuable surrogate for understanding the potential behavior of this compound. Additionally, protocols for relevant experimental studies and an analysis of associated signaling pathways are provided.

Methylation of flavonoids is a known metabolic process that can influence their biological activity and pharmacokinetic profile.[1][2] Studies have shown that methylation can increase the metabolic stability and intestinal absorption of flavonoids.[1] While apigenin itself may not be directly methylated, its metabolites, including glucuronides, could potentially undergo methylation.[3]

Pharmacokinetic Data of Apigenin 7-O-glucuronide in Rats

A pivotal study investigated the pharmacokinetics of apigenin and its active metabolite, Apigenin 7-O-glucuronide (A7G), in rats. The study revealed that A7G is a major metabolite of apigenin and that oral administration of A7G can significantly increase the systemic exposure to apigenin, suggesting A7G may act as a prodrug.[4][5][6]

Table 1: Pharmacokinetic Parameters of Apigenin 7-O-glucuronide (A7G) after Intravenous and Oral Administration in Rats [4][5][6]

ParameterIntravenous Administration of A7G (10 mg/kg)Oral Administration of A7G (50 mg/kg)
Cmax (ng/mL) -135.2 ± 45.8
AUC (ng·h/mL) 4872.5 ± 843.71021.9 ± 314.6
t1/2 (h) 1.8 ± 0.43.1 ± 0.9
CL (mL/h/kg) 34.4 ± 5.9-
Vss (mL/kg) 86.3 ± 18.2-
F (%) -4.2 ± 1.3

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Absolute oral bioavailability.

Table 2: Pharmacokinetic Parameters of Apigenin after Intravenous and Oral Administration of Apigenin and Oral Administration of A7G in Rats [4][5][6]

ParameterIntravenous Administration of Apigenin (10 mg/kg)Oral Administration of Apigenin (50 mg/kg)Oral Administration of A7G (50 mg/kg)
Cmax (ng/mL) -28.7 ± 9.475.2 ± 21.3
AUC (ng·h/mL) 2118.7 ± 368.574.9 ± 23.11073.4 ± 331.8
F (%) -0.7 ± 0.2-

These data highlight the poor oral bioavailability of apigenin and the significant conversion of oral A7G to apigenin.

Experimental Protocols

Animal Studies for Pharmacokinetics

A detailed protocol for assessing the pharmacokinetics of apigenin and its glucuronides in rats is outlined below, based on established methodologies.[4][5][6]

Workflow for In Vivo Pharmacokinetic Study

G cluster_acclimation Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Acclimation Acclimatize Sprague-Dawley rats (250-300g) for 1 week Fasting Fast overnight with free access to water Acclimation->Fasting IV_Dosing Intravenous (IV) administration via tail vein (Apigenin or A7G in vehicle) Fasting->IV_Dosing Oral_Dosing Oral gavage administration (Apigenin or A7G in vehicle) Fasting->Oral_Dosing Blood_Collection Collect blood samples from jugular vein at specified time points IV_Dosing->Blood_Collection Oral_Dosing->Blood_Collection Plasma_Separation Centrifuge blood to separate plasma Blood_Collection->Plasma_Separation Storage Store plasma at -80°C until analysis Plasma_Separation->Storage Sample_Prep Plasma sample preparation (e.g., protein precipitation) Storage->Sample_Prep UPLC_MSMS Quantification by UPLC-MS/MS Sample_Prep->UPLC_MSMS PK_Analysis Pharmacokinetic parameter calculation UPLC_MSMS->PK_Analysis

Experimental workflow for in vivo pharmacokinetic studies in rats.

Materials:

  • Sprague-Dawley rats (male, 250-300 g)

  • Apigenin and Apigenin 7-O-glucuronide (A7G)

  • Vehicle for dosing (e.g., a mixture of saline, polyethylene (B3416737) glycol, and ethanol)

  • Anesthesia (e.g., isoflurane)

  • Heparinized tubes for blood collection

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Drug Administration:

    • Intravenous (IV): Administer the compound (e.g., 10 mg/kg) dissolved in a suitable vehicle via the tail vein.

    • Oral (PO): Administer the compound (e.g., 50 mg/kg) dissolved in a suitable vehicle by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

UPLC-MS/MS Method for Quantification in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of apigenin and its metabolites in biological matrices.[4][7][8]

Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of an internal standard solution (e.g., luteolin (B72000) in acetonitrile) to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC system

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Apigenin: e.g., m/z 269 → 117

    • Apigenin 7-O-glucuronide: e.g., m/z 445 → 269

    • Internal Standard (Luteolin): e.g., m/z 285 → 133

Signaling Pathway Modulation

Apigenin 7-O-β-D-glucuronide has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. This inhibition is mediated through the inactivation of the Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10][11]

Inhibition of LPS-Induced Inflammatory Signaling by Apigenin 7-O-glucuronide

G cluster_pathway LPS-Induced Inflammatory Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK AP1 AP-1 (c-Jun) p38->AP1 ERK->AP1 Inflammation Pro-inflammatory Cytokines (TNF-α, PGE2, NO) AP1->Inflammation A7G Apigenin 7-O-glucuronide A7G->p38 Inhibits phosphorylation A7G->ERK Inhibits phosphorylation A7G->AP1 Inhibits nuclear translocation

References

Apigenin 7-O-methylglucuronide: Application Notes and Protocols for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) 7-O-methylglucuronide is a naturally occurring flavonoid, a class of compounds widely recognized for their diverse pharmacological activities. As a derivative of apigenin, this methylglucuronidated form exhibits significant potential in drug discovery, particularly in the areas of anti-inflammatory and anti-cancer research. These application notes provide a comprehensive overview of its biological activities, mechanisms of action, and detailed protocols for its investigation in a laboratory setting.

Biological Activities and Mechanism of Action

Apigenin 7-O-methylglucuronide, along with its close analog apigenin 7-O-glucuronide, has demonstrated a range of biological effects that are of high interest to the drug discovery community.

Anti-inflammatory Activity: A primary area of interest is its potent anti-inflammatory properties. Research has shown that these compounds can suppress key inflammatory mediators. One of the identified mechanisms is the inhibition of secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory cascade. Furthermore, studies have demonstrated the ability of apigenin 7-O-glucuronide to inhibit the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This suppression of pro-inflammatory cytokines is mediated, at least in part, through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically targeting the phosphorylation of p38 and extracellular signal-regulated kinase (ERK).

Matrix Metalloproteinase (MMP) Inhibition: Apigenin 7-O-glucuronide has been identified as an inhibitor of several matrix metalloproteinases, enzymes that play a critical role in tissue remodeling and are often dysregulated in diseases such as cancer and arthritis. Its inhibitory effects against MMP-3, MMP-8, MMP-9, and MMP-13 suggest its potential as a therapeutic agent in conditions characterized by excessive extracellular matrix degradation.[3]

Stimulation of Collagen Synthesis: Interestingly, apigenin and its glycosides have also been shown to influence the extracellular matrix by stimulating collagen synthesis. This compound has been observed to induce type I collagen synthesis in fibroblasts from individuals with osteogenesis imperfecta, suggesting a potential role in promoting tissue repair and regeneration.[4]

Quantitative Data Summary

The following tables summarize the reported quantitative data for Apigenin 7-O-glucuronide, a closely related and often co-researched compound, which provides a strong indication of the potential potency of this compound.

Target EnzymeIC50 Value (µM)Reference
Matrix Metalloproteinase-3 (MMP-3)12.87[3][5]
Matrix Metalloproteinase-8 (MMP-8)22.39[3][5]
Matrix Metalloproteinase-9 (MMP-9)17.52[3][5]
Matrix Metalloproteinase-13 (MMP-13)0.27[3][5]

Table 1: Inhibitory Activity of Apigenin 7-O-glucuronide against Matrix Metalloproteinases.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to evaluate the biological activity of this compound.

Protocol 1: Determination of Anti-inflammatory Activity in Macrophages

1.1: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol uses the Griess reagent to quantify nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Materials:

    • RAW 264.7 macrophage cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite should be generated to determine the concentration of nitrite in the samples.

1.2: Measurement of TNF-α Production by ELISA

This protocol outlines the quantification of TNF-α in the supernatant of cultured macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • Supernatants from RAW 264.7 cells treated as described in Protocol 1.1.

    • Mouse TNF-α ELISA kit (commercially available).

    • Microplate reader.

  • Procedure:

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this will involve coating a 96-well plate with a capture antibody for mouse TNF-α.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of TNF-α in the samples based on the standard curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on a selected cell line (e.g., HCT116 human colon cancer cells).

  • Materials:

    • HCT116 cells (or other cell line of interest).

    • Appropriate cell culture medium with 10% FBS.

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15-20 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Protocol 3: Secretory Phospholipase A2 (sPLA2) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on sPLA2 activity, often performed using a commercially available kit.

  • Materials:

    • sPLA2 enzyme.

    • A suitable substrate (e.g., a thioester analog of phosphatidylcholine).

    • DTNB (Ellman's reagent) for detecting free thiols.

    • Assay buffer.

    • This compound.

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, sPLA2 enzyme, and DTNB.

    • Add various concentrations of this compound to the wells of a 96-well plate.

    • Add the reaction mixture to the wells.

    • Initiate the reaction by adding the sPLA2 substrate.

    • Monitor the increase in absorbance at 414 nm over time, which corresponds to the generation of the colored product from the reaction of the free thiol with DTNB.

    • The rate of the reaction is proportional to the sPLA2 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control.

Visualizations

The following diagrams illustrate key concepts related to the activity of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Endpoint Analysis cell_culture Cell Culture (e.g., RAW 264.7, HCT116) treatment Treatment with This compound cell_culture->treatment lps_stimulation LPS Stimulation (for inflammation assays) treatment->lps_stimulation Inflammation Studies cell_viability_assay Cell Viability Assay (MTT) treatment->cell_viability_assay Cytotoxicity Studies anti_inflammatory_assays Anti-inflammatory Assays (NO, TNF-α) lps_stimulation->anti_inflammatory_assays data_analysis Data Analysis (IC50, EC50 calculation) anti_inflammatory_assays->data_analysis cell_viability_assay->data_analysis enzyme_inhibition_assay Enzyme Inhibition Assays (sPLA2, MMPs) enzyme_inhibition_assay->data_analysis

Caption: Experimental workflow for evaluating the bioactivity of this compound.

signaling_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade Apigenin Apigenin 7-O- methylglucuronide p38 p38 Apigenin->p38 ERK ERK Apigenin->ERK MAPK_cascade->p38 MAPK_cascade->ERK AP1 AP-1 p38->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Genes (TNF-α, iNOS) AP1->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of the LPS-induced MAPK/AP-1 signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apigenin 7-O-Methylglucuronide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Apigenin (B1666066) 7-O-methylglucuronide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis, with a focus on improving peak shape.

Troubleshooting Guides

Poor peak shape is a common issue in HPLC that can compromise the accuracy and reproducibility of quantification. The following guides address specific peak shape problems you might encounter with Apigenin 7-O-methylglucuronide.

Issue 1: Peak Tailing

Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak to the baseline.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol (B1196071) Interactions Basic analytes can interact with acidic silanol groups on the silica-based column packing, causing tailing.[1][2] Use a modern, high-purity, end-capped C18 or C8 column. Consider a column with a polar-embedded phase for better shielding of basic compounds.[1] Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups.
Mobile Phase pH close to Analyte pKa If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1][3] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Ensure adequate buffering of the mobile phase to maintain a stable pH.
Column Contamination or Degradation Accumulation of sample matrix components or strongly retained compounds can create active sites that cause tailing.[3] Use a guard column and replace it regularly. Implement a robust sample clean-up procedure, such as Solid Phase Extraction (SPE).[1] Flush the column with a strong solvent after each batch of samples.
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening and tailing.[1] Minimize the length and internal diameter of all tubing. Use low-dead-volume fittings and connectors.
Column Overload (Mass Overload) Injecting too much sample can saturate the stationary phase.[3][4] Reduce the injection volume or dilute the sample.[4]
Issue 2: Peak Fronting

Symptom: The peak has an asymmetrical shape with a leading edge that slopes more gradually than the trailing edge, often resembling a shark fin.[4]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Column Overload (Concentration Overload) This is the most common cause of peak fronting.[3][4] The concentration of the analyte in the sample solvent is too high. Dilute the sample.[4] A 1-to-10 dilution is often a good starting point.[4]
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning, causing fronting. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Inappropriate Column Temperature In some cases, a column temperature that is too low can contribute to peak fronting.[4] Try increasing the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column. Based on a validated method for the similar compound Apigenin-7-O-glucuronide, you can begin with a gradient elution using a mobile phase consisting of water with 0.1% phosphoric acid (A) and acetonitrile (B52724) (B).[5] A gradient from approximately 10-25% B over 30 minutes at a flow rate of 1 mL/min with a column temperature of 30 °C can be a suitable initial condition.[5] Detection is typically performed using a UV detector at around 335 nm.[5]

Q2: How does the glucuronide moiety affect the chromatography of apigenin?

A2: The addition of a glucuronide group significantly increases the polarity and water solubility of the apigenin aglycone.[6] In reversed-phase HPLC, this will result in a shorter retention time compared to apigenin itself. The glucuronic acid moiety also introduces an acidic functional group, which can interact with the stationary phase and influence peak shape.

Q3: Can metal chelation be an issue for flavonoid glucuronides?

A3: Yes, flavonoids are known to be good chelating agents for metal ions.[7] If there are trace metals present in your HPLC system (e.g., from stainless steel components), they can interact with this compound and contribute to peak tailing. Using a mobile phase with a chelating agent like a low concentration of EDTA or using PEEK tubing and fittings can help mitigate this issue.

Q4: Should I use a guard column?

A4: Yes, using a guard column is highly recommended, especially when analyzing samples from complex matrices like biological fluids or plant extracts. A guard column protects the analytical column from strongly retained or particulate matter, extending its lifetime and helping to maintain good peak shape.

Q5: What are the key differences between peak tailing and peak fronting?

A5: Peak tailing is characterized by a distortion where the latter half of the peak is drawn out, while peak fronting shows a distortion where the initial part of the peak is sloped.[3] Tailing is often caused by secondary interactions or mass overload, whereas fronting is most commonly a result of concentration overload.[3][4]

Experimental Protocols

Example HPLC Method for a Related Flavonoid Glucuronide (Apigenin-7-O-glucuronide)

This method has been validated for the quantification of Apigenin-7-O-glucuronide and can serve as a strong starting point for developing a method for this compound.[5]

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: YoungJin Biochrom INNO-P C18 (5 µm, 4.6 x 150 mm) or equivalent C18 column[5]

  • Mobile Phase A: Distilled water with 0.1% phosphoric acid[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient:

    • 0-30 min: 10% to 25% B

    • 30-40 min: 25% to 10% B

    • 40-50 min: 10% B (isocratic)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 10 µL[5]

  • Detection Wavelength: 335 nm[5]

Visualized Workflows and Relationships

Troubleshooting Workflow for Peak Shape Issues

The following diagram outlines a logical workflow for troubleshooting common peak shape problems.

G start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_cause Potential Causes: - Secondary Interactions - Mobile Phase pH - Column Contamination - Extra-Column Volume - Mass Overload is_tailing->tailing_cause Yes fronting_cause Potential Causes: - Concentration Overload - Strong Sample Solvent - Low Column Temperature is_fronting->fronting_cause Yes end Symmetrical Peak Shape Achieved is_fronting->end No solution_tailing Solutions: - Use end-capped column - Adjust mobile phase pH - Use guard column / Clean column - Minimize tubing length - Reduce sample concentration tailing_cause->solution_tailing solution_tailing->end solution_fronting Solutions: - Dilute sample - Use mobile phase as solvent - Increase column temperature fronting_cause->solution_fronting solution_fronting->end

Caption: A troubleshooting decision tree for HPLC peak shape issues.

Interactions Leading to Peak Tailing of Flavonoid Glucuronides

This diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing.

G cluster_column Reversed-Phase Column Stationary Phase silica Silica Backbone c18 C18 Chains (Primary Interaction Site) silica->c18 silanol Residual Silanol Groups (Si-OH) (Secondary Interaction Site) silica->silanol analyte This compound (Protonated Basic Moiety) analyte->c18 Desired Hydrophobic Interaction (Symmetrical Peak) analyte->silanol Undesired Ionic Interaction (Peak Tailing)

Caption: Interactions between analyte and stationary phase in HPLC.

References

Technical Support Center: Overcoming Solubility Challenges with Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Apigenin (B1666066) 7-O-methylglucuronide in various assays.

Frequently Asked Questions (FAQs)

Q1: What is Apigenin 7-O-methylglucuronide and why is its solubility a concern?

A1: this compound is a methylated derivative of a major flavonoid glucuronide. While glucuronidation generally increases the water solubility of flavonoids compared to their aglycone form (apigenin), the overall aqueous solubility can still be limited, posing challenges for its use in biological assays.[1] Its aglycone, apigenin, is known for its poor water solubility.[2][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this compound, with a reported solubility of up to 89 mg/mL.[5] For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or cell culture medium. It is important to note that Apigenin 7-O-glucuronide is reported to be insoluble in water and ethanol.[5]

Q3: How can I prepare a working solution of this compound in an aqueous buffer like PBS?

A3: Due to its low aqueous solubility, direct dissolution in PBS is not recommended. The preferred method is to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous buffer to the desired final concentration. For the related compound apigenin, a solubility of approximately 0.1 mg/ml has been achieved in a 1:8 solution of DMF:PBS (pH 7.2).[6] A similar approach can be tested for this compound, though the final concentration and solvent tolerance of your specific assay must be considered.

Q4: What is the stability of this compound in solution?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C and are generally usable for up to two weeks at -20°C.[7] It is advisable to prepare fresh working solutions on the day of the experiment and avoid repeated freeze-thaw cycles.[7] Studies on related apigenin glucuronides suggest they are relatively stable under acidic to neutral pH conditions but may degrade in alkaline environments.[8][9] One study on a similar compound found it to be stable in an acidic environment for 48 hours at 40°C but unstable in an alkaline medium.[8]

Q5: I'm observing precipitation of the compound in my cell culture medium. What should I do?

A5: Precipitation in cell culture medium is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the medium.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use a solubilizing agent: Consider the use of solubilizing agents such as cyclodextrins to enhance the aqueous solubility of the flavonoid.

  • Prepare fresh dilutions: Always prepare fresh dilutions of your compound from the stock solution for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates upon dilution into aqueous buffer or media. The concentration of the compound exceeds its solubility limit in the final solution.- Lower the final concentration of the compound. - Increase the percentage of the organic co-solvent (e.g., DMSO) if your experimental system allows, ensuring it remains at a non-toxic level. - Consider using a different buffer system or adding a solubilizing agent.
Inconsistent or non-reproducible assay results. - Degradation of the compound in the stock or working solution. - Incomplete dissolution of the compound.- Prepare fresh stock and working solutions for each experiment. - Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may help. - Store stock solutions in small aliquots to minimize freeze-thaw cycles.[7]
Observed cytotoxicity in cell-based assays. - The concentration of the organic solvent (e.g., DMSO) is too high. - The compound itself is cytotoxic at the tested concentrations.- Perform a solvent toxicity control to determine the maximum tolerable solvent concentration for your cells. - Conduct a dose-response experiment to determine the cytotoxic threshold of this compound.
Low or no biological activity observed. - The compound has degraded. - The effective concentration of the soluble compound is too low due to precipitation.- Check the stability of your compound under the assay conditions (pH, temperature, light exposure). Flavonoids can be sensitive to light and alkaline pH.[8][9] - Visually inspect for any precipitation in your assay wells. If present, reassess your dilution strategy.

Quantitative Data Summary

CompoundSolventSolubility
This compound DMSO89 mg/mL[5]
WaterInsoluble[5]
EthanolInsoluble[5]
Apigenin (Aglycone) DMSO~15 mg/mL[6]
DMF~25 mg/mL[6]
DMF:PBS (pH 7.2) (1:8)~0.1 mg/mL[6]
Water~1.35 µg/mL[2][4]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media.

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

2. Protocol for a Cell-Based TNF-α Inhibition Assay

  • Objective: To evaluate the inhibitory effect of this compound on TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Materials:

    • RAW 264.7 macrophage cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • This compound stock solution (in DMSO)

    • Phosphate Buffered Saline (PBS)

    • TNF-α ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Pre-treat the cells with the diluted this compound or vehicle control (medium with the same DMSO concentration) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[1]

    • Normalize the TNF-α levels to the vehicle control to determine the percentage of inhibition.

Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for Solubility Testing cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay cluster_analysis Analysis A Weigh Compound B Dissolve in DMSO (Stock Solution) A->B C Serial Dilution in Assay Buffer B->C D Add to Assay Plate C->D E Incubate & Observe D->E F Check for Precipitation E->F G Measure Biological Activity E->G

Caption: A typical workflow for preparing and testing this compound in an assay.

signaling_pathway Potential Signaling Pathways Modulated by Apigenin Derivatives cluster_apigenin This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes apigenin This compound tnf TNF-α apigenin->tnf Inhibits nfkb NF-κB apigenin->nfkb Inhibits pi3k PI3K/AKT apigenin->pi3k Modulates mapk MAPK apigenin->mapk Inhibits inflammation Inflammation tnf->inflammation nfkb->inflammation proliferation Cell Proliferation nfkb->proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibits mapk->inflammation mapk->proliferation

Caption: Overview of signaling pathways potentially affected by this compound.

References

Troubleshooting low yield of Apigenin 7-O-methylglucuronide extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Apigenin (B1666066) 7-O-methylglucuronide extraction.

Troubleshooting Guide: Low Yield of Apigenin 7-O-methylglucuronide

Low recovery of this compound can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Poor Initial Extraction Efficiency

Question: My initial crude extract shows a very low concentration of this compound. What could be the cause?

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: Apigenin and its glycosides are polar molecules. The polarity of the extraction solvent is critical for efficient extraction.

    • Solution: Employ polar solvents. Methanol (B129727) and ethanol (B145695), often in aqueous mixtures (e.g., 70-80% ethanol), are effective for extracting flavonoid glycosides. Pure alcohols can dehydrate plant cells, hindering extraction.

  • Suboptimal Extraction Parameters: Time, temperature, and the solid-to-solvent ratio significantly impact yield.

    • Solution: Optimize these parameters. For maceration, ensure a sufficient duration (e.g., 24-48 hours). For heat-assisted methods like sonication, use controlled temperatures (e.g., 40-50°C) to prevent degradation. Increase the solid-to-solvent ratio (e.g., 1:20 or 1:30 g/mL) to ensure thorough wetting of the plant material.[1]

  • Inefficient Extraction Method: Simple maceration may not be sufficient for complete extraction.

    • Solution: Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). UAE, for instance, can enhance extraction by disrupting cell walls.[2][3]

  • Improper Sample Preparation: The physical state of the plant material can limit solvent access.

    • Solution: Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for solvent interaction.[4]

Problem 2: Degradation of this compound During Extraction/Processing

Question: I suspect my target compound is degrading during the experimental procedure. How can I prevent this?

Possible Causes and Solutions:

  • Thermal Degradation: Flavonoid glycosides can be sensitive to high temperatures.

    • Solution: Avoid prolonged exposure to high heat. Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low (e.g., below 45°C).

  • pH Instability: Extreme pH conditions can lead to the hydrolysis of the glucuronide moiety. Apigenin-7-O-glucoside has been shown to be partially hydrolyzed under acidic conditions, and this hydrolysis is dependent on pH and temperature.[5][6] Other flavonoid glucuronides are reported to be unstable in alkaline mediums.[7]

    • Solution: Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification to enhance stability.

  • Enzymatic Degradation: Endogenous plant enzymes (e.g., glycosidases) released during cell lysis can cleave the sugar moiety.

    • Solution: Consider blanching the plant material before extraction to deactivate enzymes or use extraction methods that rapidly inactivate enzymes, such as microwave-assisted extraction.

Problem 3: Loss of Compound During Purification

Question: My crude extract seems promising, but the yield of the pure compound after chromatography is very low. What could be going wrong?

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The choice of chromatographic resin is crucial for effective separation.

    • Solution: For purifying polar compounds like this compound, resins like Sephadex LH-20 or polyamide are often effective.[8][9][10]

  • Suboptimal Elution Solvents: An improper solvent system will result in poor separation and recovery.

    • Solution: A gradient elution with increasing concentrations of a polar organic solvent (e.g., methanol in water) is typically used for column chromatography of flavonoids.

  • Compound Precipitation: Changes in solvent composition during purification can cause the compound to precipitate.

    • Solution: Ensure that the compound remains soluble in the solvent system throughout the purification process. If precipitates form, they should be collected and analyzed for the presence of the target compound.

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase.

    • Solution: If significant loss on the column is suspected, try a different stationary phase or modify the mobile phase to reduce strong interactions.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield of this compound start Low Final Yield check_crude Analyze Crude Extract (e.g., by HPLC) start->check_crude low_in_crude Low Concentration in Crude check_crude->low_in_crude Low high_in_crude High Concentration in Crude check_crude->high_in_crude High optimize_extraction Optimize Extraction Protocol low_in_crude->optimize_extraction check_degradation Investigate Degradation high_in_crude->check_degradation optimize_purification Optimize Purification Protocol high_in_crude->optimize_purification solvent Check Solvent Polarity (Use polar solvents like MeOH/EtOH) optimize_extraction->solvent params Adjust Parameters (Time, Temp, Solid:Solvent Ratio) optimize_extraction->params method Consider Advanced Methods (UAE, MAE) optimize_extraction->method prep Ensure Proper Sample Prep (Drying, Grinding) optimize_extraction->prep temp Control Temperature (Low temp evaporation) check_degradation->temp ph Maintain Optimal pH (4-6) check_degradation->ph resin Select Appropriate Resin (Sephadex LH-20, Polyamide) optimize_purification->resin elution Optimize Elution Gradient optimize_purification->elution solubility_purification Check for Precipitation optimize_purification->solubility_purification

Caption: A flowchart for troubleshooting low extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this compound from plant sources?

A1: The yield of this compound can vary significantly depending on the plant source and the extraction method used. For instance, in a study on Agrimonia pilosa, the content of apigenin-7-O-glucuronide in an aqueous ethanol extract was approximately 12.6 mg/g, while in a topical cream formulation containing 0.1% of this extract, the final concentration of the compound was about 0.0013%. For a similar compound, apigenin-7-O-glucoside, yields of up to 16.04 mg/g have been reported from Chrysanthemum morifolium using optimized ultrasound-assisted extraction.[5]

Q2: What are the ideal solvents for extracting this compound?

A2: Due to the polar nature of the glycoside, polar solvents are most effective. Aqueous mixtures of ethanol or methanol (e.g., 70-80%) are commonly used. The water content helps to swell the plant material, increasing the surface area for extraction, while the alcohol disrupts cell membranes and solubilizes the compound.

Q3: How can I minimize the degradation of my compound during the procedure?

A3: To minimize degradation, it is crucial to control temperature and pH. Avoid excessive heat by using low-temperature extraction methods and evaporating solvents under reduced pressure. Maintain a slightly acidic to neutral pH (4-6) throughout the process to prevent acid or base-catalyzed hydrolysis of the glycosidic bond.

Q4: What is the best method for purifying this compound?

A4: Column chromatography is a standard method for the purification of flavonoid glycosides. Resins such as Sephadex LH-20 and polyamide are well-suited for this purpose. Preparative High-Performance Liquid Chromatography (HPLC) can also be used for obtaining high-purity compounds.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is commonly used for quantification and initial identification. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

Data Presentation

Table 1: Solubility of Apigenin (Aglycone) in Various Solvents

Note: Solubility data for the specific methylglucuronide is limited. The solubility of the aglycone, apigenin, provides guidance on appropriate solvent polarities.

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)~25
Dimethyl sulfoxide (B87167) (DMSO)~15
Ethanol~0.3
WaterSparingly soluble

Table 2: Stability of Apigenin and Related Glycosides under Different Conditions

| Compound | Condition | Stability | Reference | | :--- | :--- | :--- | | Apigenin 7-O-glucoside | 100°C, pH 3, 5, or 7 (5 hours) | Stable | | | Apigenin (Aglycone) | 100°C, pH 3 | Relatively stable | | | Apigenin (Aglycone) | 100°C, pH 5 or 7 | Progressive degradation | | | Flavonoid Glucuronides | Alkaline medium | Unstable | | | Flavonoid Glucuronides | Presence of strong oxidizing agents | Degrades | |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods for extracting apigenin glycosides.[5]

  • Sample Preparation:

    • Dry the plant material in an oven at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL flask.

    • Add 200 mL of 70% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-40 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

UAE_Workflow Ultrasound-Assisted Extraction Workflow start Start: Plant Material prep Sample Preparation (Drying and Grinding) start->prep extraction Ultrasound-Assisted Extraction (70% Ethanol, 50°C, 30-40 min) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator < 45°C) filtration->concentration end Crude Extract concentration->end

Caption: A diagram of the Ultrasound-Assisted Extraction workflow.

Protocol 2: Purification by Column Chromatography

This protocol is a general method for flavonoid glycoside purification.[9]

  • Column Preparation:

    • Prepare a slurry of Sephadex LH-20 resin in 80% methanol.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of 80% methanol.

    • Carefully load the dissolved extract onto the top of the column.

  • Elution:

    • Elute the column with 80% methanol at a constant flow rate.

    • Collect fractions of a fixed volume (e.g., 10 mL).

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Combine the fractions containing the pure compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

CC_Workflow Column Chromatography Purification Workflow start Start: Crude Extract dissolve Dissolve Extract in Minimal 80% Methanol start->dissolve load Load onto Sephadex LH-20 Column dissolve->load elute Elute with 80% Methanol load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate Pooled Fractions pool->concentrate end Purified Compound concentrate->end

Caption: A diagram of the Column Chromatography workflow.

References

Reducing baseline noise in Apigenin 7-O-methylglucuronide HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Apigenin 7-O-methylglucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on reducing baseline noise.

Troubleshooting Guide: Reducing Baseline Noise

Baseline noise in HPLC can obscure peaks of interest, leading to inaccurate quantification and reduced sensitivity. This guide provides a systematic approach to identifying and mitigating the common causes of baseline noise in the analysis of this compound.

Initial Assessment Workflow

Before diving into specific components, it's crucial to systematically isolate the source of the baseline noise. Follow this logical workflow to diagnose the issue efficiently.

A High Baseline Noise Observed B Replace Column with a Union A->B Start Troubleshooting C Run Mobile Phase B->C D Is Noise Still Present? C->D E Problem is with Pump, Detector, or Mobile Phase D->E Yes F Problem is Column-Related D->F No G Systematically Check Pump, Detector, and Mobile Phase E->G H Troubleshoot Column F->H cluster_0 Apigenin Metabolism cluster_1 Cellular Signaling Pathways A7G Apigenin Glycosides (in diet) Api Apigenin (aglycone) A7G->Api β-glucosidases (gut) Metabolites Phase I & II Metabolites (e.g., Glucuronides, Sulfates) Api->Metabolites CYP450, UGTs, SULTs (liver, intestine) Api_signal Apigenin PI3K_Akt PI3K/Akt Pathway Api_signal->PI3K_Akt inhibits MAPK MAPK Pathway Api_signal->MAPK modulates NFkB NF-κB Pathway Api_signal->NFkB inhibits Apoptosis Apoptosis PI3K_Akt->Apoptosis regulates Inflammation Inflammation NFkB->Inflammation promotes

Dealing with matrix effects in Apigenin 7-O-methylglucuronide bioanalysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Apigenin (B1666066) 7-O-methylglucuronide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of Apigenin 7-O-methylglucuronide?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method. Biological matrices like plasma and urine are complex and contain numerous endogenous substances (e.g., phospholipids (B1166683), salts, proteins) that can interfere with the ionization of this compound, particularly when using electrospray ionization (ESI) in liquid chromatography-mass spectrometry (LC-MS/MS).

Q2: What are the primary sources of matrix effects in plasma and urine samples for flavonoid glucuronide analysis?

A2: In plasma, phospholipids are a major cause of ion suppression. Other significant contributors include salts, proteins, and various metabolites. In urine, high concentrations of salts and urea (B33335) can significantly impact ionization. The inherent variability of these matrices between individuals can also lead to inconsistent and unpredictable matrix effects.

Q3: How can I determine if my this compound analysis is impacted by matrix effects?

A3: A standard method to evaluate matrix effects is the post-extraction spike analysis. This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a pure solvent solution at the same concentration. A significant discrepancy between the two peak areas is indicative of ion suppression or enhancement.

Q4: What is a suitable internal standard (IS) for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, including its chromatographic retention time. This ensures that it experiences similar matrix effects, allowing for accurate quantification. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used as an alternative.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing the chromatographic separation can help mitigate matrix effects. By improving the separation of this compound from interfering matrix components, their impact on ionization can be minimized. This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a more selective column chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase pH and organic solvent composition. Ensure the column is properly conditioned and not overloaded.
Co-elution with interfering matrix components.Improve sample cleanup using a more rigorous extraction method (e.g., SPE instead of PPT). Adjust the chromatographic gradient to better separate the analyte from interferences.
Low Analyte Recovery Inefficient sample extraction.Optimize the extraction solvent and pH for LLE. For SPE, evaluate different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.
Analyte instability.Ensure samples are processed and stored under appropriate conditions (e.g., temperature, light protection) to prevent degradation.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.Use a stable isotope-labeled internal standard to compensate for variability. Employ a more effective sample preparation technique to remove a higher degree of matrix components.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Significant Ion Suppression High concentration of co-eluting matrix components (e.g., phospholipids).Implement a sample preparation method specifically designed to remove the interfering class of compounds (e.g., phospholipid removal plates).
Inadequate chromatographic separation.Modify the LC method to achieve baseline separation of the analyte from the region where ion suppression is observed. A post-column infusion experiment can identify these regions.

Data on Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of reported performance data for different methods used in the analysis of apigenin and its glucuronides.

Method Analyte Matrix Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Acetonitrile)ApigeninRat Plasma86.5 - 90.1Not specified[1]
Protein Precipitation (Acetonitrile)Apigenin & 5 other componentsRat Plasma97.5 - 105.4-2.7 to 3.7[2]
Solid-Phase Extraction (SPE)Apigenin-7-O-glucuronideRat Bile> 85< 20[3][4]
Protein PrecipitationApigenin-7-O-glucuronideRat Blood> 85< 20[3][4]
Liquid-Liquid Extraction (Dichloromethane)Apigenin-7-O-glucuronideTopical Cream101.4Not specified[5]

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid and simple method for removing the bulk of proteins from plasma samples.

  • Sample Aliquoting : To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition : Add the internal standard solution (e.g., 10 µL of SIL-IS in methanol) and vortex briefly.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) (or methanol).

  • Mixing : Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation : Centrifuge the tubes at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended) : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Analysis : The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Urine Samples

LLE is effective for cleaning up samples, though it can be more challenging for highly hydrophilic compounds like glucuronides.

  • Sample Pre-treatment : To 200 µL of plasma or urine, add the internal standard. For acidic analytes like glucuronides, acidify the sample by adding 50 µL of 1 M HCl.

  • Extraction : Add 1 mL of an appropriate immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing and Separation : Vortex the sample for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection : Carefully transfer the organic layer to a clean tube.

  • Evaporation : Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis : Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Bile Samples

SPE provides a more thorough cleanup compared to PPT and LLE and is highly effective at removing interfering matrix components. A mixed-mode cation exchange (MCX) or reversed-phase (C18) sorbent can be suitable.

  • Sample Pre-treatment : Dilute 200 µL of plasma or bile with 200 µL of 2% phosphoric acid in water. Add the internal standard and vortex to mix.

  • SPE Cartridge Conditioning : Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Then, wash with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less retained interferences.

  • Elution : Elute the this compound with 1 mL of methanol or an appropriate high-organic solvent mixture.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis : The sample is now ready for LC-MS/MS analysis.

Visualized Workflows

Troubleshooting_Workflow cluster_start Start: Bioanalytical Issue cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution Start Inaccurate or Imprecise Results for this compound AssessME Assess Matrix Effects (Post-Extraction Spike) Start->AssessME CheckIS Verify Internal Standard (SIL-IS Preferred) AssessME->CheckIS Matrix Effects Confirmed ReviewCleanup Review Sample Cleanup Method CheckIS->ReviewCleanup ImplementSIL Implement SIL-IS CheckIS->ImplementSIL OptimizeLC Optimize LC Separation ReviewCleanup->OptimizeLC ImproveCleanup Improve Sample Cleanup (e.g., SPE over PPT) ReviewCleanup->ImproveCleanup ModifyLC Modify LC Method (Gradient, Column) OptimizeLC->ModifyLC End Validated Method: Accurate & Precise Results ImplementSIL->End ImproveCleanup->End ModifyLC->End

Caption: A logical workflow for troubleshooting matrix effects.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) PPT_Start Plasma Sample PPT_AddSolvent Add Acetonitrile & Vortex PPT_Start->PPT_AddSolvent PPT_Centrifuge Centrifuge PPT_AddSolvent->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant PPT_End Ready for LC-MS/MS PPT_Supernatant->PPT_End LLE_Start Plasma/Urine Sample LLE_AddSolvent Add Organic Solvent & Vortex LLE_Start->LLE_AddSolvent LLE_Centrifuge Centrifuge LLE_AddSolvent->LLE_Centrifuge LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_Evap Evaporate & Reconstitute LLE_Collect->LLE_Evap LLE_End Ready for LC-MS/MS LLE_Evap->LLE_End SPE_Start Plasma/Bile Sample SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap SPE_End Ready for LC-MS/MS SPE_Evap->SPE_End

Caption: Comparison of common sample preparation workflows.

References

Apigenin 7-O-methylglucuronide stability in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Apigenin 7-O-methylglucuronide. All information is presented in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

For long-term storage, it is recommended to store the solid powder of this compound at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound and related flavonoids due to its high solubilizing capacity.[1] Other potential solvents include ethanol, methanol, and pyridine.[1]

Q3: What is the recommended storage condition for this compound stock solutions in DMSO?

For optimal stability, stock solutions of the closely related compound Apigenin 7-O-glucuronide in DMSO should be aliquoted and stored at -80°C for up to one year, or at -20°C for up to one month.[2] It is advisable to avoid repeated freeze-thaw cycles. Whenever possible, prepare and use solutions on the same day.

Q4: What factors can affect the stability of this compound in solution?

The stability of flavonoids like this compound can be influenced by several factors:

  • Temperature: Higher temperatures can accelerate degradation.[3][4]

  • pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral or alkaline solutions.

  • Light: Exposure to light can cause photodegradation. It is recommended to store solutions in the dark or in amber vials.

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be triggered by exposure to air (oxygen) and the presence of metal ions.

  • Solvent Purity: The presence of water in DMSO can impact the stability of some compounds. Using anhydrous DMSO is recommended.

Troubleshooting Guide

Issue 1: The compound precipitates out of solution during storage or after dilution.

  • Possible Cause: The concentration of the compound may have exceeded its solubility limit in the solvent or the diluted medium. The solubility of flavonoids can be significantly lower in aqueous solutions compared to organic solvents.

  • Solution:

    • Ensure the stock solution concentration does not exceed the solubility limit. For the related Apigenin 7-O-glucuronide, the solubility in DMSO is high (89 mg/mL).[2]

    • When diluting into an aqueous buffer, consider using a co-solvent or a formulation aid to maintain solubility.

    • If precipitation occurs after thawing, gentle warming and vortexing may help to redissolve the compound.

    • Prepare fresh dilutions for each experiment.

Issue 2: Inconsistent experimental results are observed.

  • Possible Cause: The compound may be degrading in the stock solution or during the experiment.

  • Solution:

    • Follow the recommended storage conditions for stock solutions strictly.

    • Prepare fresh stock solutions regularly.

    • Minimize the exposure of the compound to light and elevated temperatures during experiments.

    • Consider the pH of your experimental medium, as alkaline conditions can promote flavonoid degradation.

    • Perform a stability check of your compound under your specific experimental conditions.

Issue 3: Difficulty in dissolving the compound.

  • Possible Cause: The compound may have low solubility in the chosen solvent.

  • Solution:

    • Use a solvent in which the compound is known to be soluble, such as DMSO.

    • Gentle warming and sonication can aid in dissolution.

    • Ensure the solvent is of high purity (e.g., anhydrous DMSO).

Data on Solubility and Stability

Solubility of Related Flavonoids in Various Solvents

CompoundSolventSolubilityReference
Apigenin 7-O-glucuronideDMSO89 mg/mL (199.39 mM)[2]
Apigenin 7-O-glucuronideWaterInsoluble[2]
Apigenin 7-O-glucuronideEthanolInsoluble[2]
ApigeninDMSO4.18 x 10⁻¹ (mole fraction at 318.2 K)[5][6]
ApigeninEthanol4.86 x 10⁻⁴ (mole fraction at 318.2 K)[5][6]
ApigeninMethanol2.96 x 10⁻⁴ (mole fraction at 318.2 K)[5][6]
ApigeninWater3.08 x 10⁻⁶ (mole fraction at 318.2 K)[5][6]

Recommended Storage Conditions for Apigenin 7-O-glucuronide Stock Solutions in DMSO

Storage TemperatureDuration
-80°CUp to 1 year
-20°CUp to 1 month

Data is for the closely related compound Apigenin 7-O-glucuronide and should be used as a guideline.[2]

Experimental Protocols

Protocol for Preparation of Stock Solution

A standardized protocol is essential for reproducible results.

G cluster_prep Stock Solution Preparation weigh Weigh this compound add_solvent Add anhydrous DMSO to the desired concentration weigh->add_solvent dissolve Vortex and/or sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

General Protocol for Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

G cluster_workflow Forced Degradation Study Workflow cluster_stress Apply Stress Conditions prep_stock Prepare a stock solution (e.g., 1 mg/mL in methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) thermal Thermal Degradation (e.g., 80°C) photo Photodegradation (e.g., UV light) sample Withdraw aliquots at defined time points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize acid/base samples sample->neutralize analyze Analyze by stability-indicating HPLC method neutralize->analyze

Caption: General workflow for a forced degradation study of a flavonoid compound.

Signaling Pathways and Logical Relationships

The stability of a flavonoid glycoside is influenced by its chemical structure. The presence of certain functional groups can enhance or decrease its stability.

G cluster_stability Factors Influencing Flavonoid Stability cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors flavonoid Flavonoid Core Structure glycosylation Glycosylation (e.g., glucuronide) flavonoid->glycosylation methylation Methylation (e.g., methoxy (B1213986) group) flavonoid->methylation hydroxyl Free Hydroxyl Groups (prone to oxidation) flavonoid->hydroxyl stability Overall Stability glycosylation->stability increases methylation->stability increases hydroxyl->stability decreases

Caption: Influence of chemical modifications on flavonoid stability.

References

Preventing degradation of Apigenin 7-O-methylglucuronide during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Apigenin (B1666066) 7-O-methylglucuronide to prevent its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of Apigenin 7-O-methylglucuronide.

Problem Possible Cause Recommended Solution
Loss of compound activity or purity over time. Improper storage temperature. Store the compound at appropriate temperatures. For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month.[1] For the solid compound, storage at -20°C can ensure stability for at least four years.[2]
Repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing, which can lead to degradation.[1]
Exposure to light. Store the compound in light-resistant containers to prevent photodegradation. While specific data for the methylglucuronide is limited, flavonoids, in general, can be light-sensitive.
Incorrect pH of the solvent. Apigenin and its glycosides are sensitive to pH. Apigenin is most stable at pH 3 and degrades at pH 5 and 7.[3][4] It is advisable to use a buffer system that maintains a slightly acidic pH if the experimental conditions allow.
Precipitation of the compound from the solution. Low solubility in the chosen solvent. This compound has limited aqueous solubility.[5][6] Use appropriate organic solvents like DMSO or DMF for preparing stock solutions.[2] For aqueous buffers, ensure the final concentration is below the solubility limit.
Solvent evaporation. Ensure that storage vials are sealed tightly to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.
Inconsistent experimental results. Degradation of the compound in the experimental medium. The stability of this compound can be affected by the components of the experimental medium, such as the presence of metal ions (Fe/Cu) which can catalyze degradation.[4] Prepare fresh working solutions for each experiment and minimize the time the compound spends in the experimental medium before analysis.
Hydrolysis of the glucuronide moiety. In aqueous solutions, especially under non-optimal pH conditions or in the presence of enzymes like β-glucuronidase, the glucuronide group can be cleaved.[7][8] Ensure the purity of your reagents and consider sterile filtering your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C.[2] Under these conditions, the compound is reported to be stable for at least four years.[2]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in high-purity DMSO or DMF.[2] For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: What factors can cause the degradation of this compound?

Several factors can contribute to the degradation of this compound, including:

  • Temperature: Elevated temperatures can accelerate degradation.[9][10]

  • pH: The compound is more stable in acidic conditions and tends to degrade in neutral to alkaline solutions.[3][4]

  • Light: Exposure to UV or visible light can lead to photodegradation.

  • Oxidizing agents and metal ions: The presence of oxidizing agents or metal ions like iron and copper can catalyze degradation.[4]

  • Enzymatic activity: Enzymes such as β-glucuronidase can hydrolyze the glucuronide bond.[7]

Q4: How can I check for the degradation of my this compound sample?

The most reliable way to assess the purity and detect degradation of your sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12] These methods can separate the parent compound from its degradation products, allowing for quantification of its purity.

Q5: Is it necessary to handle this compound in an inert atmosphere?

While not always mandatory for short-term handling, for long-term storage or when working with solutions for extended periods, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials and Reagents:

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

  • From the stock solution, prepare working solutions at a suitable concentration (e.g., 10 µg/mL) in the desired test conditions (e.g., different pH buffers, solvents, or in the presence of specific additives).

3. Stability Study Design:

  • Temperature Stability: Aliquot the working solutions into several vials and store them at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C).

  • pH Stability: Prepare working solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9) and store them at a constant temperature.

  • Photostability: Expose a set of working solutions to a controlled light source while keeping a control set in the dark.

  • Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for flavonoid analysis is a gradient of acetonitrile and water with 0.1% formic acid.[8]

  • Gradient Elution: A suitable gradient might be: 0-2 min, 10% acetonitrile; 2-15 min, 10-80% acetonitrile; 15-18 min, 80% acetonitrile; 18-20 min, 80-10% acetonitrile; 20-25 min, 10% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (typically around 268 nm and 335 nm for apigenin derivatives).[5]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining against time for each condition to determine the degradation kinetics.

Visualizations

Degradation_Pathway A7MG This compound Hydrolysis Hydrolysis A7MG->Hydrolysis Enzymatic or Chemical Cleavage Oxidation Oxidation A7MG->Oxidation Degradation_Factors Degradation Factors (High Temperature, Incorrect pH, Light, Oxidizing Agents) Degradation_Factors->Hydrolysis Degradation_Factors->Oxidation Apigenin_Aglycone Apigenin Aglycone Hydrolysis->Apigenin_Aglycone Methylglucuronic_Acid Methylglucuronic Acid Hydrolysis->Methylglucuronic_Acid Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow start Start: Prepare Stock Solution (this compound in DMSO) prepare_working Prepare Working Solutions under Test Conditions (pH, Temp, Light) start->prepare_working storage Store Aliquots under Defined Conditions prepare_working->storage sampling Collect Samples at Predetermined Time Points storage->sampling hplc Analyze by HPLC sampling->hplc data_analysis Calculate % Remaining and Determine Degradation Rate hplc->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree start Issue: Compound Degradation or Inconsistent Results check_storage Check Storage Conditions start->check_storage temp_correct Is Temperature Correct? (-20°C solid, -80°C solution) check_storage->temp_correct No light_protected Is it Protected from Light? check_storage->light_protected Yes correct_temp Adjust Storage Temperature temp_correct->correct_temp aliquoted Are Solutions Aliquoted? light_protected->aliquoted Yes use_amber_vials Use Light-Resistant Vials light_protected->use_amber_vials No solution_prep Check Solution Preparation and Handling aliquoted->solution_prep Yes aliquot_solution Aliquot to Avoid Freeze-Thaw aliquoted->aliquot_solution No check_ph Check pH of Solvent/Buffer solution_prep->check_ph retest Retest Compound Purity with HPLC/LC-MS correct_temp->retest use_amber_vials->retest aliquot_solution->retest use_fresh Prepare Fresh Solutions check_ph->use_fresh Acidic & Still Issues adjust_ph Use a Slightly Acidic Buffer check_ph->adjust_ph Neutral/Alkaline use_fresh->retest adjust_ph->retest

References

Technical Support Center: Chromatographic Analysis of Flavonoid Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks, specifically concerning Apigenin 7-O-methylglucuronide and related flavonoid glucuronides during chromatographic analysis.

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the HPLC analysis of complex mixtures containing structurally similar flavonoids. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Poor resolution between this compound and an interfering peak.

The primary objective is to enhance the separation by optimizing the chromatographic conditions to increase the resolution (Rs) between the co-eluting peaks. A resolution value greater than 1.5 is generally considered baseline separation.

Step 1: Initial System Assessment and Peak Shape Analysis

Before modifying the separation method, it's crucial to ensure the HPLC system is performing optimally and to assess the nature of the co-elution.

FAQ 1: My chromatogram shows broad or shouldered peaks. What should I check first?

Peak broadening or shouldering can be mistaken for co-elution. It is important to confirm that you are not observing a peak shape issue.[1] Injecting a pure standard of this compound can help verify if the issue is with the peak shape or genuine co-elution.[1] Common causes of poor peak shape include:

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.

Recommended Actions:

  • Flush the column with a strong solvent.

  • If the problem persists, consider replacing the column.

  • Minimize the length and internal diameter of all tubing.

  • Whenever possible, dissolve the sample in the initial mobile phase.

Step 2: Optimizing the Mobile Phase

The mobile phase composition is a critical factor influencing selectivity and resolution in reversed-phase chromatography.

FAQ 2: How can I improve the separation of this compound from a closely eluting compound by modifying the mobile phase?

For structurally similar compounds like flavonoid glucuronides, subtle changes in the mobile phase can significantly impact selectivity.

Recommended Actions:

  • Adjusting the Organic Modifier:

    • Solvent Type: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different chemical properties.

    • Solvent Gradient: Modifying the gradient slope is a powerful tool. A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting compounds.[2] Introducing isocratic holds at specific points in the gradient can also help separate critical peak pairs.[2]

  • Modifying the Aqueous Phase pH:

    • The retention of flavonoids can be sensitive to the pH of the mobile phase, especially for compounds with ionizable groups.[2]

    • Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) is a common practice to ensure good peak shape and consistent retention times for flavonoids.[2][3]

Step 3: Evaluating the Stationary Phase

If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.

FAQ 3: I've optimized my mobile phase, but the peaks are still co-eluting. What are my options for the stationary phase?

The choice of stationary phase chemistry plays a crucial role in the separation mechanism.

Recommended Actions:

  • Column Chemistry: If using a standard C18 column, consider switching to a different chemistry. Phenyl-hexyl or cyano (CN) phases can offer alternative selectivities and change the elution order of compounds.[2]

  • Particle Size and Technology: Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) or core-shell particles provide higher efficiency, leading to sharper peaks and improved resolution.[2]

Step 4: Advanced Chromatographic Techniques

For particularly challenging separations, more advanced techniques may be necessary.

FAQ 4: What are some advanced methods to resolve very closely eluting or isomeric flavonoid glycosides?

When conventional HPLC is insufficient, consider the following:

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves using two columns with different selectivities. A fraction containing the co-eluting peaks from the first dimension is transferred to a second dimension column for further separation.[4]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is particularly useful for the separation of chiral compounds.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reversed-phase chromatography for polar compounds and can provide a complementary selectivity.

Experimental Protocols

Below are example experimental protocols that can be used as a starting point for developing a separation method for this compound.

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of flavonoid glycosides.

1. Initial Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detector: UV at 335 nm[6]

2. Scouting Gradient:

  • Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of the compounds of interest.[2]

3. Gradient Optimization:

  • Based on the scouting run, design a more focused and shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute between 40% and 50% B, you could run a gradient from 35% to 55% B over a longer period (e.g., 20 minutes).

4. Mobile Phase Selectivity Adjustment:

  • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient.

Protocol 2: UPLC-MS/MS Method for High-Resolution Analysis

This protocol is suitable for identifying and quantifying flavonoid glycosides, especially when dealing with complex matrices and potential co-elution.

1. UPLC Conditions:

  • Column: C18, 50 x 2.1 mm, 1.7 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Gradient: 10% to 40% B over 10 minutes, then a wash and re-equilibration step.

2. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often more sensitive for flavonoids.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known compounds or full scan for identification of unknowns.
  • Collision Energy: Optimize for the specific parent and daughter ions of this compound.

Data Presentation

The following tables provide a summary of typical chromatographic parameters that can be adjusted to resolve co-eluting peaks.

Table 1: Mobile Phase Optimization Parameters

ParameterInitial ConditionOptimized Condition for Improved ResolutionRationale
Organic Modifier AcetonitrileMethanolAlters selectivity due to different solvent-analyte interactions.
Gradient Slope 10% B/min2% B/minA shallower gradient increases the time for separation of closely eluting peaks.[2]
pH of Aqueous Phase Neutral (Water)pH 2.5-3.5 (e.g., 0.1% Formic Acid)Suppresses ionization of phenolic hydroxyl groups, leading to better peak shape and retention.[2][3]

Table 2: Stationary Phase Selection for Alternative Selectivity

Stationary PhasePrimary Interaction MechanismUse Case for Co-elution
C18 (ODS) HydrophobicStandard starting point for flavonoid analysis.
Phenyl-Hexyl Hydrophobic and π-π interactionsCan provide different selectivity for aromatic compounds.[2]
Cyano (CN) Polar and weak hydrophobic interactionsOffers a significantly different selectivity profile compared to C18.[2]
Core-Shell High-efficiency packingProvides sharper peaks, which can improve the resolution of closely eluting compounds.[2]

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting start Co-eluting Peaks Observed check_system Step 1: Assess System Performance - Check for broad/tailing peaks - Inject standard start->check_system peak_shape_issue Peak Shape Issue Identified check_system->peak_shape_issue fix_peak_shape Troubleshoot System: - Flush/replace column - Check extra-column volume - Use appropriate injection solvent peak_shape_issue->fix_peak_shape Yes coelution_confirmed True Co-elution Confirmed peak_shape_issue->coelution_confirmed No fix_peak_shape->check_system optimize_mp Step 2: Optimize Mobile Phase - Adjust gradient slope - Change organic modifier (ACN/MeOH) - Modify pH coelution_confirmed->optimize_mp resolution_ok1 Resolution Achieved? optimize_mp->resolution_ok1 change_sp Step 3: Change Stationary Phase - Different column chemistry (Phenyl, CN) - Smaller particles / Core-shell resolution_ok1->change_sp No end Problem Resolved resolution_ok1->end Yes resolution_ok2 Resolution Achieved? change_sp->resolution_ok2 advanced_methods Step 4: Consider Advanced Methods - 2D-LC - SFC - HILIC resolution_ok2->advanced_methods No resolution_ok2->end Yes advanced_methods->end

Caption: A step-by-step workflow for troubleshooting co-eluting peaks.

Logic Diagram for Method Development Strategy

Method_Development_Strategy cluster_0 Initial Method Setup cluster_1 Optimization Loop cluster_2 Alternative Approaches select_column Select C18 Column select_mp Select Mobile Phase (Water/ACN with 0.1% Formic Acid) select_column->select_mp scouting_run Perform Scouting Gradient select_mp->scouting_run evaluate_resolution Evaluate Peak Resolution scouting_run->evaluate_resolution adjust_gradient Adjust Gradient Slope evaluate_resolution->adjust_gradient Insufficient Resolution change_solvent Change Organic Solvent (MeOH) evaluate_resolution->change_solvent Still Insufficient adjust_ph Adjust pH evaluate_resolution->adjust_ph Poor Peak Shape change_column Change Column Chemistry (e.g., Phenyl-Hexyl) evaluate_resolution->change_column Persistent Co-elution end Optimized Method evaluate_resolution->end Sufficient Resolution adjust_gradient->evaluate_resolution change_solvent->evaluate_resolution adjust_ph->evaluate_resolution change_column->evaluate_resolution use_uhplc Switch to UHPLC (Sub-2µm or Core-Shell) change_column->use_uhplc use_uhplc->evaluate_resolution

Caption: A logical approach to chromatographic method development.

References

Interpreting unexpected results in Apigenin 7-O-methylglucuronide bioassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Apigenin (B1666066) 7-O-methylglucuronide in bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro studies with Apigenin 7-O-methylglucuronide.

Q1: My this compound shows significantly lower (or no) activity compared to the parent apigenin aglycone. Is this expected?

A1: This is a common and often expected observation. The addition of a methylglucuronide group alters the molecule's physicochemical properties, which can impact its biological activity in in vitro models for several reasons:

  • Cellular Uptake: The larger, more polar glucuronide conjugate may have reduced passive diffusion across cell membranes compared to the more lipophilic apigenin aglycone.[1]

  • Target Binding: The bulky methylglucuronide moiety might sterically hinder the compound from fitting into the binding site of its molecular target.

  • Metabolic Activation Requirement: In vivo, glucuronides are often cleaved by enzymes (β-glucuronidases) at the target tissue to release the active aglycone. The cell line used in your bioassay may lack sufficient enzymatic activity to effectively convert the metabolite back to apigenin.

Q2: I'm observing much higher activity than anticipated, or results that are inconsistent between experiments. What could be the cause?

A2: Unexpectedly high activity or variability can stem from several sources:

  • Compound Instability: Flavonoids can be unstable in cell culture media over long incubation periods. Degradation could potentially release byproducts with different activities. It is crucial to assess the stability of your compound under your specific experimental conditions.[2]

  • Enzymatic Conversion: If your cells (or contaminants like mycoplasma) have high β-glucuronidase activity, the this compound could be rapidly converted to the more potent apigenin aglycone, leading to an overestimation of the metabolite's intrinsic activity.

  • Assay Interference: Flavonoids are known to interfere with certain assay technologies. For example, they can inhibit luciferase enzymes, leading to false negatives in reporter assays, or interfere with fluorescent readouts.[3] Consider running assay controls with the compound in a cell-free system.

  • General Assay Variability: Inconsistent cell seeding density, high passage numbers leading to cell senescence, edge effects in microplates, or pipetting errors are common causes of variability.[4]

Q3: How can I determine if my test compound is being metabolized during the experiment?

A3: To verify whether this compound is being converted to apigenin, you can perform the following analysis:

  • Culture your cells with the compound for the duration of your experiment.

  • Collect both the cell lysate and the culture supernatant.

  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the resulting chromatograms to analytical standards for both this compound and apigenin to quantify the presence of each compound.

Q4: My results are not reproducible. What are some key experimental parameters I should standardize?

A4: Reproducibility is key in cell-based assays.[4] Pay close attention to these factors:

  • Cell Conditions: Always use cells from a similar, low passage number. Ensure consistent seeding density and confluency at the time of treatment.

  • Reagent Handling: Prepare fresh dilutions of your compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of reagents.[5]

  • Plate Layout: To mitigate the "edge effect" (evaporation and temperature gradients in outer wells), avoid using the outermost wells of your microplate for samples. Fill them with sterile media or PBS instead.[4]

  • Incubation Times: Ensure precise and consistent incubation times for both compound treatment and assay development steps.

Quantitative Data Summary

While specific data for this compound is limited in literature, data for the closely related Apigenin-7-O-glucuronide can provide a useful reference point for expected biological activity.

Target/AssayTest SystemCompoundActivity/EndpointResult (IC₅₀)
InflammationLPS-stimulated RAW 246.7 MacrophagesApigenin-7-O-glucuronideInhibition of NO, PGE₂, TNF-αActive at 100 µM[6]
Matrix MetalloproteinaseEnzyme AssayApigenin-7-O-glucuronideInhibition of MMP-312.87 µM[6][7]
Matrix MetalloproteinaseEnzyme AssayApigenin-7-O-glucuronideInhibition of MMP-822.39 µM[6][7]
Matrix MetalloproteinaseEnzyme AssayApigenin-7-O-glucuronideInhibition of MMP-917.52 µM[6][7]
Matrix MetalloproteinaseEnzyme AssayApigenin-7-O-glucuronideInhibition of MMP-130.27 µM[6][7]
Protein Tyrosine PhosphataseEnzyme AssayApigenin-7-O-glucuronideInhibition of PTP1B7.14 µM[6]
Cell ViabilityHCT116 Colon Cancer CellsApigenin-7-O-glucosideReduction of Cell Viability15 µM[8]
Cell ViabilityHCT116 Colon Cancer CellsApigeninReduction of Cell Viability62 µM[8]

Experimental Protocols

Below are example protocols for common bioassays. Note: These are generalized and should be optimized for your specific cell line and experimental goals.

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of TNF-α Inhibition in LPS-Stimulated Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely.[9]

  • Analysis: Determine the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only treated cells.

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Unexpected Results

The following diagram outlines a logical sequence of steps to diagnose unexpected outcomes in your bioassay.

G start Unexpected Result (High/Low/No Activity) check_assay Step 1: Verify Assay Integrity start->check_assay sub1_controls Positive/Negative Controls OK? check_assay->sub1_controls check_compound Step 2: Assess Compound and Cell Interactions sub2_stability Check Compound Stability in Media (HPLC/LC-MS) check_compound->sub2_stability check_lit Step 3: Re-evaluate Hypothesis sub3_uptake Consider Cellular Uptake (Is the conjugate cell-permeable?) check_lit->sub3_uptake sub1_repro Replicates Reproducible? sub1_controls->sub1_repro  Yes end_node Refine Protocol or Hypothesis sub1_controls->end_node No (Troubleshoot Assay) sub1_interference Run Cell-Free Assay Interference Control sub1_repro->sub1_interference  Yes sub1_repro->end_node No (Check Pipetting, Cell Seeding) sub1_interference->check_compound sub2_metabolism Check for Metabolism to Aglycone (HPLC/LC-MS) sub2_stability->sub2_metabolism sub2_metabolism->check_lit sub3_activity Metabolite May Have Different Intrinsic Activity sub3_uptake->sub3_activity sub3_activity->end_node G cluster_cell Cell Membrane compound This compound (Test Compound) aglycone Apigenin (Aglycone) (Potentially more active) compound->aglycone Hydrolysis media Extracellular (Culture Media) cell Intracellular target Intracellular Target aglycone->target Biological Effect enzyme β-glucuronidase (Cellular or Mycoplasma) enzyme->compound G lps LPS (Stimulus) receptor Toll-like Receptor 4 (TLR4) lps->receptor mapk MAPK Cascade (p38, ERK) receptor->mapk ap1 AP-1 Activation (c-Jun) mapk->ap1 cytokines Pro-inflammatory Genes (TNF-α, iNOS, COX-2) ap1->cytokines Gene Transcription compound Apigenin Metabolite compound->inhibition_point

References

Technical Support Center: Optimizing Apigenin Glycoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the mobile phase for apigenin (B1666066) glycoside separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide: Common HPLC/UPLC Issues

This guide addresses specific issues in a question-and-answer format to help you quickly resolve problems with your separation method.

Q1: Why are my apigenin glycoside peaks broad and poorly shaped (tailing or fronting)?

A1: Poor peak shape is a common issue that can often be resolved by adjusting the mobile phase and other chromatographic conditions.

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of the phenolic hydroxyl groups on apigenin glycosides. An incorrect pH can lead to peak tailing.

    • Solution: Add an acid modifier to your aqueous mobile phase (Solvent A). Formic acid (0.1%) or acetic acid (0.1-0.5%) is commonly used to suppress the ionization of silanol (B1196071) groups on the column and ensure the analytes are in a single ionic form, leading to sharper, more symmetrical peaks.[1][2]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve.

Q2: I am seeing poor resolution between apigenin and its different glycosides, or between my analytes and matrix components. How can I improve peak separation?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Adjust Organic Solvent Ratio: The type and proportion of organic solvent in the mobile phase directly influence selectivity.

    • Solution 1 (Change Gradient): If using a gradient, make it shallower. A slower increase in the organic solvent concentration over time will increase the separation between closely eluting peaks.

    • Solution 2 (Change Solvent Type): If acetonitrile (B52724) doesn't provide adequate separation, try substituting it with methanol (B129727). Methanol has different solvent properties and can alter the elution order and selectivity between analytes.

  • Modify Mobile Phase pH: A small change in pH can alter the retention characteristics of ionizable compounds like flavonoids, potentially resolving co-eluting peaks. Experiment with different concentrations of your acid modifier.

  • Lower Temperature: Reducing the column temperature can sometimes increase viscosity and interaction with the stationary phase, which may improve the resolution of certain compounds.

Q3: My retention times are drifting or are not reproducible. What is the cause?

A3: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase.

  • Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.

    • Solution: Increase the equilibration time between runs to at least 10 column volumes.

  • Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase will cause retention time shifts.

    • Solution: Prepare fresh mobile phase daily. Ensure solvents are accurately measured and thoroughly mixed. If using buffered solutions, ensure the pH is consistent batch-to-batch.

  • Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time variability.

    • Solution: Perform routine pump maintenance and check for pressure fluctuations.

Frequently Asked Questions (FAQs)

Q: What is a typical starting mobile phase for separating apigenin glycosides on a C18 column?

A: A common starting point for reversed-phase separation of apigenin glycosides is a gradient elution using:

  • Solvent A: Water with 0.1% formic acid.[1][3]

  • Solvent B: Acetonitrile or Methanol.[3][4] A typical gradient might start with a low percentage of Solvent B (e.g., 5-20%) and gradually increase to a high percentage (e.g., 95%) over 20-40 minutes to elute the more hydrophobic compounds.

Q: Should I use acetonitrile or methanol as the organic solvent?

A: Both are commonly used. Acetonitrile typically offers lower viscosity (leading to lower backpressure) and different selectivity compared to methanol.[5] If you are not achieving the desired separation with one, it is often worthwhile to try the other. Methanol is sometimes preferred for its ability to form different hydrogen bonds, which can alter selectivity for flavonoids.

Q: What detection wavelength is optimal for apigenin and its glycosides?

A: Flavonoids, including apigenin and its glycosides, typically show strong UV absorbance at two major wavelength ranges. For quantification and detection, wavelengths between 330 nm and 350 nm are often used.[6][7] A wavelength of around 268-270 nm can also be effective.[8][9] Using a Diode Array Detector (DAD) to screen for the absorbance maximum of your specific apigenin glycoside is highly recommended.

Data Presentation: Mobile Phase Comparison

The following tables summarize typical mobile phase compositions and gradient conditions used for the separation of apigenin and related flavonoids.

Table 1: Mobile Phase Compositions for Flavonoid Separation
Component Common Solvents & Modifiers
Stationary Phase C18, C8[8]
Aqueous Phase (A) Deionized Water with Acid Modifier
* 0.1% Formic Acid[1][3]
* 0.5% Acetic Acid
* 0.5% Trifluoroacetic Acid (TFA)
Organic Phase (B) Acetonitrile (ACN)[1][3]
Methanol (MeOH)
Table 2: Example UPLC Gradient Program for Apigenin Separation [3]
Time (min) % Solvent A (0.1% Formic Acid in Water) % Solvent B (Acetonitrile)
0.07030
4.06733
10.06040
10.50100
11.00100
11.17030
13.07030

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Apigenin Glycosides

This protocol provides a robust starting point for the analysis of apigenin glycosides in extracts.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Deionized water with 0.1% (v/v) formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 60% B

    • 35-40 min: 60% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: 90% to 10% B

    • 50-60 min: Hold at 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) monitoring at 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extract in a solvent compatible with the initial mobile phase conditions (e.g., Methanol:Water 50:50). Filter through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate common workflows and decision-making processes for method optimization.

G cluster_workflow Experimental Workflow prep Sample Preparation (Extraction, Filtration) setup HPLC/UPLC System Setup (Column Installation, Purging) prep->setup mobile_phase Mobile Phase Preparation (Solvent A + Solvent B) setup->mobile_phase optimization Method Optimization (Gradient, Flow Rate) mobile_phase->optimization acquisition Data Acquisition optimization->acquisition analysis Data Analysis (Peak Integration, Quantification) acquisition->analysis

Caption: General workflow for apigenin glycoside analysis via HPLC/UPLC.

G start Problem Identified (e.g., Poor Resolution) q1 Are peaks symmetrical? start->q1 a1_yes Adjust Gradient Slope (Make it shallower) q1->a1_yes Yes a1_no Add/Adjust Acid Modifier (e.g., 0.1% Formic Acid) q1->a1_no No (Tailing) q2 Resolution Improved? a1_yes->q2 a1_no->q2 a2_yes Method Optimized q2->a2_yes Yes a2_no Try Different Organic Solvent (e.g., Switch ACN to MeOH) q2->a2_no No q3 Resolution Improved? a2_no->q3 a3_yes Method Optimized q3->a3_yes Yes a3_no Consider Different Column (e.g., different chemistry) q3->a3_no No

Caption: Troubleshooting decision tree for improving peak resolution.

References

Selecting the right column for Apigenin 7-O-methylglucuronide analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center page for selecting the right column for Apigenin (B1666066) 7-O-methylglucuronide analysis.

Technical Support Center: Analysis of Apigenin Glucuronides

This guide provides researchers, scientists, and drug development professionals with technical advice, frequently asked questions, and troubleshooting tips for the chromatographic analysis of Apigenin 7-O-methylglucuronide and related flavonoid glucuronides.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended column for analyzing this compound?

A1: The most frequently used and recommended column for the analysis of apigenin glucuronides is a Reversed-Phase (RP) C18 column .[1][2][3][4][5] C18 columns provide excellent retention and separation for moderately polar compounds like flavonoid glucuronides, making them the industry standard for this application.

Q2: Why is a C18 column preferred over other types?

A2: C18 columns are preferred due to their hydrophobic stationary phase, which effectively retains apigenin glucuronides from highly aqueous mobile phases. This allows for robust method development using common solvents like acetonitrile (B52724) and water. Several studies have successfully used C18 columns for separating apigenin glucuronides from complex matrices such as plasma and bile.[1][6]

Q3: What is a typical mobile phase for this analysis on a C18 column?

A3: A standard mobile phase consists of a gradient elution using Acetonitrile (Solvent B) and water (Solvent A), with a small amount of acid added to both phases.[1][6] Typically, 0.1% formic acid or 0.1% phosphoric acid is used.[1][3][4][5][6] The acid improves peak shape by minimizing interactions with residual silanols on the silica (B1680970) backbone and aids in ionization for mass spectrometry (MS) detection.

Q4: My analyte is eluting too early (poor retention) on my C18 column. What should I do?

A4: If you are experiencing poor retention, consider the following:

  • Decrease the initial percentage of organic solvent (e.g., acetonitrile) in your gradient. A more aqueous starting condition will increase retention on a reversed-phase column.

  • Ensure your column is properly equilibrated with the initial mobile phase conditions. Insufficient equilibration can lead to retention time drift.[7]

  • Confirm the column health. An older, degraded column may lose its stationary phase, leading to reduced retention.

  • For extremely polar glucuronides that are still not retained, an advanced approach would be to explore Hydrophilic Interaction Chromatography (HILIC) , although this is less common for this specific analyte.

Q5: I am observing significant peak tailing. What are the likely causes and solutions?

A5: Peak tailing for flavonoid glucuronides is often caused by:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica packing can interact with polar functional groups on the analyte.

    • Solution: Use a modern, base-deactivated C18 column (often labeled "BDS" or with similar terminology). Also, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress silanol activity.[8]

  • Column Contamination: Strongly retained matrix components from previous injections can cause active sites on the column.

    • Solution: Use a guard column to protect your analytical column and implement a robust column flushing procedure after each analytical batch.[9]

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape Tailing Peaks: Secondary interactions with the column packing.[8] Fronting Peaks: Column overload. Split Peaks: Column void or blockage at the inlet frit; sample solvent incompatible with mobile phase.[10]Tailing: Use a base-deactivated column; lower the mobile phase pH. Fronting: Reduce the sample concentration or injection volume.[8] Split Peaks: Replace the column; ensure the sample solvent is similar to or weaker than the mobile phase.[10]
Unstable Retention Times Temperature Fluctuations: Inconsistent ambient temperature. Mobile Phase Composition: Improperly mixed or degrading mobile phase. Column Equilibration: Insufficient time for the column to stabilize with the initial gradient conditions.[7]Use a thermostatted column oven.[7][9] Prepare fresh mobile phase daily and ensure components are fully miscible.[7] Increase the equilibration time between injections; a minimum of 10-20 column volumes is recommended.[7]
High System Backpressure Column Contamination: Buildup of particulate matter or strongly retained compounds from the sample matrix. Buffer Precipitation: Using a buffer that is not soluble in the organic portion of the mobile phase. System Blockage: Frit or tubing is clogged.Use a guard column and appropriate sample preparation (e.g., SPE, filtration).[9] Flush the column in the reverse direction (if permitted by the manufacturer). Ensure buffer solubility across your entire gradient range.[10] Systematically check fittings and tubing for blockages.
Low Signal Intensity / Sensitivity Matrix Effects (LC-MS): Co-eluting compounds from the matrix are suppressing the ionization of the target analyte.[6] Poor Ionization: Mobile phase is not optimal for MS detection.Improve sample cleanup using Solid Phase Extraction (SPE) or protein precipitation to remove interfering substances.[6] Optimize the mobile phase modifier (formic acid is generally preferred for positive mode ESI).

Data Summary: Column and Method Parameters

The table below summarizes chromatographic conditions used in published methods for the analysis of apigenin glucuronides.

AnalyteColumn Type & DimensionsMobile PhaseDetectionReference
Apigenin-7-O-glucuronideResteck HPLC C18 (50 mm × 2.1 mm, 1.7 µm)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)LC-MS/MS[6]
Apigenin glucuronideWaters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient)LC-MS/MS[1]
Apigenin-7-O-glucuronide (A7OG)YoungJin Biochrom INNO-P C18 (150 mm × 4.6 mm, 5 µm)A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient)HPLC-DAD[3][4][5]

Detailed Experimental Protocol: General LC-MS/MS Method

This protocol provides a general starting point for the analysis of this compound in biological samples. Optimization will be required for specific applications.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 2 minutes to precipitate proteins.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile / 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer to an autosampler vial for injection.

2. HPLC Conditions

  • Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][6]

  • Mobile Phase B: Acetonitrile.[1][6]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5 µL.

  • Gradient Program (Example):

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B

    • 15.0 min: 10% B (Re-equilibration)

3. Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode (flavonoid glucuronides can often be detected in both).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: These must be determined by infusing a pure standard of this compound to find the precursor ion and the most stable product ions.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument being used.

Logical Workflow Diagram

G cluster_workflow Column Selection Workflow for this compound Analysis cluster_troubleshoot Troubleshooting Path start Start Analysis rp_select Select C18 Reversed-Phase Column (Industry Standard) start->rp_select method_dev Develop Method: Mobile Phase: ACN/H2O + 0.1% Formic Acid Mode: Gradient Elution rp_select->method_dev check Evaluate Chromatography: Good Retention, Peak Shape, & Resolution? method_dev->check peak_tailing Peak Tailing? check->peak_tailing No validation Method is Suitable Proceed to Validation check->validation Yes poor_retention Poor Retention? still_bad Still Unacceptable? poor_retention->still_bad No, Retention OK sol_retention Decrease Initial % Organic Solvent poor_retention->sol_retention Yes peak_tailing->poor_retention No, Shape OK sol_tailing Use Base-Deactivated Column or Check Mobile Phase pH peak_tailing->sol_tailing Yes still_bad->method_dev No, Re-optimize sol_c8 Try C8 Column (Less Retentive) still_bad->sol_c8 Yes sol_retention->method_dev sol_tailing->method_dev sol_c8->method_dev sol_hilic Advanced: Consider HILIC Column sol_c8->sol_hilic If needed end End validation->end

Caption: A workflow diagram for selecting and troubleshooting the analytical column.

References

Technical Support Center: Apigenin 7-O-methylglucuronide Enzymatic Hydrolysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic hydrolysis of Apigenin (B1666066) 7-O-methylglucuronide.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the apigenin 7-O-methylglucuronide enzymatic hydrolysis assay?

The assay is based on the enzymatic cleavage of the glucuronic acid moiety from this compound by the enzyme β-glucuronidase. This reaction yields the aglycone, apigenin, and methyl D-glucuronate. The progress of the reaction is typically monitored by quantifying the formation of apigenin using High-Performance Liquid Chromatography (HPLC).

Q2: Which β-glucuronidase enzyme source is best for hydrolyzing this compound?

The choice of β-glucuronidase can significantly impact hydrolysis efficiency. Enzymes from Escherichia coli (E. coli) and Helix pomatia (snail) are commonly used for flavonoid glucuronides.[1] E. coli β-glucuronidase often exhibits higher activity and specificity for glucuronides and is generally preferred for its lack of sulfatase activity.[2] Helix pomatia preparations contain both β-glucuronidase and sulfatase activities, which may be beneficial if you are working with a mixture of conjugated compounds.[3]

Q3: What is the optimal pH for the enzymatic hydrolysis of this compound?

The optimal pH depends on the source of the β-glucuronidase. For E. coli β-glucuronidase, the optimal pH is typically between 6.0 and 7.0.[2] For β-glucuronidase from Helix pomatia, the optimal pH for glucuronidase activity is in the acidic range, generally between 4.5 and 5.0.[3]

Q4: How can I prevent the overestimation of apigenin in my samples?

Overestimation of the aglycone (apigenin) can occur due to the activity of endogenous β-glucuronidases present in tissue or biological fluid samples.[4] This ex vivo hydrolysis can be prevented by adding a specific β-glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone, to your samples during extraction and processing.[4]

Q5: What is the role of the methyl ester group on the glucuronic acid moiety?

The methyl ester group on the glucuronic acid may influence the substrate's interaction with the active site of β-glucuronidase. While specific studies on this compound are limited, research on other glucuronic esters suggests that the nature of the aglycone and the type of linkage are critical factors in determining the rate of hydrolysis.[5][6] It is possible that the methyl ester could introduce steric hindrance, potentially affecting the hydrolysis kinetics compared to the non-methylated counterpart, apigenin 7-O-glucuronide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or No Hydrolysis 1. Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the enzyme.1. Verify the pH of your buffer and adjust it to the recommended range for your specific β-glucuronidase (E. coli: pH 6.0-7.0; Helix pomatia: pH 4.5-5.0).[2][3]
2. Incorrect Temperature: The incubation temperature is too low or too high.2. Ensure the incubation is carried out at the optimal temperature, typically 37°C.
3. Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.3. Use a fresh aliquot of the enzyme. Always store enzymes according to the manufacturer's instructions.
4. Presence of Inhibitors: Your sample may contain endogenous or exogenous inhibitors of β-glucuronidase (e.g., D-glucuronic acid, D-galacturonic acid).[3]4. Consider sample purification steps to remove potential inhibitors. If inhibitors are suspected in tissue samples, the addition of a known amount of a standard glucuronide can serve as an internal control for hydrolysis efficiency.[7]
5. Insufficient Enzyme Concentration: The amount of enzyme is not sufficient to hydrolyze the substrate completely within the given time.5. Increase the concentration of β-glucuronidase in the reaction mixture. It may be necessary to empirically determine the optimal enzyme concentration for your specific sample type and substrate concentration.
6. Steric Hindrance: The methyl ester group on the glucuronide may sterically hinder the enzyme's active site, slowing down the reaction.6. Increase the incubation time and/or the enzyme concentration. Consider using an enzyme known to be effective on a wide range of glucuronides.
Variable Results/Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in sample extraction and handling can lead to inconsistent results.1. Standardize your sample preparation protocol. Ensure consistent use of inhibitors like D-saccharic acid 1,4-lactone if endogenous β-glucuronidase is a concern.[4]
2. Inaccurate Pipetting: Errors in pipetting reagents, especially the enzyme, can lead to significant variability.2. Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
3. HPLC Issues: Problems with the HPLC system, such as inconsistent injection volumes or detector response, can cause variability.3. Refer to the HPLC troubleshooting guide for issues related to the analytical instrumentation. Ensure the system is properly maintained and calibrated.[8]
Unexpected Peaks in HPLC Chromatogram 1. Contaminants in Sample or Reagents: The sample matrix or reagents may contain interfering substances.1. Run a blank sample (without enzyme) to identify peaks originating from the sample itself. Use high-purity reagents and solvents.
2. Substrate Degradation: this compound may be unstable under certain conditions.2. Assess the stability of your substrate in the reaction buffer without the enzyme over the incubation period.
3. Side Reactions: The enzyme preparation (especially crude preparations like from Helix pomatia) may have other enzymatic activities.3. If using Helix pomatia β-glucuronidase, be aware of its inherent sulfatase activity.[3] If clean hydrolysis is required, use a more purified enzyme source like recombinant E. coli β-glucuronidase.[2]

Quantitative Data Summary

The following tables provide a summary of kinetic parameters and optimal conditions for the hydrolysis of flavonoid-7-O-glucuronides by different β-glucuronidases. Please note that this data is for structurally related compounds and should be used as a reference for optimizing your assay for this compound.

Table 1: Comparison of β-Glucuronidase Activity on Flavonoid-7-O-Glucuronides

Enzyme SourceSubstrateOptimal pHVmax (relative)Km (µM)Reference
E. coliBaicalin (a flavone-7-O-glucuronide)6.0Higher for Baicalin-[1]
Helix pomatiaWogonoside (a flavone-7-O-glucuronide)4.0Higher for Wogonoside-[1]
Human NeutrophilQuercetin-7-glucuronide3.5-5.0-~100[9]
Human RecombinantQuercetin-7-glucuronide3.5-5.0-~200[9]

Table 2: General Reaction Conditions for Enzymatic Hydrolysis of Flavonoid Glucuronides

ParameterRecommended ConditionNotes
Enzyme β-Glucuronidase from E. coli or Helix pomatiaE. coli is generally preferred for higher specificity.
pH E. coli: 6.0-7.0, Helix pomatia: 4.5-5.0pH is critical and enzyme-dependent.
Temperature 37°CCan be optimized between 25°C and 45°C.
Incubation Time 1-24 hoursDependent on enzyme and substrate concentration.
Inhibitor (for tissue samples) D-saccharic acid 1,4-lactoneTo prevent ex vivo hydrolysis.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add your sample containing this compound.

    • Add the appropriate buffer (e.g., sodium phosphate (B84403) buffer for pH 6.8 or sodium acetate (B1210297) buffer for pH 5.0).

    • If using tissue extracts, add D-saccharic acid 1,4-lactone to a final concentration of 10-20 µM to inhibit endogenous β-glucuronidase activity.[4]

  • Enzyme Addition:

    • Add β-glucuronidase (e.g., from E. coli or Helix pomatia) to the reaction mixture. The final concentration should be optimized, but a starting point of 500-1000 units/mL is recommended.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2-4 hours). The optimal incubation time should be determined by performing a time-course experiment.

  • Reaction Termination:

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis of Apigenin
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for flavonoid analysis.[10][11]

  • Mobile Phase: A gradient of (A) water with 0.1% phosphoric acid and (B) acetonitrile is a common mobile phase system.[10][11]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10][11]

  • Detection: Apigenin can be detected at approximately 335 nm.[10]

  • Quantification: Create a standard curve using known concentrations of an apigenin standard to quantify the amount of apigenin produced in your samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Sample Sample containing This compound Buffer Add appropriate reaction buffer (pH dependent) Sample->Buffer Inhibitor Add inhibitor (optional) (e.g., D-saccharic acid 1,4-lactone) Buffer->Inhibitor Enzyme Add β-glucuronidase Inhibitor->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Quench Terminate reaction (e.g., with cold methanol) Incubate->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge HPLC Analyze supernatant by HPLC Centrifuge->HPLC Quantify Quantify apigenin HPLC->Quantify

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Troubleshooting_Logic Start Incomplete Hydrolysis pH Is pH optimal for the enzyme? Start->pH Temp Is temperature correct (e.g., 37°C)? pH->Temp Yes Solution Adjust pH, re-run pH->Solution No Enzyme_Activity Is the enzyme active? Temp->Enzyme_Activity Yes Solution2 Adjust temperature, re-run Temp->Solution2 No Inhibitors Are inhibitors present in the sample? Enzyme_Activity->Inhibitors Yes Solution3 Use fresh enzyme, re-run Enzyme_Activity->Solution3 No Concentration Is enzyme concentration sufficient? Inhibitors->Concentration No Solution4 Purify sample or use internal control Inhibitors->Solution4 Yes Time Is incubation time long enough? Concentration->Time Yes Solution5 Increase enzyme conc. Concentration->Solution5 No Solution6 Increase incubation time Time->Solution6 No

Caption: Troubleshooting logic for incomplete enzymatic hydrolysis.

Apigenin_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects Apigenin Apigenin PI3K PI3K Apigenin->PI3K inhibits ERK ERK Apigenin->ERK inhibits JNK JNK Apigenin->JNK inhibits p38 p38 Apigenin->p38 inhibits IKK IKK Apigenin->IKK inhibits Apoptosis Apoptosis Apigenin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Simplified signaling pathways modulated by apigenin.

References

Contamination issues in Apigenin 7-O-methylglucuronide sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apigenin (B1666066) 7-O-methylglucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions regarding contamination and other common issues encountered during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Recovery of Apigenin 7-O-methylglucuronide

  • Question: I am experiencing very low or no detectable levels of this compound in my sample after extraction. What could be the cause?

  • Answer: Low recovery can stem from several factors throughout the sample preparation workflow. Here are the primary causes and troubleshooting steps:

    • Inadequate Extraction Solvent: this compound is highly hydrophilic. Ensure your extraction solvent system is polar enough to efficiently extract the analyte from the sample matrix. Traditional non-polar solvents may not be effective.

    • Analyte Instability and Degradation: Flavonoid glucuronides can be unstable under certain conditions. They are susceptible to hydrolysis back to their aglycone form (Apigenin) in acidic or alkaline environments, especially when heated.[1][2][3][4] Consider the pH of your extraction buffer and avoid high temperatures. A study on a similar flavonoid showed degradation at 80°C in an acidic environment and instability in alkaline mediums regardless of temperature.[4]

    • Inefficient Solid Phase Extraction (SPE): If using SPE, ensure the cartridge type and elution solvent are optimized for a hydrophilic compound. A common issue is the low recovery of hydrophilic analytes if the SPE protocol is not properly tailored.[5] One study successfully used SPE to process bile samples, removing over 90% of interfering bile acids and achieving recoveries of over 85% for apigenin glucuronide.[6][7]

    • Matrix Encapsulation: In complex matrices like bile, bile acids can form micelles that encapsulate the analyte, preventing its extraction.[7] An effective sample cleanup method, such as a validated SPE procedure, is crucial to overcome this.[6][7]

Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

  • Question: My quantitative results for this compound are inconsistent and show significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?

  • Answer: What you are describing are matrix effects, a common challenge in LC-MS/MS analysis where components of the sample matrix interfere with the ionization of the target analyte.[8]

    • Cause: Co-eluting substances from the sample matrix (e.g., salts, lipids, proteins, bile acids) can compete with your analyte for ionization, leading to a suppressed signal, or in some cases, an enhanced one.[8] This is a well-documented issue in the analysis of flavonoid glucuronides in biological samples.[6][7]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

        • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like bile and blood. A validated SPE method can remove a significant portion of matrix components.[6][7]

        • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering substances based on their differential solubility in immiscible solvents.[9][10]

        • Protein Precipitation: For samples like blood or plasma, protein precipitation with a solvent like acetonitrile (B52724) is a common first step to remove the bulk of protein content.[6][7]

      • Optimize Chromatography: Adjust your HPLC/UPLC method to achieve better separation between this compound and the interfering matrix components.

      • Use an Internal Standard: Incorporating a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to your analyte can help compensate for signal suppression.[5]

Issue 3: Unexpected Presence of Apigenin Aglycone

  • Question: I am detecting a significant peak for Apigenin (the aglycone) in my samples, which should primarily contain this compound. Why is this happening?

  • Answer: The presence of the aglycone, Apigenin, is typically due to the hydrolysis of the glucuronide bond. This can happen either intentionally in some analytical approaches or unintentionally due to sample handling and preparation conditions.

    • Acid or Enzymatic Hydrolysis: Some older methods quantify glucuronides indirectly by first hydrolyzing them to the aglycone using acid or enzymes like β-glucuronidase.[1][5] If your protocol includes such a step, this is the expected outcome. However, direct measurement of the intact glucuronide is often preferred for better accuracy and to avoid the variability of the hydrolysis step.[5]

    • Unintentional Hydrolysis: The glycosidic bond can be labile under certain conditions.[11]

      • pH: Exposure to strongly acidic or basic conditions during extraction or storage can cleave the glucuronide.[1]

      • Temperature: High temperatures, especially in combination with non-neutral pH, can accelerate hydrolysis.[2][3]

      • Enzymatic Activity: If the sample is of biological origin and not properly handled (e.g., stored without inhibitors), endogenous enzymes could still be active.

    • Prevention: To ensure you are measuring the intact glucuronide, maintain a neutral pH throughout sample preparation and storage, avoid excessive heat, and use fresh or properly stored samples. For long-term storage, freezing at -20°C or -80°C is recommended.[12][13]

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to prepare blood/plasma samples for this compound analysis?

    • A1: A common and effective method is protein precipitation followed by further cleanup if necessary. Blood samples can be prepared using a protein precipitation method with an organic solvent like acetonitrile.[6][7] For highly complex matrices or when low detection limits are required, subsequent solid-phase extraction (SPE) is recommended to minimize matrix effects.[6][7]

  • Q2: How stable is this compound in solution and during storage?

    • A2: Stability depends on the storage conditions. Stock solutions should be prepared fresh whenever possible. If advance preparation is needed, it is recommended to store aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[13] For longer-term storage of solid material, -20°C in a well-closed container protected from light is advised.[12][13] A study on a similar compound in a cream formulation showed minimal degradation (-0.6% change) when stored at 15°C for 43 hours.[9] However, flavonoids can be sensitive to temperature, pH, and the presence of metal ions, which can impair stability.[14][15]

  • Q3: Can I use a hydrolysis method to measure the total amount of Apigenin?

    • A3: Yes, acid, basic, or enzymatic hydrolysis can be used to cleave the glucuronide and measure the resulting aglycone (Apigenin) as an indirect measure of the total conjugate.[1] However, this method has drawbacks, including the potential for incomplete or inefficient deconjugation and the inability to distinguish between different glucuronide isomers.[5] Direct measurement of the intact this compound is generally considered more accurate and selective.[5]

  • Q4: What are typical quantitative parameters I should expect from a validated LC-MS/MS method?

    • A4: Based on published literature for similar flavonoid glucuronides, you can expect the following performance characteristics from a robustly validated method:

      • Recovery: Greater than 85%.[6][7]

      • Matrix Effects: Less than 20% signal suppression/enhancement.[6][7]

      • Linearity: A wide linear range, for example, 1.56 nM to 4000 nM in blood and 10 nM to 5000 nM in bile.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data from relevant studies, providing a benchmark for your experimental results.

ParameterMatrixValueReference
Analyte Recovery Bile & Blood> 85%[6][7]
Matrix Effect Bile & Blood< 20%[6][7]
Linear Range (Bile) Bile10 nM - 5000 nM[6][7]
Linear Range (Blood) Blood1.56 nM - 4000 nM[6][7]
Short-term Stability Cream Formulation-0.6% change after 43h at 15°C[9]
Storage (Stock Solution) SolventUseable for up to two weeks at -20°C[13]
Storage (Powder) Solid3 years at -20°C[12]

Experimental Protocols

Protocol 1: Sample Preparation from Blood using Protein Precipitation

This protocol is adapted from methodologies used for quantifying flavonoid glucuronides in blood samples.[6][7]

  • Aliquoting: Thaw frozen blood samples on ice. Pipette a small volume (e.g., 50 µL) of the blood sample into a microcentrifuge tube.

  • Internal Standard: Add the internal standard solution.

  • Precipitation: Add 3-4 volumes of ice-cold acetonitrile (e.g., 150-200 µL).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Bile using Solid Phase Extraction (SPE)

This protocol is based on a validated method for removing interfering bile acids and concentrating flavonoid glucuronides.[6][7]

  • Sample Dilution: Dilute the bile sample with a suitable buffer (e.g., 0.1% formic acid in water).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) by washing with methanol (B129727) followed by equilibration with water or the initial buffer.

  • Sample Loading: Load the diluted bile sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5-10% methanol in water) to remove salts and highly polar interferences.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualized Workflows and Pathways

cluster_0 Troubleshooting: Low Analyte Recovery Start Low Recovery Observed Prob1 Inadequate Solvent Polarity? Start->Prob1 Sol1 Increase Solvent Polarity (e.g., higher aqueous content) Prob1->Sol1 Yes Prob2 Analyte Degradation (Hydrolysis)? Prob1->Prob2 No Sol1->Prob2 Sol2 Control pH (neutral) Avoid High Temperatures Prob2->Sol2 Yes Prob3 Inefficient SPE Cleanup? Prob2->Prob3 No Sol2->Prob3 Sol3 Optimize SPE Cartridge, Loading, and Elution Steps Prob3->Sol3 Yes End Improved Recovery Prob3->End No Sol3->End cluster_1 Experimental Workflow for Biological Samples cluster_blood Blood/Plasma Path cluster_bile Bile Path Sample Biological Sample (Blood or Bile) PP Protein Precipitation (e.g., Acetonitrile) Sample->PP Dilute Dilute Sample Sample->Dilute Centrifuge1 Centrifugation PP->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis SPE Solid Phase Extraction (SPE) (Cleanup) Dilute->SPE Elute Elute Analyte SPE->Elute Elute->Analysis cluster_2 Relationship of Analyte and Common Contaminants Analyte This compound (Target Analyte) Hydrolysis Hydrolysis (Acid, Base, Heat, Enzyme) Analyte->Hydrolysis LCMS LC-MS Signal Analyte->LCMS Desired Signal Aglycone Apigenin (Aglycone) (Hydrolysis Product/ Potential Contaminant) Hydrolysis->Aglycone Aglycone->LCMS Interferes with Quantification Matrix Matrix Components (Bile Acids, Lipids, Salts... Source of Signal Suppression) Matrix->LCMS Causes Signal Suppression

References

Technical Support Center: Solid-Phase Extraction of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Apigenin 7-O-methylglucuronide during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its recovery in SPE?

A1: this compound is a moderately acidic and polar compound. Its structure includes a flavonoid aglycone and a negatively charged methylglucuronide moiety at physiological pH. This dual nature—a hydrophobic core with a highly polar, ionizable group—is the most critical factor in designing an effective SPE protocol. Its solubility is low in water and ethanol (B145695) but higher in solvents like DMSO and DMF[1][2]. The stability of the compound can also be affected by pH, temperature, and the presence of metal ions, which can contribute to low recovery if not controlled[3][4].

Q2: Which type of SPE sorbent is most suitable for this compound?

A2: Due to the compound's characteristics, two main types of sorbents are recommended:

  • Polymeric Reversed-Phase Sorbents: Water-wettable copolymers like Oasis HLB are excellent choices. They provide strong retention for the flavonoid's hydrophobic core without the risk of the sorbent bed drying, which can be an issue with silica-based C18 sorbents when dealing with highly aqueous samples[5][6]. This type of sorbent allows for a simplified 3-step SPE protocol (load, wash, elute)[5][7].

  • Mixed-Mode Sorbents: These sorbents offer both reversed-phase and ion-exchange retention mechanisms. A mixed-mode sorbent with anion exchange properties would be particularly effective for this compound, as it can be retained by both hydrophobic interactions and the ionic attraction of its negatively charged glucuronide group[8][9][10]. This dual retention allows for more rigorous washing steps, leading to cleaner extracts.

Q3: Why is the pH of the sample and solvents so important for the recovery of this compound?

A3: The pH is critical because it controls the ionization state of the glucuronic acid moiety. To ensure strong retention on a reversed-phase or mixed-mode anion exchange sorbent, the sample should be acidified (e.g., to pH 2-4). This suppresses the ionization of the carboxylic acid group, making the molecule less polar and enhancing its retention through hydrophobic interactions. Conversely, to elute the compound from an anion exchange sorbent, the pH of the elution solvent should be increased to neutralize the positive charge on the sorbent or to ensure the analyte is fully ionized and repelled. For elution from a reversed-phase sorbent, a high percentage of organic solvent is the primary driver, but pH can still play a role in ensuring complete desorption.

Q4: What is a typical expected recovery rate for flavonoids like this compound with an optimized SPE method?

A4: With a well-optimized SPE method, recovery rates for flavonoids are generally high. Published methods for various flavonoids often report recoveries in the range of 90% to over 100%[11][12]. If your recovery is significantly below 85%, it indicates a need for method optimization.

Troubleshooting Guide for Low Recovery

The first step in troubleshooting is to determine at which stage of the SPE process the analyte is being lost. This can be done by collecting and analyzing the fractions from each step: the flow-through after loading, each wash solution, and the final eluate[13].

Table 1: Troubleshooting Low Recovery of this compound

Problem Symptom Potential Cause Recommended Solution Expected Outcome
Analyte found in the flow-through 1. Incorrect Sorbent Choice: The sorbent is not retentive enough for this polar compound.Switch to a more suitable sorbent like a water-wettable polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode anion exchange sorbent.Increased retention and significantly reduced analyte in the flow-through.
2. Inappropriate Sample pH: The glucuronide moiety is ionized, increasing polarity and reducing retention on reversed-phase sorbents.Acidify the sample to a pH of 2-4 with a compatible acid (e.g., formic acid, phosphoric acid) before loading.Enhanced retention due to suppression of ionization.
3. Sample Solvent is too Strong: The organic content of the sample solvent is too high, preventing the analyte from binding to the sorbent.Dilute the sample with water or a weak aqueous buffer to reduce the organic content to <5%.Improved binding of the analyte to the SPE sorbent.
4. High Flow Rate during Loading: Insufficient contact time between the analyte and the sorbent.Decrease the flow rate during sample loading to approximately 1 mL/min.Allows for proper partitioning and binding of the analyte to the sorbent.
Analyte found in the wash solution 1. Wash Solvent is too Strong: The wash solvent has too much organic content, prematurely eluting the analyte.Decrease the organic percentage in the wash solvent. A wash with 5-10% methanol (B129727) in acidified water is a good starting point.Removal of interferences without significant loss of the target analyte.
2. Incorrect pH of Wash Solvent: The pH of the wash solution is too high, causing the analyte to ionize and elute.Ensure the wash solvent is at the same or a slightly lower pH than the loading solution.Maintained retention of the analyte during the wash step.
Analyte not found in any fraction (stuck on the cartridge) 1. Elution Solvent is too Weak: The solvent is not strong enough to disrupt the interactions between the analyte and the sorbent.Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). For mixed-mode sorbents, ensure the pH is appropriate to disrupt ionic interactions (e.g., a basic modifier like ammonium (B1175870) hydroxide (B78521) in the elution solvent).Complete elution of the analyte from the sorbent.
2. Insufficient Elution Volume: Not enough solvent was used to completely desorb the analyte from the sorbent bed.Increase the volume of the elution solvent and consider applying it in two smaller aliquots to ensure complete elution.Full recovery of the retained analyte.
3. Analyte Degradation: The compound is unstable under the extraction conditions (e.g., extreme pH, high temperature).Perform the extraction at a lower temperature and avoid harsh pH conditions if possible. Check the stability of the analyte in the chosen solvents[3][4].Minimized loss of analyte due to degradation.

Recommended Experimental Protocol

This protocol is a starting point for the solid-phase extraction of this compound from a biological matrix like plasma, using a water-wettable polymeric reversed-phase sorbent (e.g., Oasis HLB).

1. Sample Pre-treatment:

  • To 100 µL of plasma, add an internal standard.

  • Add 200 µL of 2% formic acid in water to acidify the sample and precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for loading onto the SPE cartridge.

2. Solid-Phase Extraction (Simplified 3-Step Protocol):

  • Step 1: Load

    • Directly load the supernatant from the pre-treatment step onto the Oasis HLB cartridge (e.g., 30 mg, 1 mL).
    • Use a slow and consistent flow rate of approximately 1 mL/min.

  • Step 2: Wash

    • Wash the cartridge with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar interferences.
    • Dry the cartridge under vacuum for 1 minute to remove the aqueous wash solvent.

  • Step 3: Elute

    • Elute the analyte with 2 x 0.5 mL of methanol containing 0.1% formic acid. Allow the solvent to soak for 1 minute before applying vacuum.
    • Collect the eluate.

3. Dry-down and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Visualizations

SPE_Troubleshooting_Workflow cluster_flowthrough Analyte in Flow-through? cluster_ft_causes Potential Causes cluster_wash Analyte in Wash? cluster_wash_causes Potential Causes cluster_no_elution Analyte Not in Any Fraction? cluster_no_elute_causes Potential Causes start Start: Low Recovery of Analyte check_fractions Analyze All Fractions: - Flow-through - Wash(es) - Eluate start->check_fractions ft_yes YES check_fractions->ft_yes wash_yes YES check_fractions->wash_yes no_elute_yes YES check_fractions->no_elute_yes cause_sorbent Incorrect Sorbent ft_yes->cause_sorbent end_node Implement Solution & Re-analyze ft_no NO cause_ph Sample pH too High cause_sorbent->end_node cause_solvent Sample Solvent too Strong cause_ph->end_node cause_solvent->end_node cause_wash_strength Wash Solvent too Strong wash_yes->cause_wash_strength wash_no NO cause_wash_ph Wash pH too High cause_wash_strength->end_node cause_wash_ph->end_node cause_elute_strength Elution Solvent too Weak no_elute_yes->cause_elute_strength cause_elute_volume Insufficient Elution Volume cause_elute_strength->end_node cause_degradation Analyte Degradation cause_elute_volume->end_node cause_degradation->end_node

Caption: Troubleshooting workflow for low SPE recovery.

Analyte_Properties cluster_properties Key Chemical Properties cluster_implications Implications for SPE analyte This compound prop1 Polar & Moderately Acidic analyte->prop1 Influences prop2 Hydrophobic Flavonoid Core analyte->prop2 Influences prop3 Ionizable Glucuronide Moiety analyte->prop3 Influences prop4 pH-Dependent Stability analyte->prop4 Influences impl1 Requires Polar-Compatible Sorbent (e.g., Polymeric RP, Mixed-Mode) prop1->impl1 impl2 Retention via Hydrophobic Interactions prop2->impl2 impl3 Retention via Anion Exchange (Requires pH control) prop3->impl3 impl4 Requires Mild Conditions (pH, Temp) to Prevent Loss prop4->impl4

Caption: Key properties of the analyte and their SPE implications.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Apigenin 7-O-methylglucuronide, benchmarked against alternative analytical techniques. The information presented is grounded in experimental data and adheres to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the drug development pipeline, directly impacting the reliability of pharmacokinetic, stability, and quality control data. Below is a comparative summary of a validated HPLC method for this compound alongside alternative methods like High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS). The data for HPTLC and UHPLC-MS/MS are based on the analysis of structurally similar flavonoid glucuronides and are presented as representative performance characteristics.

Parameter HPLC-UV (Apigenin 7-O-glucuronide) HPTLC (for Apigenin) LC-MS/MS (for Apigenin-7-O-glucuronide)
Linearity Range 60 - 140% of target concentration200 - 1200 ng/band1.56 - 4000.0 nM (in blood)
Correlation Coefficient (r²) > 0.995[1]0.9942[2]> 0.99[3]
Precision (%RSD) < 2%Intraday: 0.342-0.590, Interday: 0.874-1.139Intra-day: < 5.8%, Inter-day: 3.0-10.0%
Accuracy (% Recovery) Not explicitly stated99.15% - 101.53%[4]91.2% - 113.3%
Limit of Detection (LOD) 0.288 µg/mL[1]71.06 ng/spot[4]Not explicitly stated, LLOQ is 1.56 nM
Limit of Quantitation (LOQ) 0.873 µg/mL[1]230.33 ng/spot[4]1.56 nM (in blood)[3]

Key Observations:

  • Sensitivity: LC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantitation compared to HPLC-UV and HPTLC. This makes it the preferred method for bioanalytical studies where concentrations are typically very low.

  • Linearity: All three methods demonstrate excellent linearity over their respective concentration ranges.

  • Precision and Accuracy: Both HPLC and HPTLC show high precision and accuracy, making them suitable for routine quality control applications.

  • Throughput: HPTLC allows for the simultaneous analysis of multiple samples, potentially offering higher throughput for screening purposes. UHPLC systems, due to their higher operating pressures and smaller particle size columns, provide faster analysis times compared to conventional HPLC.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. Below is the experimental protocol for a validated HPLC method for the quantification of this compound.

HPLC Method Validation Protocol for this compound

1. Objective: To validate a precise, accurate, and specific reverse-phase HPLC method for the quantitative determination of this compound in a given matrix, in accordance with ICH Q2(R2) guidelines.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Analytical grade formic acid

  • Internal standard (e.g., Baicalin)

  • Blank matrix

3. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 335 nm).

  • Injection Volume: 10 µL.

4. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by comparing the chromatograms of the blank matrix, the matrix spiked with the analyte and internal standard, and a standard solution.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration is performed on the same day. The relative standard deviation (%RSD) should be within acceptable limits (typically ≤ 2%).

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, by different analysts, or with different equipment. The %RSD between the results from different days is calculated.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizing the Workflow

To better illustrate the logical flow of the HPLC method validation process, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_objective Define Analytical Method Objective select_parameters Select Validation Parameters (ICH Q2) define_objective->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_samples Prepare Standard and Sample Solutions set_criteria->prepare_samples perform_analysis Perform HPLC Analysis prepare_samples->perform_analysis collect_data Collect Chromatographic Data perform_analysis->collect_data evaluate_specificity Specificity collect_data->evaluate_specificity evaluate_linearity Linearity & Range collect_data->evaluate_linearity evaluate_precision Precision (Repeatability & Intermediate) collect_data->evaluate_precision evaluate_accuracy Accuracy (% Recovery) collect_data->evaluate_accuracy evaluate_sensitivity LOD & LOQ collect_data->evaluate_sensitivity evaluate_robustness Robustness collect_data->evaluate_robustness validation_report Prepare Validation Report evaluate_specificity->validation_report evaluate_linearity->validation_report evaluate_precision->validation_report evaluate_accuracy->validation_report evaluate_sensitivity->validation_report evaluate_robustness->validation_report method_sop Finalize Standard Operating Procedure (SOP) validation_report->method_sop

Caption: Workflow for HPLC Method Validation.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Biological Matrix (e.g., Plasma, Tissue) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction concentration Evaporation and Reconstitution extraction->concentration injection Autosampler Injection concentration->injection separation C18 Reverse-Phase Column Separation injection->separation detection UV/DAD Detection separation->detection integration Peak Integration detection->integration quantification Quantification against Calibration Curve integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental Workflow for Sample Analysis.

References

Cross-Validation of Analytical Methods for Apigenin 7-O-methylglucuronide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate quantification of apigenin (B1666066) 7-O-methylglucuronide, a significant metabolite of the dietary flavonoid apigenin, is crucial for pharmacokinetic studies, drug metabolism research, and the quality control of herbal products. This guide provides a comparative overview of two predominant analytical techniques for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is compiled from validated methods to assist researchers in selecting the most appropriate technique for their specific needs.

Comparative Analysis of Quantification Methods

The choice of an analytical method is contingent on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-DAD and LC-MS/MS for the quantification of apigenin 7-O-methylglucuronide and other flavonoids.

Performance ParameterHPLC-DADLC-MS/MS
Linearity (r²) > 0.995[1]> 0.98[2]
Accuracy (% Recovery) 101.4%[1]Not explicitly stated for A7OG, but typically 93-103% for flavonoids
Precision (% RSD) < 0.56%[1]< 15%
Limit of Detection (LOD) 0.288 µg/mL[1]Not explicitly stated for A7OG, but typically < 5 nM for flavonoids
Limit of Quantitation (LOQ) 0.873 µg/mL[1]10 nM (in bile)[2], 1.56 nM (in blood)[2]
Specificity HighVery High
Cost ModerateHigh
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical findings.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method has been successfully applied to quantify apigenin 7-O-glucuronide in topical cream formulations.[1][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh 5 grams of the cream formulation.

    • Add 20 mL of dichloromethane (B109758) as the organic solvent.

    • Perform liquid-liquid extraction to separate the analyte from the cream matrix.[1]

    • The extract is then ready for HPLC analysis without the need for evaporation and reconstitution steps.[3][4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution using (A) distilled water with 0.1% phosphoric acid and (B) acetonitrile (B52724).[1]

    • Flow Rate: 1 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 335 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Quantification: Quantification is achieved by constructing a calibration curve with known concentrations of apigenin 7-O-glucuronide standards. The peak area of the analyte is proportional to its concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This robust method is suitable for the quantification of flavonoid glucuronides, including apigenin 7-O-glucuronide, in complex biological matrices like bile and blood.[2][5]

  • Sample Preparation:

    • Bile Samples (Solid-Phase Extraction - SPE): Bile samples are processed using SPE to remove interfering substances such as bile acids.[5]

    • Blood Samples (Protein Precipitation): Blood samples are prepared by protein precipitation.[5]

  • Chromatographic Conditions:

    • Column: Resteck HPLC column (50 mm × 2.1 mm ID, 1.7 μm).[5]

    • Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.[5]

  • Mass Spectrometric Conditions:

    • Instrument: AB Sciex 5500 Qtrap mass spectrometer.[5]

    • Ionization Mode: Positive ion mode.

    • Analysis Method: Multiple Reaction Monitoring (MRM).[5] The MS/MS spectrum for apigenin-7-O-glucuronide shows a precursor ion at m/z 447.0.[2]

  • Quantification: A calibration curve is generated by spiking known concentrations of the analyte into the blank biological matrix. The concentration of apigenin 7-O-glucuronide in the samples is determined from this curve.

Visualized Workflows and Pathways

To further elucidate the processes, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Processing Sample Sample (e.g., Cream, Blood, Bile) Extraction Extraction (LLE, SPE, or PP) Sample->Extraction Extract Analyte Extract Extraction->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC Detection Detection (DAD or MS/MS) HPLC->Detection Chromatogram Chromatogram/ Mass Spectrum Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Concentration Result Quantification->Result

General workflow for the quantification of this compound.

Signaling_Pathway Apigenin Apigenin Metabolism Metabolism (Glucuronidation) Apigenin->Metabolism A7OG This compound Metabolism->A7OG Target Cellular Target (e.g., Kinase, Receptor) A7OG->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Response Biological Response (e.g., Anti-inflammatory) Pathway->Response

Hypothetical signaling pathway involving this compound.

References

A Comparative Analysis of the Bioactivity of Apigenin 7-O-methylglucuronide and Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the anticancer, anti-inflammatory, and antioxidant properties of apigenin (B1666066) and its methylated glucuronide derivative.

This guide provides a comprehensive comparison of the bioactivities of Apigenin 7-O-methylglucuronide and its parent compound, apigenin. The information presented is collated from various in vitro studies, with a focus on quantitative data to facilitate an objective assessment of their therapeutic potential. While direct comparative studies are limited, this guide aims to provide a clear overview based on available scientific literature.

I. Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound (and its methyl ester) and apigenin. It is important to note that the data for the two compounds are largely from separate studies, and therefore, direct comparisons should be made with caution, considering the different experimental conditions.

Table 1: Comparative Anticancer Activity
CompoundCell LineAssayIC50 ValueSource / Notes
Apigenin 7-O-β-D-glucuronide methyl ester MCF-7 (Breast Cancer)MTT Assay40.17 µg/mLDose-dependent activity observed up to 100 µg/mL.[1][2]
Apigenin HCT116 (Colon Cancer)MTT Assay62 µMCompared with Apigenin-7-O-glucoside.[3]
Apigenin Caki-1 (Renal Cancer)CCK-8 Assay27.02 µM[4]
Apigenin ACHN (Renal Cancer)CCK-8 Assay50.40 µM[4]
Apigenin NC65 (Renal Cancer)CCK-8 Assay23.34 µM[4]
Apigenin HL60 (Leukemia)Viability Assay30 µM[5]
Apigenin HeLa (Cervical Cancer)Viability Assay~50 µMInhibited growth by 52.5–61.6% at 50 µM.[6]
Apigenin C33A (Cervical Cancer)Viability Assay~50 µMInhibited growth by 46.1–58.6% at 50 µM.[6]
Apigenin MCF-7 (Breast Cancer)Dose-Response2.3 µM (with Doxorubicin)Synergistic effect with doxorubicin.[7]
Apigenin MDA-MB-231 (Breast Cancer)Dose-Response4.1 µM (with Doxorubicin)Synergistic effect with doxorubicin.[7]
Apigenin-7-O-glucoside HCT116 (Colon Cancer)MTT Assay15 µMShown to be more potent than apigenin in this study.[3]
Table 2: Comparative Anti-inflammatory Activity
CompoundCell Line / ModelActivity MeasuredIC50 Value / InhibitionSource / Notes
Apigenin 7-O-β-D-glucuronide RAW 264.7 MacrophagesNO, PGE2, TNF-α ProductionDose-dependent inhibitionLPS-stimulated.[8]
Apigenin 7-O-β-D-glucuronide methyl ester RAW 264.7 MacrophagesTNF-α ProductionIC50 of 83.78 µg/mLLPS-stimulated.[9]
Apigenin 7-O-β-D-glucuronide methyl ester RAW 264.7 MacrophagesIL-1β ProductionSignificant inhibition at 50 & 100 µg/mLLPS-stimulated.[10]
Apigenin RAW 264.7 MacrophagesPro-inflammatory CytokinesSignificant suppressionLPS-stimulated.[11][12]
Apigenin RAW 264.7 MacrophagesIL-10 and TNF-α ExpressionSignificant decrease at 30 µMLPS-stimulated.[12]
Apigenin Rat Intestinal Epithelial (IEC-6) cellsIL-1β, IL-6, PGE2 ProductionSignificant reductionTNF-α stimulated.[13]
Table 3: Comparative Antioxidant Activity
CompoundAssayIC50 Value / ActivitySource / Notes
Apigenin 7-O-β-D-glucuronide methyl ester DPPH Radical ScavengingIC50 of 36.38 µg/mL[14]
Apigenin DPPH Radical ScavengingIC50 of 8.5 µM
Apigenin ABTS Radical ScavengingIC50 of 344 µg/mL[15]
Apigenin FRAP Assay133.26 ± 9.17 (at 1 mg/mL)Concentration-dependent.[15]
Apigenin ORAC AssayHigh radical absorbance capacity[16]

II. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or apigenin for a specified period, typically 24 to 72 hours.

  • MTT Incubation: Following treatment, the media is removed, and 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in serum-free media) is added to each well. The plates are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3][17]

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound or apigenin for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to those in the LPS-only stimulated wells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This method is used to determine the free radical scavenging capacity of the compounds.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).

  • Reaction Mixture: Various concentrations of this compound or apigenin are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

III. Signaling Pathways and Experimental Workflows

The bioactivity of these compounds is mediated through their interaction with various cellular signaling pathways.

Signaling Pathways

Signaling_Pathways cluster_A7MG This compound cluster_Apigenin Apigenin A7MG This compound MAPK_A7MG MAPK Pathway (p38, ERK) A7MG->MAPK_A7MG Inhibits AP1_A7MG AP-1 MAPK_A7MG->AP1_A7MG Inhibits Activation Inflammation_A7MG Inflammation (↓ NO, PGE2, TNF-α) AP1_A7MG->Inflammation_A7MG Reduces Apigenin Apigenin PI3K_Akt PI3K/Akt/mTOR Apigenin->PI3K_Akt Inhibits MAPK_Apigenin MAPK/ERK Apigenin->MAPK_Apigenin Inhibits NFkB NF-κB Apigenin->NFkB Inhibits JAK_STAT JAK/STAT Apigenin->JAK_STAT Inhibits Apoptosis Apoptosis Apigenin->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_Apigenin->Proliferation Inflammation_Apigenin Inflammation NFkB->Inflammation_Apigenin JAK_STAT->Proliferation

Caption: Comparative overview of signaling pathways modulated by this compound and Apigenin.

Experimental Workflow: MTT Assay

MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate overnight to allow cell adherence step1->step2 step3 Treat cells with varying concentrations of test compound step2->step3 step4 Incubate for 24-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 3-4 hours (Formazan formation) step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Analyze data and determine IC50 step8->end

Caption: Generalized experimental workflow for the MTT cell viability assay.

References

A Comparative In Vitro Analysis of Apigenin 7-O-methylglucuronide and Other Apigenin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological activities of Apigenin (B1666066) 7-O-methylglucuronide and other prominent apigenin glycosides, including apigenin-7-O-glucoside and apigenin-7-O-glucuronide. The information presented herein is collated from various scientific studies to aid researchers in their exploration of these compounds for potential therapeutic applications.

Introduction

Apigenin, a naturally occurring flavone, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] In nature, apigenin is frequently found in its glycosidic forms, where a sugar moiety is attached to the apigenin aglycone. This glycosylation can significantly influence the compound's solubility, bioavailability, and biological activity. This guide focuses on a comparative analysis of the in vitro effects of Apigenin 7-O-methylglucuronide and other key apigenin glycosides to provide a comprehensive resource for the research community.

Data Presentation

The following tables summarize the available quantitative data from in vitro studies on the cytotoxic, antifungal, and anti-inflammatory activities of apigenin and its glycosides.

Table 1: Comparative Cytotoxic Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
ApigeninHeLa (Cervical Cancer)More active than Apigenin-7-O-glucoside[3]
Apigenin-7-O-glucosideHeLa (Cervical Cancer)18.28[3]
ApigeninHCT116 (Colon Cancer)62[1]
Apigenin-7-O-glucosideHCT116 (Colon Cancer)15[1]
Apigenin-7-O-β-D-glucuronide methyl esterMCF-7 (Breast Cancer)40.17 µg/ml[4]

Table 2: Comparative Antifungal Activity (MIC and MFC values in mg/mL)

CompoundCandida SpeciesMIC (mg/mL)MFC (mg/mL)Reference
ApigeninC. albicans (clinical isolates)0.100.20[1]
Apigenin-7-O-glucosideC. albicans (clinical isolates)0.05 - 0.100.05 - 0.10[1]
ApigeninC. krusei0.150.30[1]
Apigenin-7-O-glucosideC. krusei0.150.30[1]

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayModelKey FindingsReference
Apigenin-7-O-β-D-glucuronideInhibition of pro-inflammatory cytokinesLPS-induced RAW 264.7 macrophagesDecreased translocation of c-Jun, inhibited p38 MAPK and ERK phosphorylation.[5]
Apigenin-7-O-β-D-glucuronide methyl esterInhibition of IL-1β productionLPS-induced RAW 264.7 macrophagesDose-dependent inhibition of IL-1β production.[6]
Apigenin-7-O-glucosideInhibition of ROS formationH₂O₂-induced RAW264.7 cellsInhibited ROS formation.[7]
Apigenin-7-O-glucuronideInhibition of TNF-α and nitrite (B80452) releaseLPS-activated macrophagesInhibits TNF-α and total nitrite release.[8]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the apigenin glycosides and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.[9][10][11][12][13]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Sample Preparation: Prepare different concentrations of the apigenin glycosides in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Data Analysis: The percentage of radical scavenging activity is calculated as: [ (A₀ - A₁) / A₀ ] x 100, where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.[14]

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay determines the effect of the compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the apigenin glycosides for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined using a sodium nitrite standard curve.

Mandatory Visualizations

Signaling Pathway Diagrams

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) AP1->Pro_inflammatory_Cytokines Transcription Apigenin_Glycosides Apigenin Glycosides (e.g., Apigenin-7-O-β-D-glucuronide) Apigenin_Glycosides->MAPK Inhibition

Caption: Proposed anti-inflammatory signaling pathway of apigenin glycosides.

Experimental Workflow Diagrams

mtt_assay_workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed Cells in 96-well plate B Treat with Apigenin Glycosides A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizer (DMSO) E->F G Measure Absorbance (570 nm) F->G H H G->H Calculate Cell Viability and IC50

Caption: Workflow for the MTT cell viability assay.

dpph_assay_workflow A Prepare Apigenin Glycoside Solutions (in Methanol) C Mix Sample and DPPH Solution A->C B Prepare DPPH Solution (0.1 mM in Methanol) B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate Scavenging Activity (%) E->F

References

A Comparative Guide to Internal Standards for the Accurate Quantification of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential internal standards for the accurate quantification of Apigenin (B1666066) 7-O-methylglucuronide, a key metabolite in drug development and metabolism studies. Due to the current lack of a commercially available stable isotope-labeled standard for Apigenin 7-O-methylglucuronide, this document outlines suitable alternatives and provides the necessary experimental protocols to ensure precise and reliable analytical results.

Introduction to a Critical Analytical Need

Apigenin, a widely studied flavonoid, undergoes extensive metabolism, including glucuronidation and subsequent methylation. The accurate quantification of its metabolites, such as this compound, is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments. The use of an appropriate internal standard (IS) is crucial to correct for variations in sample preparation, chromatographic injection, and instrument response, thereby ensuring the accuracy and precision of the analytical method. The ideal IS should mimic the analyte's chemical and physical properties as closely as possible.

Comparison of Potential Internal Standards

Given the absence of a dedicated stable isotope-labeled internal standard for this compound, several structurally similar compounds can be considered. The selection of the most appropriate IS will depend on the analytical platform (e.g., HPLC-UV, LC-MS/MS) and the sample matrix.

Internal Standard CandidateChemical StructureRationale for UsePotential AdvantagesPotential Disadvantages
Apigenin 7-O-glucuronide A closely related metabolite of apigenin.Structural similarity ensures comparable extraction recovery and chromatographic behavior.Commercially available. Similar UV chromophore and ionization characteristics to the analyte.Different polarity due to the absence of the methyl group, which may lead to slight differences in retention time.
Baicalin A flavonoid glucuronide.Has been successfully used as an internal standard for the quantification of Apigenin 7-O-glucuronide.[1][2][3]Demonstrated effectiveness in a validated HPLC-DAD method.[1] Commercially available.Structural differences may lead to variations in extraction efficiency and ionization response compared to this compound.
Rutin A flavonoid glycoside.Has been successfully employed as an internal standard for the LC-MS/MS quantification of apigenin-7-O-glucuronide in biological matrices.[4]Proven utility in bioanalytical methods.[4] Commercially available.Larger structural difference compared to the analyte, which could result in more significant variations in analytical behavior.
Genistein 7-O-glucuronide An isoflavone (B191592) glucuronide.Similar flavonoid glucuronide core structure.May exhibit similar chromatographic and mass spectrometric behavior.Differences in the core flavonoid structure (isoflavone vs. flavone) might affect analytical properties.

Recommendation: For initial method development, Apigenin 7-O-glucuronide is the most recommended internal standard due to its high structural similarity to the analyte. If co-elution or other interferences are observed, Baicalin and Rutin represent viable and validated alternatives.

Experimental Protocols

The following are detailed experimental protocols adapted from validated methods for the quantification of the structurally similar Apigenin 7-O-glucuronide. These should be optimized for the specific instrumentation and matrix used in your laboratory.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is recommended for high sensitivity and selectivity, particularly in complex biological matrices.

Sample Preparation (Plasma/Bile):

  • To 100 µL of plasma or bile, add 10 µL of the internal standard working solution (e.g., Rutin at 1 µg/mL in methanol).[4]

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).

  • Inject into the LC-MS/MS system.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (M+H)+ or (M-H)- to be determined, with subsequent fragmentation to the apigenin aglycone.

    • Internal Standard (e.g., Rutin): m/z 611.2 → 303.1[4]

  • Collision Energy and other MS parameters: To be optimized for each compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

This method is suitable for less complex matrices or when LC-MS/MS is not available.

Sample Preparation (e.g., Cream Formulation):

  • Weigh 1 g of the sample into a centrifuge tube.

  • Add 10 mL of methanol and 100 µL of the internal standard working solution (e.g., Baicalin at 1 mg/mL in methanol).[1]

  • Vortex for 5 minutes.

  • Sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 15-30% B

    • 10-25 min: 30-50% B

    • 25-30 min: 50-15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 335 nm[1]

  • Injection Volume: 20 µL

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: LC-MS/MS Method Validation Parameters

ParameterThis compoundInternal Standard (e.g., Rutin)Acceptance Criteria
Linearity (r²) >0.99->0.99
Lower Limit of Quantification (LLOQ) Report value-S/N > 10
Precision (%RSD) <15%-<15% (<20% at LLOQ)
Accuracy (%Bias) ±15%-±15% (±20% at LLOQ)
Recovery (%) Report valueReport valueConsistent and reproducible
Matrix Effect (%) Report valueReport value<15%

Table 2: HPLC-DAD Method Validation Parameters

ParameterThis compoundInternal Standard (e.g., Baicalin)Acceptance Criteria
Linearity (r²) >0.99->0.99
Lower Limit of Quantification (LOQ) Report value-S/N > 10
Precision (%RSD) <15%-<15% (<20% at LOQ)
Accuracy (%Bias) ±15%-±15% (±20% at LOQ)
Recovery (%) Report valueReport valueConsistent and reproducible

Mandatory Visualizations

Experimental Workflow for LC-MS/MS Quantification

experimental_workflow sample Biological Sample (e.g., Plasma, Bile) add_is Spike with Internal Standard (e.g., Rutin) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing is_selection cluster_alternatives Alternative Internal Standards target This compound (Analyte) ideal_is Stable Isotope-Labeled This compound (Ideal IS - Unavailable) target->ideal_is Ideally matched by struct_sim Structural Similarity target->struct_sim physchem_sim Physicochemical Similarity (Polarity, pKa) target->physchem_sim apigenin_glucuronide Apigenin 7-O-glucuronide struct_sim->apigenin_glucuronide Highest physchem_sim->apigenin_glucuronide proven_use Proven Use for Similar Analytes baicalin Baicalin proven_use->baicalin rutin Rutin proven_use->rutin

References

Purity Analysis of Apigenin 7-O-methylglucuronide: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reference standards and active pharmaceutical ingredients is a critical step in ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of Apigenin (B1666066) 7-O-methylglucuronide, a flavonoid derivative of interest for its potential pharmacological activities.

Executive Summary

Quantitative NMR (qNMR) has emerged as a primary analytical method for the direct quantification and purity assessment of organic molecules, including natural products like flavonoids.[1] Unlike chromatographic techniques that rely on reference standards for quantification, qNMR provides a direct measurement of the analyte concentration based on the fundamental relationship between the NMR signal intensity and the number of atomic nuclei. This guide presents a comparative overview of qNMR and High-Performance Liquid Chromatography (HPLC), the most common alternative, for the purity analysis of Apigenin 7-O-methylglucuronide. Experimental protocols and data are provided to support the objective comparison.

Comparative Analysis of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the availability of reference standards, the complexity of the sample matrix, and the desired level of accuracy and precision. While HPLC is a widely used and sensitive technique, qNMR offers distinct advantages in terms of accuracy and its direct, standard-free quantification capabilities.

FeatureqNMR (Quantitative Nuclear Magnetic Resonance)HPLC-UV (High-Performance Liquid Chromatography with UV detection)
Principle Direct, primary method based on the intrinsic relationship between signal intensity and the number of protons.Comparative method requiring a certified reference standard of the same compound for quantification.
Reference Standard Does not require an identical reference standard of the analyte. An internal calibrant of known purity is used.[2]Requires a well-characterized reference standard of this compound.
Selectivity High, as it can distinguish between structurally similar molecules based on their unique NMR spectra.Dependent on chromatographic separation, which can be challenging for isomers and closely related impurities.
Accuracy High, as it is a primary ratio method.High, but dependent on the purity of the reference standard.
Precision High, with reported relative standard deviations (RSD) typically below 2%.High, with RSDs also typically in the low single digits.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.More complex, often involving mobile phase preparation and sample filtration.
Analysis Time Relatively short, typically 15-30 minutes per sample.[2]Can be longer, depending on the chromatographic run time.
Versatility Provides both qualitative (structural information) and quantitative data in a single experiment.Primarily provides quantitative data; structural information requires coupling with a mass spectrometer (LC-MS).

Experimental Protocols

qNMR Purity Determination of this compound

This protocol outlines the key steps for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes and analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.

  • Accurately weigh a suitable amount of the internal standard and add it to the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

  • Vortex the solution to ensure complete dissolution and transfer it to an NMR tube.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Ensure quantitative acquisition parameters are used, including:

    • A 90° pulse angle for maximum signal intensity.[1]

    • A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full magnetization recovery. A D1 of 10 seconds is often sufficient for flavonoids.[3][4]

    • Sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.[3][4]

4. Data Processing and Purity Calculation:

  • Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard for integration.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons corresponding to the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC-UV Purity Determination

This protocol provides a general outline for the purity analysis of this compound by HPLC-UV. Method optimization will be required.

1. Materials and Reagents:

  • This compound sample

  • This compound reference standard of known purity

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives for mobile phase (e.g., formic acid, trifluoroacetic acid)

  • HPLC vials and filters

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 268 nm and 335 nm for apigenin derivatives).[5]

  • Injection Volume: 10-20 µL

3. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound reference standard of a known concentration in a suitable solvent (e.g., methanol).

  • Prepare the sample solution by dissolving a known weight of the this compound sample in the same solvent.

  • Filter all solutions before injection.

4. Analysis and Purity Calculation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak area of the reference standard (external standard method) or by the area percent method, assuming all components have the same response factor at the detection wavelength.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the qNMR and HPLC workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate result Purity Value calculate->result

Caption: Workflow for purity analysis by qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_calc Data Analysis prep_std Prepare standard solution filter_sol Filter solutions prep_std->filter_sol prep_sample Prepare sample solution prep_sample->filter_sol inject Inject into HPLC system filter_sol->inject separate Chromatographic separation inject->separate detect UV detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity integrate->calculate result Purity Value calculate->result

Caption: Workflow for purity analysis by HPLC-UV.

Conclusion

For the purity analysis of this compound, qNMR presents a powerful and direct method that does not necessitate a specific reference standard of the analyte. Its ability to provide both structural and quantitative information in a single, efficient experiment makes it an invaluable tool in drug discovery and development. While HPLC-UV remains a robust and widely accessible technique, its reliance on reference standards for accurate quantification is a key consideration. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the availability of standards and the desired level of analytical rigor.

References

Comparative Guide to Reference Standards for Apigenin 7-O-methylglucuronide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid derivative. The information presented herein is intended to assist researchers in selecting the most suitable reference material for their analytical needs, ensuring accuracy and reliability in quantitative and qualitative analyses. This document includes a comparative table of supplier specifications, detailed experimental protocols for analysis, and visualizations of relevant biological pathways.

Comparison of this compound Reference Standards

A critical aspect of accurate analytical testing is the quality of the reference standard. The following table summarizes the specifications of this compound (CAS No. 53538-13-9) from various suppliers. Researchers should consider factors such as purity, available formats, and the extent of provided documentation when making their selection.

SupplierProduct NumberPurityFormatStorageAdditional Information
Biosynth DCA53813Not explicitly statedPowder-20°COften extracted from plant sources rich in flavonoids.
ChemFaces CFN98894≥98%Powder-20°CSourced from Thymus serpyllum L. Available in various sizes (5mg, 10mg, 20mg+).
Immunomart TN5447Not explicitly stated5 mg Powder-20°CShipped on blue ice.
Pharmaffiliates PAPHY001437High purityPowder-20°CCustom synthesis and bulk quantities may be available.

Experimental Protocols for Analysis

The following are representative protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods can be adapted and optimized for specific research requirements.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in various samples, including herbal extracts and formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is common. For biological fluids, protein precipitation or solid-phase extraction (SPE) may be necessary.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent B) and water with 0.1% phosphoric acid (Solvent A).

      • 0-25 min: 15-40% B

      • 25-30 min: 40-80% B

      • 30-35 min: 80-15% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Approximately 335 nm

    • Injection Volume: 10-20 µL

  • Analysis: Inject the prepared standards and samples into the HPLC system. Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices like plasma and bile.[1][2]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and process biological samples as described in the HPLC-UV method. For plasma, a protein precipitation step with acetonitrile is often sufficient. For bile, a solid-phase extraction (SPE) is recommended to remove interfering bile acids.[1][2]

  • LC Conditions:

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3-0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion (Q1) will be the molecular weight of this compound ([M+H]⁺ or [M-H]⁻), and the product ion (Q3) will be a characteristic fragment. These transitions need to be optimized by infusing the standard solution into the mass spectrometer.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Experimental Workflow and Biological Pathways

To provide a clearer understanding of the analytical process and the biological context of this compound, the following diagrams have been generated.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition & Processing ref_std Reference Standard stock Stock Solution ref_std->stock sample Test Sample (e.g., Herbal Extract, Plasma) processed_sample Processed Sample sample->processed_sample cal_curves Calibration Standards stock->cal_curves hplc HPLC / UPLC System cal_curves->hplc processed_sample->hplc detector UV or MS/MS Detector hplc->detector chromatogram Chromatogram detector->chromatogram quant Quantification chromatogram->quant report Final Report quant->report G cluster_pathway Apigenin's Anti-Inflammatory Signaling Pathway LPS LPS STING STING LPS->STING activates IRF3 IRF3 STING->IRF3 activates Apigenin Apigenin Apigenin->STING inhibits expression Apigenin->IRF3 inhibits phosphorylation pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->pIRF3 IFNs Type I Interferons (IFNs) pIRF3->IFNs induces transcription Inflammation Inflammation IFNs->Inflammation

References

A Comparative Analysis of Apigenin 7-O-methylglucuronide and Luteolin Glucuronides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the bioactivity and mechanisms of two prominent flavonoid metabolites.

This guide provides a detailed comparative study of Apigenin (B1666066) 7-O-methylglucuronide and luteolin (B72000) glucuronides, focusing on their anti-inflammatory and antioxidant properties. The information is tailored for researchers, scientists, and professionals in drug development, presenting supporting experimental data, detailed protocols for key experiments, and visualizations of the signaling pathways involved.

Biochemical and Physicochemical Properties

Both Apigenin 7-O-methylglucuronide and luteolin glucuronides are metabolites of their parent flavones, apigenin and luteolin, respectively. Glucuronidation is a major metabolic pathway for these flavonoids in humans and animals, significantly impacting their bioavailability and biological activity.[1][2][3]

PropertyThis compoundLuteolin 7-O-glucuronideLuteolin 3'-O-glucuronide
Parent Flavone ApigeninLuteolinLuteolin
Molecular Formula C22H20O11C21H18O12C21H18O12
Molecular Weight 460.4 g/mol [4]462.4 g/mol [5]Not explicitly found, but same molecular formula as 7-O-glucuronide
General Solubility Generally more water-soluble than the aglycone. Soluble in DMSO and DMF.[6][7]Generally more water-soluble than the aglycone.Generally more water-soluble than the aglycone.
Bioavailability The bioavailability of apigenin and its glycosides is influenced by intestinal microbiota.[6][8] Glucuronides are major circulating metabolites.[9]Luteolin glucuronides are major metabolites found in plasma after oral administration of luteolin or its glycosides.[10][11] Bioavailability of luteolin is generally considered low.[9][12]Luteolin-3'-glucuronide has been identified as a major metabolite with high systemic exposure in rats.[1][10]

Comparative Biological Activity

Anti-inflammatory Activity

Both this compound and luteolin glucuronides exhibit significant anti-inflammatory properties by inhibiting key inflammatory mediators.

ParameterThis compoundLuteolin Glucuronides
Inhibition of Nitric Oxide (NO) Production Suppresses NO release in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner.[13][14]Luteolin-7-O-glucoside inhibits NO production with an IC50 of 22.7 µM in LPS-stimulated RAW 264.7 cells.[15] Luteolin glucuronides, in general, are effective in reducing the expression of inflammatory genes.[9][16]
Inhibition of Prostaglandin E2 (PGE2) Production Suppresses PGE2 release in LPS-stimulated RAW 264.7 macrophages.[13][14]Luteolin-7-O-glucoside inhibits PGE2 production with an IC50 of 15.0 µM in LPS-stimulated RAW 264.7 cells.[15]
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) Suppresses the release of TNF-α in LPS-stimulated RAW 264.7 macrophages.[7][13][14] It also inhibits the production of other pro-inflammatory cytokines.Luteolin-7-O-glucuronide has been shown to inhibit TNF-α mRNA expression.[17][18] Luteolin glucuronides are effective at reducing the expression of inflammatory genes, including cytokines, in LPS-treated RAW 264.7 cells.[16][17]
Inhibition of Inflammatory Enzymes (iNOS, COX-2) Suppresses LPS-induced mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][14]Luteolin-7-O-glucoside inhibits the expression of iNOS and COX-2.[15]
Antioxidant Activity

Flavonoids and their metabolites are well-known for their antioxidant properties, which contribute to their protective effects against various diseases.

AssayThis compoundLuteolin Glucuronides
General Antioxidant Properties Possesses antioxidant activities.[13] The parent compound, apigenin, is a potent antioxidant.[7][19]Luteolin and its glycosides have demonstrated significant antioxidant potential.[17][20]
Radical Scavenging Activity Data on the specific methylglucuronide is limited, but apigenin and its other glycosides are known radical scavengers.Luteolin and its derivatives are effective scavengers of reactive oxygen species.[17][20]
Modulation of Antioxidant Enzymes Information not specifically available for the methylglucuronide. Apigenin can modulate antioxidant enzyme activity.[19]Luteolin and its glycosides can enhance the expression of antioxidant enzymes.[21]

Signaling Pathway Modulation

The biological activities of this compound and luteolin glucuronides are mediated through their interaction with key cellular signaling pathways.

This compound Signaling

This compound has been shown to inhibit inflammation by targeting the MAPK and AP-1 signaling pathways.[13][14]

APM_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway cJun c-Jun MAPK_Pathway->cJun AP1 AP-1 cJun->AP1 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Inflammatory_Genes Apigenin_Metabolite This compound Apigenin_Metabolite->MAPK_Pathway Inhibits phosphorylation Apigenin_Metabolite->cJun Inhibits nuclear translocation

This compound's anti-inflammatory pathway.
Luteolin Glucuronides Signaling

Luteolin and its glucuronides modulate multiple signaling pathways, including NF-κB, AP-1, and PI3K-Akt, to exert their anti-inflammatory effects.[15][17][21]

LG_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway AP1_Pathway AP-1 Pathway TLR4->AP1_Pathway PI3K_Akt_Pathway PI3K-Akt Pathway TLR4->PI3K_Akt_Pathway Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) NFkB_Pathway->Inflammatory_Genes AP1_Pathway->Inflammatory_Genes PI3K_Akt_Pathway->Inflammatory_Genes Luteolin_Glucuronides Luteolin Glucuronides Luteolin_Glucuronides->NFkB_Pathway Inhibits Luteolin_Glucuronides->AP1_Pathway Inhibits Luteolin_Glucuronides->PI3K_Akt_Pathway Inhibits

Luteolin glucuronides' anti-inflammatory pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Measurement of Nitric Oxide (Griess Assay)

This protocol is for the quantification of nitrite (B80452), a stable metabolite of nitric oxide, in cell culture supernatants.

Materials:

Procedure:

  • Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium as the samples.

  • Collect 50-100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well containing the standard or sample.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.[5][13][16][17]

Griess_Assay_Workflow start Start prep_standards Prepare Nitrite Standard Curve start->prep_standards collect_supernatant Collect Cell Supernatants start->collect_supernatant add_reagent_A Add Griess Reagent A prep_standards->add_reagent_A collect_supernatant->add_reagent_A incubate1 Incubate 5-10 min add_reagent_A->incubate1 add_reagent_B Add Griess Reagent B incubate1->add_reagent_B incubate2 Incubate 5-10 min add_reagent_B->incubate2 read_absorbance Read Absorbance at 540 nm incubate2->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate end End calculate->end

Workflow for the Griess Assay.
Quantification of Cytokines (ELISA)

This protocol outlines the general steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure TNF-α or IL-6 concentrations.

Materials:

  • ELISA plate pre-coated with capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer

  • Recombinant cytokine standard

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the recombinant cytokine standard to create a standard curve.

  • Add standards and samples to the wells of the pre-coated plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the biotinylated detection antibody to each well and incubate.

  • Wash the plate.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate.

  • Add TMB substrate solution to each well and incubate in the dark until a color develops.

  • Add stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration in the samples from the standard curve.[8][22][23][24][25]

Analysis of MAPK Phosphorylation (Western Blot)

This protocol describes the detection of phosphorylated forms of MAPK proteins (e.g., p-p38, p-ERK).

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total MAPK proteins)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with the compounds of interest and/or stimuli, then lyse the cells.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated MAPK protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody against the total MAPK protein.

  • Quantify the band intensities using densitometry software.[1][10][21][26][27]

Conclusion

Both this compound and luteolin glucuronides are promising bioactive compounds with potent anti-inflammatory and antioxidant properties. While both classes of compounds target key inflammatory signaling pathways such as MAPK and inhibit the production of inflammatory mediators, there are nuances in their specific activities and metabolic profiles. Luteolin glucuronides appear to have a broader inhibitory action on signaling pathways, including NF-κB and PI3K-Akt, based on current literature. However, a lack of direct, head-to-head comparative studies necessitates further research to definitively establish the relative potency and therapeutic potential of these flavonoid metabolites. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative investigations.

References

A Comparative Analysis of Apigenin 7-O-methylglucuronide Efficacy: In Vitro Potency vs. In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals a nuanced picture of Apigenin 7-O-methylglucuronide's bioactivity. While in vitro studies showcase its direct and potent anti-inflammatory and anti-cancer effects at the cellular level, in vivo evidence, though supportive, highlights the complexities of translating these findings into a whole-organism context. This guide provides a comprehensive comparison of the available experimental data, detailed methodologies, and the cellular pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its close derivatives. It is important to note that much of the detailed quantitative data comes from studies on the related compounds, Apigenin-7-O-glucuronide and Apigenin-7-O-β-D-glucuronide methyl ester, due to a relative scarcity of published data on the specific methylglucuronide form.

In Vitro Efficacy
CompoundAssayCell LineKey FindingsReference
Apigenin-7-O-β-D-glucuronideAnti-inflammatoryRAW 264.7 MacrophagesDose-dependent suppression of Nitric Oxide (NO), Prostaglandin E2 (PGE2), and Tumor Necrosis Factor-α (TNF-α) release induced by Lipopolysaccharide (LPS).[1]
Apigenin-7-O-glucuronideMMP Inhibition-IC50 values of 12.87 µM for MMP-3, 22.39 µM for MMP-8, 17.52 µM for MMP-9, and 0.27 µM for MMP-13.[2]
Apigenin-7-O-glucosideCytotoxicityHCT116 Colon Cancer CellsIC50 value of 15 µM.[3]
Apigenin-7-O-β-D-glucuronide methyl esterCytotoxicityMCF-7 Breast Cancer CellsIC50 of 40.17 µg/ml.
Apigenin-7-O-β-D-glucuronide methyl esterGene ExpressionMCF-7 Breast Cancer CellsDose-dependent decrease in COX-2 mRNA expression.
In Vivo Efficacy
CompoundAnimal ModelKey FindingsReference
Apigenin-7-O-β-D-glucuronideLPS-induced endotoxin (B1171834) shock in miceProtected mice from lethality by inhibiting proinflammatory cytokine production.[1][4]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound and its derivatives on macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay such as the MTT assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours.

  • LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

  • Gene Expression Analysis: The effect of the compound on the mRNA expression of inflammatory genes like iNOS and COX-2 is determined by quantitative real-time PCR (qRT-PCR).[6]

  • Protein Expression Analysis: Western blotting is used to analyze the expression levels of proteins involved in inflammatory signaling pathways.[7]

In Vivo LPS-Induced Endotoxin Shock Model in Mice

This protocol describes the in vivo model used to evaluate the protective effects of this compound against systemic inflammation and endotoxic shock.

  • Animal Housing: Male C57BL/6 mice (typically 7-10 weeks old) are used.[8] They are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • Compound Administration: Mice are randomly divided into groups. The test compound is typically administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group receives the solvent used to dissolve the compound.

  • LPS Challenge: After a specific pretreatment time with the compound (e.g., 2 hours), mice are injected intraperitoneally with a lethal dose of LPS (e.g., 50 mg/kg).[8]

  • Survival Monitoring: The survival of the mice in each group is monitored for a set period, typically up to 120 hours.[8]

  • Cytokine Analysis: To assess the systemic inflammatory response, blood samples are collected at specific time points after the LPS challenge. Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA.

  • Histopathological Analysis: Organs such as the lungs and liver may be collected for histopathological examination to assess tissue damage.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of Apigenin 7-O-glucuronide have been shown to be mediated through the inactivation of key signaling pathways. The following diagrams illustrate these mechanisms and the general workflow of the in vitro and in vivo experiments.

In_Vitro_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis RAW_cells RAW 264.7 Cells Pretreat Pre-treat with Compound RAW_cells->Pretreat Compound Apigenin Derivative Compound->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_assay Griess Assay (NO) Stimulate->NO_assay ELISA ELISA (Cytokines) Stimulate->ELISA qPCR qRT-PCR (mRNA) Stimulate->qPCR Western Western Blot (Protein) Stimulate->Western

Caption: Workflow for in vitro anti-inflammatory assays.

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Mice Mice Administer Administer Compound Mice->Administer Compound Apigenin Derivative Compound->Administer Challenge LPS Challenge Administer->Challenge Survival Monitor Survival Challenge->Survival Cytokines Serum Cytokine Analysis Challenge->Cytokines Histo Histopathology Challenge->Histo

Caption: Workflow for in vivo endotoxin shock model.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK AP1 AP-1 (c-Jun) MAPK->AP1 Inflammation Inflammatory Response (NO, PGE2, TNF-α) AP1->Inflammation Apigenin Apigenin-7-O-β-D-glucuronide Apigenin->MAPK Inhibits

References

A Head-to-Head Comparison of Extraction Techniques for Apigenin 7-O-methylglucuronide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed, data-driven comparison of various techniques for the extraction of Apigenin (B1666066) 7-O-methylglucuronide and its closely related analog, Apigenin 7-O-glucuronide. We will delve into modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), alongside traditional approaches like Soxhlet and maceration, and the green technology of Supercritical Fluid Extraction (SFE).

While specific comparative data for Apigenin 7-O-methylglucuronide is limited in current literature, this guide draws upon robust data for the structurally similar and more extensively studied Apigenin 7-O-glucoside to provide a valuable and relevant comparison. The principles and relative efficiencies of these extraction methods are broadly applicable to this class of flavonoid glycosides.

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction method hinges on a balance of factors including yield, efficiency, cost, and environmental impact. The following table summarizes the quantitative performance of different extraction techniques for apigenin and its glycosides based on available experimental data.

Extraction TechniqueTarget CompoundPlant SourceYieldPurityExtraction TimeSolvent ConsumptionKey Parameters
Ultrasound-Assisted Extraction (UAE) Apigenin 7-O-glucosideChrysanthemum morifolium16.04 mg/g[1]Not specified35 min[1]20 mL/g[1]350 W power, 50°C[1]
Microwave-Assisted Extraction (MAE) ApigeninPetroselinum crispum (Parsley)7.90 ± 0.14 mg/g[2]86.45%[2]2 min[2]20 mL/g[2]180 W power[2]
Soxhlet Extraction ApigeninPetroselinum crispum (Parsley)9.87 mg/g[3]Not specified6 hours[3]50 mL/g[2]70°C, Ethanol[3]
Maceration Apigenin 7-O-glycosidePetroselinum crispumNot specifiedHigh purity[4]48 hours[4]Not specified96% Ethanol[4]
Supercritical Fluid Extraction (SFE) Flavonoids (General)Medicago sativaNot specifiedNot specifiedNot specifiedCO2 + Co-solvent60°C, 200 bar, Ethanol (B145695) co-solvent

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are protocols for the key extraction techniques discussed.

Ultrasound-Assisted Extraction (UAE) of Apigenin 7-O-glucoside

This protocol is optimized for the extraction of Apigenin 7-O-glucoside from Chrysanthemum morifolium.[1]

  • Plant Material Preparation: Dried and powdered flower heads of Chrysanthemum morifolium.

  • Solvent: Deionized water.

  • Procedure:

    • Mix the powdered plant material with deionized water at a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic power of 350 W at a temperature of 50°C for 35 minutes.

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The resulting extract can be further purified, for example, by preparative High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) of Apigenin

This protocol is optimized for the extraction of apigenin from parsley (Petroselinum crispum).[2]

  • Plant Material Preparation: Dried and powdered parsley leaves with a particle size of 0.105 mm.

  • Solvent: 80% Ethanol.

  • Procedure:

    • Combine the powdered parsley leaves with 80% ethanol at a solid-to-solvent ratio of 1:20 (g/mL).

    • Place the mixture in a microwave extraction vessel.

    • Apply microwave power of 180 W for 2 minutes.

    • After extraction, allow the mixture to cool and then filter to obtain the crude extract.

    • The extract can be analyzed for apigenin content and purity using HPLC.

Soxhlet Extraction of Apigenin

This conventional method serves as a benchmark for comparing the efficiency of modern techniques.[3][5]

  • Plant Material Preparation: Dried and powdered parsley leaves (0.36 mm particle size).

  • Solvent: Ethanol.

  • Procedure:

    • Place approximately 6.0 g of the powdered plant material into a cellulose (B213188) thimble.

    • Position the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with 300 mL of ethanol.

    • Heat the solvent to 70°C to initiate the extraction cycle.

    • Continue the extraction for 6 hours.

    • After extraction, the solvent containing the extracted apigenin is concentrated using a rotary evaporator.

Maceration for Apigenin 7-O-glycoside

A simple, albeit time-consuming, conventional extraction method.[4]

  • Plant Material Preparation: Completely ground and dried plant material (e.g., Petroselinum crispum).

  • Solvent: 96% Ethanol.

  • Procedure:

    • Soak the powdered plant material in 96% ethanol.

    • Allow the mixture to stand for 48 hours at room temperature.

    • Repeat the process three times with fresh solvent.

    • Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain the crude extract.

    • The crude extract can then be subjected to further purification steps, such as column chromatography.

Visualizing the Extraction and Analysis Workflow

To provide a clear overview of the process from raw plant material to the final analysis of this compound, the following workflow diagram has been generated.

ExtractionWorkflow cluster_Start Plant Material cluster_Prep Preparation cluster_Extraction Extraction Methods cluster_PostExtraction Post-Extraction Processing cluster_Purification Purification cluster_Analysis Analysis & Quantification Plant Source Plant Material (e.g., Agrimonia pilosa, Chrysanthemum morifolium) Drying Drying & Grinding Plant->Drying UAE Ultrasound-Assisted Extraction (UAE) Drying->UAE MAE Microwave-Assisted Extraction (MAE) Soxhlet Soxhlet Extraction SFE Supercritical Fluid Extraction (SFE) Filtration Filtration/ Centrifugation UAE->Filtration MAE->Filtration Soxhlet->Filtration SFE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel, Sephadex) CrudeExtract->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Purified Apigenin 7-O-methylglucuronide HPLC->PureCompound AnalyticalHPLC Analytical HPLC-UV/DAD PureCompound->AnalyticalHPLC LCMS LC-MS/MS for Structural Confirmation NMR NMR for Structural Elucidation

References

Confirming the Identity of Apigenin 7-O-methylglucuronide with High-Resolution Mass Spectrometry (HRMS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental data for the confirmation of Apigenin (B1666066) 7-O-methylglucuronide using High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols and data interpretation are included to assist researchers in the unambiguous identification of this compound.

Introduction

Apigenin, a widely studied flavonoid, and its derivatives are of significant interest in pharmaceutical research due to their potential therapeutic properties. Apigenin 7-O-methylglucuronide is a metabolite of apigenin, and its accurate identification in complex biological matrices is crucial for pharmacokinetic and metabolic studies. High-Resolution Mass Spectrometry (HRMS) offers the necessary sensitivity and mass accuracy to confidently identify such compounds.[1][2][3] This guide outlines the expected HRMS data and provides a framework for its comparison with experimental results.

Theoretical vs. Experimental HRMS Data

The primary approach for identifying this compound involves accurate mass measurement of the parent ion and its characteristic fragment ions. The key fragmentation event for flavonoid glucuronides is the cleavage of the glycosidic bond, resulting in the loss of the glucuronic acid moiety.[4][5]

Table 1: Comparison of Theoretical and Experimental Mass Spectrometric Data for this compound

Ion Description Molecular Formula Theoretical m/z Hypothetical Experimental m/z Mass Error (ppm)
[M-H]⁻C₂₂H₁₉O₁₁⁻459.0927459.0922-1.09
[M+H]⁺C₂₂H₂₁O₁₁⁺461.1084461.1079-1.08
[M+Na]⁺C₂₂H₂₀O₁₁Na⁺483.0903483.0898-1.03
[[M-H]-C₇H₈O₇]⁻ (Aglycone)C₁₅H₉O₄⁻269.0495269.0491-1.49
[[M+H]-C₇H₁₀O₇]⁺ (Aglycone)C₁₅H₁₁O₄⁺271.0657271.0652-1.84

Note: Hypothetical experimental data is provided for illustrative purposes. Actual results may vary based on instrumentation and experimental conditions.

Experimental Protocol

A robust and reproducible experimental protocol is essential for obtaining high-quality HRMS data. The following is a recommended Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method for the analysis of this compound.

1. Sample Preparation:

  • Reference Standard: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute with the initial mobile phase to a working concentration of 1 µg/mL.

  • Biological Matrix (e.g., Plasma, Urine): Perform a solid-phase extraction (SPE) or protein precipitation to remove interferences. Evaporate the solvent and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Instrument: Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (ddMS2).

  • Collision Energy: Ramped collision energy (e.g., 15-40 eV) for MS/MS to generate a rich fragmentation spectrum.

Fragmentation Pathway and Visualization

Understanding the fragmentation pattern is key to structural confirmation. For this compound, the primary fragmentation involves the loss of the methylglucuronide group, followed by characteristic cleavages of the apigenin aglycone.

G Figure 1. Proposed Fragmentation Pathway of this compound parent This compound [M-H]⁻ m/z 459.0927 loss - C₇H₈O₇ (Methylglucuronic acid) parent->loss aglycone Apigenin Aglycone [M-H]⁻ m/z 269.0495 fragment1 Fragment A C₈H₅O₃⁻ m/z 149.0239 aglycone->fragment1 RDA fragment2 Fragment B C₇H₄O₂⁻ m/z 120.0211 aglycone->fragment2 RDA loss->aglycone

Caption: Figure 1. Proposed Fragmentation Pathway of this compound

The fragmentation of the apigenin aglycone (m/z 269.0495) can proceed via a Retro-Diels-Alder (RDA) reaction, leading to characteristic product ions. The observation of these fragments provides additional structural confirmation.

Alternative Methodologies

While LC-HRMS is the gold standard, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation but requires a larger amount of pure compound.

  • Reference Standard Co-injection: Co-elution of the analyte with a certified reference standard provides strong evidence of identity, especially when coupled with MS/MS analysis.

Table 2: Comparison of Analytical Techniques for Compound Identification

Technique Strengths Limitations
LC-HRMS High sensitivity, high mass accuracy, provides fragmentation data.[1][2]Requires reference spectra for absolute confirmation.
NMR Unambiguous structure determination.Low sensitivity, requires pure compound.[4]
Reference Standard Co-injection High confidence in identification when combined with MS.Dependent on the availability of a certified reference standard.[6]

Conclusion

The identification of this compound can be confidently achieved using LC-HRMS. By comparing the accurate mass of the parent ion and its characteristic fragment ions with theoretical values, researchers can unambiguously confirm the presence of this compound. The provided experimental protocol and fragmentation pathway serve as a robust guide for method development and data interpretation in metabolomic and pharmacokinetic studies.

References

A Comparative Guide to the Analysis of Apigenin 7-O-Methylglucuronide and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of apigenin (B1666066) 7-O-methylglucuronide and structurally similar flavonoid glucuronides. In the absence of direct inter-laboratory comparison studies on apigenin 7-O-methylglucuronide, this document synthesizes data from various validated analytical methods to offer researchers, scientists, and drug development professionals a comprehensive reference for method selection and development. The information is compiled from peer-reviewed publications and is intended to highlight the nuances of sample preparation, chromatographic separation, and detection techniques.

Data Presentation: A Comparative Analysis of Analytical Methods

The following tables summarize key parameters from validated high-performance liquid chromatography (HPLC) methods used for the analysis of apigenin, its glucuronides, and other related flavonoids. This comparative data allows for an objective assessment of the performance and applicability of different analytical approaches.

Table 1: Comparison of HPLC Methodologies for Flavonoid Analysis

ParameterMethod A: Apigenin-7-O-glucuronide in Cream[1][2][3][4]Method B: Apigenin in Nanoliposomes[5]Method C: Luteolin and Apigenin in Herbal Extracts[6]
Instrumentation HPLC with Photodiode Array Detector (PDA)Reverse-Phase HPLC (RP-HPLC)RP-HPLC
Column YoungJin Biochrom INNO-P C18 (5 µm, 4.6 × 150 mm)C18 ColumnC18 Column
Mobile Phase A: Distilled water with 0.1% phosphoric acidB: AcetonitrileNot specifiedMethanol and 0.1% orthophosphoric acid in water
Elution Mode GradientIsocraticGradient
Flow Rate 1 mL/minNot specified1.0 mL/min
Detection Wavelength Not specified269 nm340 nm
Internal Standard BaicalinQuercetinNot specified
Retention Time Not specified4.21 minLuteolin: 18.4 min, Apigenin: 27.0 min

Table 2: Performance Characteristics of Validated HPLC Methods

ParameterMethod A: Apigenin-7-O-glucuronide in Cream[1]Method B: Apigenin in Nanoliposomes[5]Method C: Luteolin and Apigenin in Herbal Extracts[6]
**Linearity (R²) **> 0.9950.999> 0.99
Limit of Detection (LOD) 0.288 µg/mL0.49 µg/mLNot specified
Limit of Quantification (LOQ) 0.873 µg/mL1.48 µg/mLNot specified
Precision (%RSD) Repeatability: 0.56%Intermediate Precision: 1.09%< 2%Not specified
Accuracy (Recovery) 101.4% (Repeatability)100.5% (Intermediate Precision)Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the experimental protocols for the key stages of flavonoid analysis.

Protocol 1: Sample Preparation - Liquid-Liquid Extraction for Apigenin-7-O-glucuronide from a Cream Matrix[1][2][3]
  • Sample Weighing: Accurately weigh an appropriate amount of the cream formulation.

  • Dissolution: Dissolve the cream in a suitable solvent, such as acetonitrile.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., baicalin).

  • Extraction: Perform liquid-liquid extraction using dichloromethane.

  • Phase Separation: Allow the layers to separate and collect the supernatant.

  • Analysis: The supernatant is then ready for HPLC analysis.

Protocol 2: Chromatographic Analysis of Apigenin-7-O-glucuronide[1][7]
  • Injection: Inject a defined volume of the prepared sample into the HPLC system.

  • Separation: Utilize a C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., 0.1% phosphoric acid) and an organic component (e.g., acetonitrile).

  • Detection: Monitor the column effluent using a photodiode array detector at a wavelength appropriate for the analyte.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in the sample.

Protocol 3: General Method for Total Flavonoid Content Determination[8]
  • Extraction: Extract the herbal material under reflux conditions with a water-ethanol solution.

  • Complexation: Transfer an aliquot of the extract to a volumetric flask and add an aluminum chloride (AlCl₃) solution to form a flavonoid-AlCl₃ complex.

  • Spectrophotometric Measurement: Measure the absorbance of the complex at a specific wavelength using a spectrophotometer.

  • Calculation: Determine the total flavonoid content by comparing the absorbance to a standard calibration curve.

Mandatory Visualizations

Diagrams are provided to visualize experimental workflows and biological pathways relevant to apigenin and its metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Cream Sample Dissolution Dissolution in Acetonitrile Sample->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition LLE Liquid-Liquid Extraction (Dichloromethane) IS_Addition->LLE Separation Phase Separation LLE->Separation Supernatant Collect Supernatant Separation->Supernatant Injection HPLC Injection Supernatant->Injection Chromatography C18 Column Separation Injection->Chromatography Detection PDA Detection Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the analysis of Apigenin-7-O-glucuronide.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway Apigenin Apigenin NFkB NF-κB Apigenin->NFkB Inhibition Bax Bax Apigenin->Bax Upregulation Bcl2 Bcl-2 Apigenin->Bcl2 Downregulation COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Caspase3 Caspase-3 Caspase9 Caspase-9 Caspase9->Caspase3 Bax->Caspase9

Caption: Simplified signaling pathways modulated by Apigenin.

References

A Comparative Guide to the Specificity and Selectivity of Apigenin 7-O-methylglucuronide Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Apigenin (B1666066) 7-O-methylglucuronide, a key metabolite of the dietary flavonoid apigenin, is crucial for pharmacokinetic, toxicological, and efficacy studies. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides an objective comparison of the most common analytical platforms—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—for their specificity and selectivity in quantifying Apigenin 7-O-methylglucuronide.

Performance Comparison of Analytical Methods

The selection of an appropriate assay for this compound depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix. Chromatographic methods like HPLC and LC-MS/MS offer high specificity and are considered the gold standard for quantification, while immunoassays such as ELISA provide a high-throughput and often more cost-effective alternative.

It is important to note that while data for this compound is limited, performance data from its close structural analog, Apigenin 7-O-glucuronide, and the aglycone, apigenin, are often used to infer analytical performance.

ParameterHPLC-DADLC-MS/MSELISA (inferred)
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Antigen-antibody binding, detection by enzymatic color change.
Specificity Moderate to HighVery HighVariable (depends on antibody)
Selectivity GoodExcellentModerate to Good
Limit of Detection (LOD) ~0.288 µg/mL (for Apigenin 7-O-glucuronide)[1]~0.4 pg/mL (for apigenin)[2]Dependent on antibody affinity
Limit of Quantification (LOQ) ~0.873 µg/mL (for Apigenin 7-O-glucuronide)[1]~1.2 pg/mL (for apigenin)[2]~0.15 ng/mL (for apigenin)[3]
Linearity Range 60-140% of target concentration (for Apigenin 7-O-glucuronide)[1]1.56–4000 nM (in blood, for Apigenin 7-O-glucuronide)[4]0.15 to 1.52 ng/mL (for apigenin)[3]
Cross-reactivity Low potential for co-eluting compounds with similar UV spectra.Low, based on specific precursor and product ion monitoring.Potential for cross-reactivity with structurally similar flavonoids (e.g., other apigenin glycosides, luteolin, kaempferol).
Sample Throughput Low to MediumMediumHigh
Cost per Sample Low to MediumHighLow
Instrumentation Standard HPLC systemLC system coupled with a mass spectrometerPlate reader

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound and related compounds using HPLC-DAD, LC-MS/MS, and a general protocol for an indirect competitive ELISA.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of Apigenin 7-O-glucuronide in various matrices, including herbal extracts and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A consisting of 0.1% phosphoric acid in water and mobile phase B as acetonitrile.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (B129727). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm

    • Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (A) and acetonitrile (B). A typical gradient could be: 0-30 min, 10-30% B; 30-35 min, 30-50% B; 35-40 min, 50-10% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 335 nm[1]

  • Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying low levels of Apigenin 7-O-glucuronide in complex biological matrices like plasma and urine.

Instrumentation:

  • An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable C18 or other appropriate analytical column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.

  • Standard and QC Sample Preparation: Prepare stock solutions of the analyte and internal standard. Serially dilute the analyte stock to prepare calibration standards and quality control (QC) samples in a surrogate matrix.

  • Sample Preparation: Perform protein precipitation for plasma samples (e.g., with acetonitrile) or a 'dilute-and-shoot' approach for urine samples. An internal standard is added during this step.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase: A gradient elution program with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and the internal standard need to be optimized. For the similar apigenin-7-O-glucuronide, a precursor ion of m/z 447.0 has been used.[5]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration in the unknown samples from this curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Microtiter plate coated with a capture antibody specific for the target analyte (or an antigen-protein conjugate).

  • Standard solutions of the analyte (e.g., apigenin).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution.

  • Wash buffer and stop solution.

Procedure:

  • Coating: Coat a 96-well microplate with an appropriate concentration of a coating antigen (e.g., apigenin conjugated to a carrier protein like BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer to remove unbound coating antigen.

  • Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition: Add standard solutions or samples to the wells, followed by the addition of a primary antibody specific to the analyte. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample/standard competes with the coated antigen for binding to the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and analyte.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Detection: Add the substrate solution to each well. The enzyme on the secondary antibody will convert the substrate to a colored product.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample. A standard curve is generated by plotting the absorbance against the concentration of the standards.

Visualizing Experimental Workflows

To better illustrate the processes involved in assessing the specificity and selectivity of these assays, the following diagrams are provided.

Assay_Workflow_Comparison cluster_hplc HPLC-DAD Workflow cluster_lcms LC-MS/MS Workflow cluster_elisa ELISA Workflow h_start Sample Preparation (Extraction, Cleanup) h_sep Chromatographic Separation (C18 Column) h_start->h_sep h_det UV Detection (Diode Array) h_sep->h_det h_quant Quantification (Peak Area vs. Standard Curve) h_det->h_quant h_spec Specificity Assessment (Peak Purity, Retention Time) h_quant->h_spec l_start Sample Preparation (Protein Precipitation/Dilution) l_sep Chromatographic Separation (C18 Column) l_start->l_sep l_ion Ionization (ESI) l_sep->l_ion l_mass Mass Analysis (MRM) l_ion->l_mass l_quant Quantification (Area Ratio vs. Standard Curve) l_mass->l_quant l_spec Selectivity Assessment (Specific Ion Transitions) l_quant->l_spec e_start Plate Coating & Blocking e_comp Competitive Binding (Sample/Standard + Antibody) e_start->e_comp e_sec Secondary Antibody & Substrate Addition e_comp->e_sec e_read Absorbance Reading e_sec->e_read e_quant Quantification (Signal vs. Standard Curve) e_read->e_quant e_spec Specificity Assessment (Cross-reactivity Testing) e_quant->e_spec

Caption: Comparative workflows for HPLC-DAD, LC-MS/MS, and ELISA.

Specificity_Logic cluster_assay Assay Specificity Evaluation analyte This compound hplc HPLC-DAD analyte->hplc lcms LC-MS/MS analyte->lcms elisa ELISA analyte->elisa struct_analogs Structural Analogs (Apigenin, Luteolin, Kaempferol, Other Glycosides) struct_analogs->hplc Potential Interference (Co-elution) struct_analogs->lcms Minimal Interference (Different m/z) struct_analogs->elisa High Potential Interference (Cross-reactivity) matrix_comp Matrix Components (Endogenous compounds, other metabolites) matrix_comp->hplc Potential Interference matrix_comp->lcms Minimal Interference matrix_comp->elisa Potential Interference

Caption: Logical flow for assessing assay specificity.

Conclusion

The choice of an assay for this compound necessitates a careful consideration of the study's objectives. For rigorous, quantitative analysis where specificity and selectivity are paramount, LC-MS/MS is the superior method due to its ability to distinguish the analyte from structurally similar compounds and complex matrix components. HPLC-DAD offers a reliable and more accessible alternative, suitable for applications where the expected analyte concentrations are higher and the matrix is less complex. While a specific ELISA for this compound is not currently available, the development of such an assay could provide a high-throughput screening tool. However, thorough validation of its cross-reactivity with related flavonoids would be essential to ensure data accuracy. Researchers should weigh the trade-offs between sensitivity, specificity, throughput, and cost to select the most appropriate method for their drug development and research needs.

References

A Comparative Analysis of the Anti-inflammatory Properties of Apigenin and its Glucuronide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the anti-inflammatory activities of the dietary flavonoid apigenin (B1666066) and its primary metabolite, apigenin-7-O-glucuronide. This guide synthesizes experimental data from multiple studies to provide a clear, objective comparison of their efficacy in modulating key inflammatory pathways.

The guide presents quantitative data in a structured format, details the experimental protocols utilized in the cited studies, and provides visual representations of the underlying molecular mechanisms. This comparative analysis aims to facilitate a deeper understanding of the therapeutic potential of both apigenin and its glucuronide form in inflammatory conditions.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of apigenin and apigenin-7-O-glucuronide have been evaluated in various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model for inflammation. The following table summarizes the key quantitative data on their inhibitory activities on major inflammatory mediators.

CompoundInflammatory MediatorCell LineStimulantMethodResult
Apigenin Nitric Oxide (NO)RAW 264.7LPSGriess AssaySignificant inhibition at 100 µM[1]
iNOS (transcriptional activation)RAW 264.7LPSLuciferase Reporter AssayIC₅₀ < 15 µM[2]
COX-2 (transcriptional activation)RAW 264.7LPSLuciferase Reporter AssayIC₅₀ < 15 µM[2]
TNF-αRAW 264.7LPSELISASignificant decrease at 30 µM[3][4]
IL-1βRAW 264.7LPSELISASignificant inhibition at 100 µM[1]
IL-6RAW 264.7LPSELISASignificant inhibition at 100 µM[1]
Apigenin-7-O-glucuronide Nitric Oxide (NO)RAW 264.7LPSGriess AssayDose-dependent inhibition (25-100 µM)[5][6]
PGE₂RAW 264.7LPSELISADose-dependent inhibition (25-100 µM)[5][6]
TNF-αRAW 264.7LPSELISADose-dependent inhibition (25-100 µM)[5][6]
iNOS (mRNA expression)RAW 264.7LPSRT-PCRSuppressed by AG treatment[5][6]
COX-2 (mRNA expression)RAW 264.7LPSRT-PCRSuppressed by AG treatment[5][6]

Experimental Protocols

The data presented in this guide is based on established in vitro models of inflammation. Below are detailed methodologies for the key experiments cited.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL. Test compounds (apigenin or apigenin-7-O-glucuronide) are typically added to the cell culture medium one hour prior to LPS stimulation.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitrite (B80452) accumulation in the culture supernatant, an indicator of NO production, is measured using the Griess reagent. 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Prostaglandin E₂ (PGE₂) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for iNOS and COX-2 Expression

Cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies specific for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of apigenin and its glucuronide are mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Inflammatory Mediator Analysis cluster_data_analysis Data Analysis A RAW 264.7 Macrophages B Pre-treatment with Apigenin or Apigenin Glucuronide A->B C LPS Stimulation (1 µg/mL) B->C D Griess Assay (NO) C->D E ELISA (TNF-α, PGE₂, IL-6, IL-1β) C->E F Western Blot (iNOS, COX-2) C->F G Quantitative Comparison D->G E->G H IC₅₀ Determination F->H

Caption: Experimental workflow for comparing the anti-inflammatory activity of apigenin and its glucuronide.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 (c-Jun) MAPK->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1_nuc AP-1 AP1->AP1_nuc translocates Apigenin Apigenin & Glucuronide Apigenin->MAPK inhibits Apigenin->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription AP1_nuc->Genes activates transcription

Caption: Inhibition of MAPK/AP-1 and NF-κB signaling pathways by apigenin and its glucuronide.

Conclusion

Both apigenin and its primary metabolite, apigenin-7-O-glucuronide, demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as NO, PGE₂, and various pro-inflammatory cytokines. Their mechanism of action involves the suppression of the MAPK/AP-1 and NF-κB signaling pathways, which are critical in the inflammatory response.

While direct comparative studies providing IC₅₀ values for all inflammatory markers under identical conditions are limited, the available data suggests that both compounds are potent anti-inflammatory agents. The glucuronidation of apigenin appears to retain, and in some cases, may enhance its biological activity, a crucial factor for its in vivo efficacy. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of apigenin and its metabolites as therapeutic agents for inflammatory diseases. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility are paramount. The proper disposal of chemical waste is a critical component of these efforts. This guide provides essential, immediate safety and logistical information for the proper disposal of Apigenin 7-O-methylglucuronide, a flavonoid metabolite. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Assessment and Waste Characterization

Inferred Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]Wear protective gloves. If on skin, wash with plenty of soap and water.[1]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for hazardous chemical waste management.

1. Segregation and Collection:

  • Do not mix this compound waste with non-hazardous waste streams.

  • Collect all waste, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and cleaning materials, in a designated and compatible hazardous waste container[3]. Plastic containers are often preferred for chemical waste[4].

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste"[5][6].

  • The label must include the full chemical name: "this compound". If it is a mixture, list all chemical constituents and their approximate percentages[5].

  • Include the name of the generating laboratory, building, and room number[5].

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4][5].

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[4][7].

  • Ensure the SAA has secondary containment to capture any potential leaks[7].

  • Containers in the SAA must be kept closed except when adding waste[4][7].

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[8].

  • If your institution does not have an EHS department, you must arrange for disposal through a licensed hazardous waste management company[3][9]. These companies are equipped to handle the transport and treatment of hazardous materials in compliance with all federal, state, and local regulations[9].

  • Never dispose of this compound down the sink or in the regular trash[7][8].

5. Spill Management:

  • In the event of a small spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Contain the spill with an absorbent material and collect the contaminated material into your hazardous waste container.

  • For larger spills, evacuate the area and immediately contact your institution's EHS or emergency response team[3].

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste. This workflow emphasizes a systematic approach to waste management, from initial characterization to final disposal.

cluster_0 Waste Generation & Characterization cluster_1 Handling & Collection cluster_2 Storage & Disposal start This compound Waste Generated characterize Characterize Waste: - Pure or mixture? - Solid or liquid? - Contaminants? start->characterize is_hazardous Is the waste considered hazardous? characterize->is_hazardous collect Collect in a designated, compatible hazardous waste container. is_hazardous->collect Yes (Precautionary Principle) label_container Label container with: - 'Hazardous Waste' - Chemical name & concentration - Generator information collect->label_container store Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. store->contact_ehs pickup Arrange for waste pickup and proper disposal. contact_ehs->pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Handling Protocols for Apigenin 7-O-methylglucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Apigenin 7-O-methylglucuronide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
Eyes/Face Safety glasses with side shields or GogglesMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing.[2]
Body Laboratory coat or Chemical-resistant apron/coverallA fully fastened lab coat should be worn. For tasks with a higher risk of spills, a chemical-resistant apron or coverall is advised.[2][3]
Respiratory Use in a well-ventilated area. Respirator if needed.Work should be conducted in a fume hood. If dust or aerosols are generated and engineering controls are insufficient, a suitable respirator (e.g., N95 or higher) should be used.[1][2]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.
Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is vital to minimize exposure and ensure safety.

Experimental Protocol: Safe Handling Workflow

  • Preparation and Area Inspection:

    • Ensure the designated work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that the fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before handling the compound.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE:

    • Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Compound Handling:

    • Handle this compound as a solid powder in a fume hood to avoid inhalation of dust particles.[1]

    • When weighing, use a spatula and handle with care to prevent generating dust.

    • For creating solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[4]

  • Post-Handling:

    • After handling, decontaminate all surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of gloves.

    • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Protocol: Waste Disposal

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management:

    • Keep waste containers closed when not in use.

    • Store waste containers in a designated secondary containment area.

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain.[5]

Visualized Workflow

The following diagram illustrates the logical flow of the safe handling procedure for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area Inspect Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solution weigh->dissolve emergency Emergency (Spill/Exposure) weigh->emergency decontaminate Decontaminate Surfaces dissolve->decontaminate dissolve->emergency dispose_waste Segregate & Dispose Waste (Follow EHS Guidelines) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_safe End (Safe) wash_hands->end_safe start Start start->prep_area

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.